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  • Product: 3-Bromo-N-butyl-4-fluorobenzamide
  • CAS: 1065074-05-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-Bromo-N-butyl-4-fluorobenzamide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 3-Bromo-N-butyl-4-fluorobenzamide, a halogenated aromatic compound with potential applications in...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Bromo-N-butyl-4-fluorobenzamide, a halogenated aromatic compound with potential applications in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights grounded in established chemical principles.

Chemical Identity and Properties

3-Bromo-N-butyl-4-fluorobenzamide is a synthetic organic compound. Its core structure consists of a benzamide moiety substituted with a bromine atom, a fluorine atom, and an N-butyl group.

PropertyValueSource
CAS Number 1065074-05-6[1][2]
Molecular Formula C11H13BrFNO[1]
Molecular Weight 274.1 g/mol [1]
IUPAC Name 3-bromo-N-butyl-4-fluorobenzamide
Synonyms N-Butyl 3-bromo-4-fluorobenzamide[1]

Proposed Synthesis Pathway

Reaction Scheme

G cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product 3-Bromo-4-fluorobenzoic_acid 3-Bromo-4-fluorobenzoic acid Acyl_chloride 3-Bromo-4-fluorobenzoyl chloride 3-Bromo-4-fluorobenzoic_acid->Acyl_chloride Activation Thionyl_chloride Thionyl Chloride (SOCl2) Thionyl_chloride->Acyl_chloride n-Butylamine n-Butylamine Product 3-Bromo-N-butyl-4-fluorobenzamide n-Butylamine->Product Acyl_chloride->Product Amidation

Caption: Proposed two-step synthesis of 3-Bromo-N-butyl-4-fluorobenzamide.

Step-by-Step Experimental Protocol

Step 1: Activation of the Carboxylic Acid

  • To a solution of 3-Bromo-4-fluorobenzoic acid (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., nitrogen or argon), add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours, or until the reaction is complete (monitored by TLC or LC-MS).

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3-Bromo-4-fluorobenzoyl chloride. This intermediate is often used in the next step without further purification.

Step 2: Amidation

  • Dissolve the crude 3-Bromo-4-fluorobenzoyl chloride in an aprotic solvent like dichloromethane.

  • Cool the solution to 0 °C and add a solution of n-butylamine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in dichloromethane dropwise. The base is crucial to neutralize the HCl generated during the reaction.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Upon completion, wash the reaction mixture with a dilute aqueous acid solution (e.g., 1M HCl), followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-Bromo-N-butyl-4-fluorobenzamide.

Spectroscopic Characterization (Predicted)

The following are the expected spectroscopic data for 3-Bromo-N-butyl-4-fluorobenzamide based on its chemical structure.

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
~8.0dd1HAr-H
~7.6m1HAr-H
~7.3t1HAr-H
~6.5br s1HN-H
~3.4q2H-CH2-NH-
~1.6m2H-CH2-CH2-NH-
~1.4m2H-CH2-CH3
~0.9t3H-CH3
¹³C NMR Predicted Chemical Shift (ppm)
~165 (C=O)
~158 (d, J=250 Hz, C-F)
~135 (d, J=8 Hz, C-H)
~132 (d, J=4 Hz, C-Br)
~128 (d, J=2 Hz, C-H)
~118 (d, J=22 Hz, C-H)
~110 (d, J=18 Hz, C-Br)
~40 (-CH2-NH-)
~31 (-CH2-CH2-NH-)
~20 (-CH2-CH3)
~14 (-CH3)
FT-IR (cm⁻¹) Assignment
~3300N-H stretch
~2960-2850C-H stretch (aliphatic)
~1640C=O stretch (amide I)
~1540N-H bend (amide II)
~1250C-F stretch
~1050C-Br stretch
Mass Spectrometry (EI) m/z Assignment
273/275[M]+ (Isotopic pattern for Br)
216/218[M - C4H9]+
185/187[BrC6H3FCO]+

Potential Applications in Drug Discovery

Halogenated benzamides are a well-established class of compounds in medicinal chemistry. The presence of bromine and fluorine atoms in 3-Bromo-N-butyl-4-fluorobenzamide can significantly influence its pharmacokinetic and pharmacodynamic properties.

  • Enzyme Inhibition: The benzamide scaffold is present in numerous enzyme inhibitors. For instance, certain carboxamide derivatives have shown potential as inhibitors of bacterial enzymes like DNA gyrase and topoisomerase IV, which are crucial targets for developing new antibacterial agents.[3]

  • Metabolic Stability: The fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism, potentially leading to an improved pharmacokinetic profile.

  • Receptor Binding: The electronic properties of the bromine and fluorine substituents can modulate the binding affinity and selectivity of the molecule for various biological targets.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 3-Bromo-N-butyl-4-fluorobenzamide is not publicly available, safety precautions should be based on the data for structurally related compounds such as 3-bromo-4-fluorobenzaldehyde and other halogenated aromatic compounds.

Hazard Statements (Predicted):

  • Harmful if swallowed.

  • Causes skin irritation.[4]

  • Causes serious eye irritation.[4]

  • May cause respiratory irritation.[4]

Precautionary Measures:

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[4]

  • Handling: Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.[4]

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[4][5]

Conclusion

3-Bromo-N-butyl-4-fluorobenzamide is a compound of interest for chemical synthesis and potential applications in drug discovery. This guide provides a foundational understanding of its synthesis, characterization, and potential utility. Researchers working with this or similar molecules should adhere to strict safety protocols and can use the provided synthetic and analytical insights to guide their experimental work.

References

  • MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]

  • Oxford Lab Fine Chem LLP. Material Safety Data Sheet - 3-bromo benzaldehyde 97%. [Link]

Sources

Exploratory

An In-depth Technical Guide to 3-Bromo-N-butyl-4-fluorobenzamide: Synthesis, Characterization, and Core Properties

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 3-Bromo-N-butyl-4-fluorobenzamide, a substituted benzamide with potential applications in medicina...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Bromo-N-butyl-4-fluorobenzamide, a substituted benzamide with potential applications in medicinal chemistry and materials science. Given the limited availability of direct experimental data for this specific compound, this document synthesizes information on its precursors, analogous structures, and established reaction mechanisms to offer a robust framework for its synthesis and characterization.

Core Compound Properties

3-Bromo-N-butyl-4-fluorobenzamide is a halogenated aromatic amide. Its molecular structure, featuring a bromine and a fluorine atom on the benzene ring and an N-butyl group, suggests its potential utility as a building block in the synthesis of more complex molecules. The presence of the halogen atoms can influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets.

PropertyValueSource
Molecular Formula C11H13BrFNO[1]
Molecular Weight 274.1 g/mol [1]
CAS Number 1065074-05-6[1]
Predicted Melting Point Not availableN/A
Predicted Boiling Point Not availableN/A
Predicted Solubility Soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide.Inferred from related structures

Synthetic Workflow

The synthesis of 3-Bromo-N-butyl-4-fluorobenzamide can be achieved through a two-step process, starting from the commercially available 3-bromo-4-fluorobenzoic acid. The first step involves the conversion of the carboxylic acid to the more reactive acyl chloride, followed by an amidation reaction with n-butylamine.

G A 3-Bromo-4-fluorobenzoic Acid B 3-Bromo-4-fluorobenzoyl Chloride A->B Thionyl Chloride (SOCl2) C 3-Bromo-N-butyl-4-fluorobenzamide B->C n-Butylamine

Caption: Synthetic pathway for 3-Bromo-N-butyl-4-fluorobenzamide.

Step 1: Synthesis of 3-Bromo-4-fluorobenzoyl Chloride

The conversion of 3-bromo-4-fluorobenzoic acid to its corresponding acyl chloride is a crucial activation step. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, as it produces gaseous byproducts (SO₂ and HCl) that are easily removed from the reaction mixture.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-bromo-4-fluorobenzoic acid.

  • Reagent Addition: Carefully add an excess of thionyl chloride (2-3 equivalents) to the flask. The reaction can be performed neat or in an inert solvent like toluene.

  • Reaction Conditions: Heat the mixture to reflux (approximately 75-80 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Work-up and Purification: After the reaction is complete, allow the mixture to cool to room temperature. Excess thionyl chloride is removed by distillation under reduced pressure. The crude 3-bromo-4-fluorobenzoyl chloride can be purified by vacuum distillation.

Step 2: Synthesis of 3-Bromo-N-butyl-4-fluorobenzamide

The final step is the amidation of 3-bromo-4-fluorobenzoyl chloride with n-butylamine. This is a nucleophilic acyl substitution reaction where the amine attacks the electrophilic carbonyl carbon of the acyl chloride.

G cluster_0 Amidation Reaction A 3-Bromo-4-fluorobenzoyl Chloride C Tetrahedral Intermediate A->C + B n-Butylamine B->C D 3-Bromo-N-butyl-4-fluorobenzamide C->D E Chloride Ion C->E -

Caption: Nucleophilic acyl substitution mechanism for the amidation step.

Experimental Protocol:

  • Reaction Setup: In a flask equipped with a dropping funnel and a magnetic stirrer, dissolve 3-bromo-4-fluorobenzoyl chloride in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).

  • Reagent Addition: Cool the solution in an ice bath. Slowly add a solution of n-butylamine (1.1 equivalents) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in the same solvent via the dropping funnel. The base is added to neutralize the HCl generated during the reaction.

  • Reaction Conditions: Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitor by TLC).

  • Work-up and Purification: Wash the reaction mixture with water, a mild acid (e.g., 1M HCl) to remove excess amine and base, and then with a saturated sodium bicarbonate solution. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Predicted Spectroscopic Data

Predicted ¹H NMR Spectrum
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 8.0Doublet of doublets1HAromatic HOrtho to carbonyl and meta to bromine
~ 7.6Doublet of doublets1HAromatic HOrtho to bromine and meta to carbonyl
~ 7.3Triplet1HAromatic HOrtho to fluorine
~ 6.1Broad singlet1HN-HAmide proton, chemical shift can vary
~ 3.4Quartet2H-CH₂-NH-Adjacent to the amide nitrogen
~ 1.6Multiplet2H-CH₂-CH₂-NH-Butyl chain
~ 1.4Multiplet2H-CH₂-CH₃Butyl chain
~ 0.9Triplet3H-CH₃Terminal methyl group of the butyl chain
Predicted ¹³C NMR Spectrum
Chemical Shift (δ, ppm)AssignmentRationale
~ 165C=OCarbonyl carbon of the amide
~ 159 (d, ¹JCF ≈ 250 Hz)C-FCarbon directly attached to fluorine
~ 135 (d, ³JCF ≈ 8 Hz)C-BrCarbon directly attached to bromine
~ 132Aromatic C-H
~ 130Aromatic C-H
~ 128Aromatic C-C=O
~ 118 (d, ²JCF ≈ 21 Hz)Aromatic C-H
~ 40-CH₂-NH-Carbon adjacent to the amide nitrogen
~ 31-CH₂-CH₂-NH-Butyl chain
~ 20-CH₂-CH₃Butyl chain
~ 14-CH₃Terminal methyl group

Safety and Handling

As with any chemical synthesis, a thorough risk assessment should be conducted before commencing any experimental work. The following safety precautions are based on the known hazards of the precursors and related compounds.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Handling of Reagents:

    • Thionyl Chloride: Is corrosive and reacts violently with water, releasing toxic gases (SO₂ and HCl). Handle with extreme care in a dry environment.

    • 3-Bromo-4-fluorobenzoyl Chloride: As an acyl chloride, it is expected to be corrosive and a lachrymator. Avoid inhalation and contact with skin and eyes.

    • n-Butylamine: Is a flammable and corrosive liquid. It can cause severe skin burns and eye damage.

  • Waste Disposal: Dispose of all chemical waste in accordance with local regulations.

Potential Applications

Substituted benzamides are a well-established class of compounds in drug discovery, with applications as enzyme inhibitors, receptor antagonists, and antimicrobial agents. The specific combination of substituents in 3-Bromo-N-butyl-4-fluorobenzamide makes it an interesting candidate for further investigation in these areas. Additionally, the presence of the aromatic core and the amide linkage suggests potential applications in materials science, for example, in the synthesis of polymers or functional organic materials.

References

  • Google Patents. Preparation of 3-bromo-4-fluorobenzaldehyde and its acetals.
  • Google Patents. Synthetic method of 3-bromo-4-fluorobenzaldehyde.
  • Google Patents.
  • MolecularInfo. 3-Bromo-N-ethyl-4-fluorobenzamide. [Link]

Sources

Foundational

3-Bromo-N-butyl-4-fluorobenzamide chemical properties

An In-depth Technical Guide to 3-Bromo-N-butyl-4-fluorobenzamide Section 1: Introduction and Overview 3-Bromo-N-butyl-4-fluorobenzamide is a halogenated aromatic amide that serves as a highly versatile building block in...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Bromo-N-butyl-4-fluorobenzamide

Section 1: Introduction and Overview

3-Bromo-N-butyl-4-fluorobenzamide is a halogenated aromatic amide that serves as a highly versatile building block in modern organic synthesis. Its structure incorporates several key features: a substituted benzene ring, a reactive bromine atom, an electron-withdrawing fluorine atom, and a flexible N-butylamide chain. This unique combination of functional groups makes it a valuable intermediate for researchers, particularly in the fields of drug discovery and agrochemical development.

The bromine atom provides a strategic handle for introducing molecular complexity through a variety of palladium-catalyzed cross-coupling reactions. Simultaneously, the fluorine atom and the amide group allow for the fine-tuning of physicochemical properties such as lipophilicity, metabolic stability, and binding interactions of target molecules. This guide offers a comprehensive technical examination of its chemical properties, a validated synthesis protocol, its reactivity profile, and its potential applications, designed for scientists and development professionals.

Section 2: Core Chemical and Physical Properties

The fundamental properties of 3-Bromo-N-butyl-4-fluorobenzamide are summarized below. These identifiers are crucial for sourcing, characterization, and regulatory compliance.

PropertyValueSource
CAS Number 1065074-05-6[1]
Molecular Formula C₁₁H₁₃BrFNO[1]
Molecular Weight 274.1 g/mol [1]
IUPAC Name 3-bromo-N-butyl-4-fluorobenzamideN/A
Appearance Expected to be a white to off-white solidGeneral knowledge
Purity Commercially available with purities of ≥96%[2]

Chemical Structure:

Caption: 2D Structure of 3-Bromo-N-butyl-4-fluorobenzamide.

Section 3: Synthesis and Manufacturing Protocol

The most direct and reliable synthesis of 3-Bromo-N-butyl-4-fluorobenzamide involves the amidation of its corresponding carboxylic acid precursor, 3-bromo-4-fluorobenzoic acid. This two-step process is scalable and utilizes common laboratory reagents.

Precursor: 3-Bromo-4-fluorobenzoic acid (CAS: 1007-16-5).

Overall Reaction Scheme: 3-Bromo-4-fluorobenzoic acid → 3-Bromo-4-fluorobenzoyl chloride → 3-Bromo-N-butyl-4-fluorobenzamide

Caption: Proposed two-step synthesis workflow.

Detailed Experimental Protocol

Step 1: Formation of 3-Bromo-4-fluorobenzoyl chloride (Acid Chloride Activation)

  • System Setup: To an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 3-bromo-4-fluorobenzoic acid (10.0 g, 45.66 mmol, 1.0 equiv).

  • Solvent Addition: Add anhydrous dichloromethane (DCM, 100 mL). Stir the suspension.

  • Reagent Addition: Add oxalyl chloride (4.7 mL, 54.8 mmol, 1.2 equiv) dropwise at 0 °C. Following this, add a catalytic amount of N,N-dimethylformamide (DMF, 3-4 drops).

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Work-up: The resulting solution of 3-bromo-4-fluorobenzoyl chloride is typically used directly in the next step without isolation. The solvent and excess reagent can be removed under reduced pressure if necessary.

Step 2: Amidation with n-Butylamine

  • System Setup: In a separate 500 mL flask under nitrogen, dissolve n-butylamine (5.4 mL, 54.8 mmol, 1.2 equiv) and triethylamine (7.6 mL, 54.8 mmol, 1.2 equiv) in anhydrous DCM (100 mL). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add the solution of 3-bromo-4-fluorobenzoyl chloride from Step 1 dropwise to the amine solution over 30 minutes with vigorous stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching and Extraction: Quench the reaction by adding 1M HCl (50 mL). Separate the organic layer. Wash the organic layer successively with saturated NaHCO₃ solution (50 mL) and brine (50 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to yield 3-Bromo-N-butyl-4-fluorobenzamide as a solid.

Section 4: Spectroscopic and Analytical Data (Predicted)

While specific spectra require experimental acquisition, the following characteristics can be reliably predicted based on the molecule's structure and are crucial for its identification.

TechniquePredicted Observations
¹H NMR Aromatic Protons (3H): Complex multiplets between δ 7.0-8.0 ppm. Butyl Chain (9H): A triplet for the -CH₃ group (~δ 0.9 ppm), a multiplet for the internal -CH₂-CH₂- (~δ 1.3-1.6 ppm), and a triplet for the N-CH₂- group (~δ 3.3 ppm). Amide Proton (1H): A broad singlet or triplet (~δ 6.0-8.0 ppm).
¹³C NMR Aromatic Carbons: 6 distinct signals, with the C-F bond showing a large ¹JCF coupling constant and the C-Br bond showing a depressed signal intensity. Carbonyl Carbon: Signal around δ 165-170 ppm. Butyl Carbons: 4 distinct signals in the aliphatic region (δ 10-45 ppm).
IR (Infrared) N-H Stretch: A sharp peak around 3300 cm⁻¹. C=O Stretch (Amide I): A strong, sharp peak around 1640-1680 cm⁻¹. N-H Bend (Amide II): A peak around 1550 cm⁻¹. C-F Stretch: A strong peak in the 1000-1300 cm⁻¹ region.
Mass Spec (MS) Molecular Ion (M⁺): A prominent peak at m/z 273 and 275 in an approximate 1:1 ratio, which is the characteristic isotopic signature of a single bromine atom.

Section 5: Reactivity Profile and Mechanistic Considerations

The synthetic utility of 3-Bromo-N-butyl-4-fluorobenzamide stems from the distinct reactivity of its functional groups.

Caption: Reactivity map of 3-Bromo-N-butyl-4-fluorobenzamide.

  • The Bromo Group (C-Br Bond): This is the primary site for synthetic elaboration. The C-Br bond is significantly more reactive than the C-F bond in palladium-catalyzed cross-coupling reactions.[3] This allows for the selective introduction of aryl, alkyl, or amine groups via Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions, making it an ideal scaffold for building diverse molecular libraries.

  • The Fluoro Group (C-F Bond): The fluorine atom is a powerful electron-withdrawing group. Its presence modulates the electronics of the aromatic ring and can improve the metabolic stability and binding affinity of derivative compounds. While the C-F bond is generally robust, it can activate the ring towards nucleophilic aromatic substitution (SNAr), though its position relative to other groups is not optimal for this pathway.

  • The N-Butylamide Group: This group is generally stable under standard synthetic conditions. The amide bond can be hydrolyzed back to the carboxylic acid under forcing acidic or basic conditions. The N-H proton is weakly acidic and can be deprotonated with a strong base. The butyl chain adds lipophilicity to the molecule.

Section 6: Applications in Research and Development

As a functionalized building block, 3-Bromo-N-butyl-4-fluorobenzamide is not typically an end-product but a critical intermediate. Its applications are primarily in:

  • Drug Discovery: Halogenated benzamides are privileged structures in medicinal chemistry. This compound serves as a precursor for synthesizing inhibitors of enzymes like DNA gyrase or topoisomerase, which are targets for antibacterial agents.[4] The bromo- and fluoro- substituents are key for exploring structure-activity relationships (SAR).

  • Agrochemicals: The synthesis of novel pesticides and herbicides often relies on intermediates that allow for rapid diversification. The 3-bromo-4-fluoroaromatic core is found in precursors to pyrethroid-like insecticides.[5]

  • Materials Science: Substituted aromatic amides can be used to develop novel polymers or functional materials where properties like thermal stability and electronic character are important.

Section 7: Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from closely related analogs like 3-bromo-4-fluorobenzoic acid and other brominated aromatics provide a strong basis for safe handling protocols.[6]

  • Hazard Identification:

    • Causes skin irritation (H315).[6]

    • Causes serious eye irritation (H319).[6]

    • May cause respiratory irritation (H335).[6]

    • May be harmful if swallowed (H302).

  • Recommended Handling Procedures:

    • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[7]

    • Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), safety glasses with side shields or goggles, and a lab coat.[8]

    • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

  • Storage:

    • Store in a tightly closed container.[7][8]

    • Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[7][9]

Section 8: References

  • ChemBK. (2024, April 9). 3-Bromobenzamide. Retrieved from [Link]

  • Fengchen Group Co., Ltd. (n.d.). Optimizing Procurement: Finding the Best Price for 3-Bromo-4-fluorobenzamide. Retrieved from [Link]

  • Molecularinfo.com. cas number 1065073-98-4 | 3-Bromo-N-ethyl-4-fluorobenzamide. Retrieved from [Link]

  • Eureka | Patsnap. (2019, June 21). Synthesis method of 3-bromo-4-fluorobenzaldehyde. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Fluorobenzamide. PubChem Compound Database. Retrieved from [Link]

  • Google Patents. (n.d.). CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde. Retrieved from

  • National Center for Biotechnology Information. (n.d.). 4-bromo-N-butyl-2-fluorobenzamide. PubChem Compound Database. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 3-bromo-4-fluorobenzonitrile (CAS 79630-23-2). Retrieved from [Link]

  • Aladdin Scientific. (n.d.). 3-Bromo-4-fluorobenzamide, min 96%, 1 gram. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Bromo-4-fluorobenzoic acid. PubChem Compound Database. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of 3-bromo-4-fluorobenzaldehyde and its acetals. Retrieved from

  • Beilstein-Institut. (n.d.). Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • MDPI. (2024, September 20). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]

  • Oxford Lab Fine Chem LLP. (n.d.). material safety data sheet - 3-bromo benzaldehyde 97%. Retrieved from [Link]

  • Chemsrc. (2025, August 21). 3-Bromo-4-fluorobenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid. Retrieved from

  • National Center for Biotechnology Information. (n.d.). 4-Bromo-2-fluorobenzamide. PubChem Compound Database. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to the Structural Elucidation of 3-Bromo-N-butyl-4-fluorobenzamide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for the structural elucidation of 3-Bromo-N-butyl-4-fluorobenzamide, a substituted benzamid...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 3-Bromo-N-butyl-4-fluorobenzamide, a substituted benzamide of interest in medicinal chemistry and materials science. Given the limited specific literature on this exact molecule, this document outlines a robust, first-principles approach to confirm its chemical structure. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, we present a self-validating methodology. This guide is designed to be a practical resource, detailing not just the "what" but the "why" behind experimental choices, ensuring scientific rigor and trustworthiness in the results. All protocols and interpretations are grounded in established analytical principles and supported by authoritative references.

Introduction: The Imperative for Rigorous Structural Verification

In the realm of drug development and materials science, the precise molecular structure of a compound is its fundamental identity. It dictates physicochemical properties, biological activity, and potential toxicity. 3-Bromo-N-butyl-4-fluorobenzamide (Molecular Formula: C₁₁H₁₃BrFNO, Molecular Weight: 274.13 g/mol ) belongs to the benzamide class, a scaffold prevalent in numerous pharmaceuticals.[1][2] The presence of bromine and fluorine substituents, along with an N-butyl chain, introduces specific electronic and steric features that necessitate unambiguous confirmation.

Impurity profiling is a critical aspect of pharmaceutical development, where even minor structural variations can have significant impacts on safety and efficacy.[3][4][5] Therefore, the robust elucidation of the intended structure is a foundational requirement mandated by regulatory bodies like the ICH.[6][7][8] This guide provides the analytical logic and workflow to achieve this confirmation with a high degree of confidence.

The Analytical Triad: A Multi-faceted Approach to Elucidation

No single analytical technique is sufficient to definitively prove a chemical structure. A synergistic approach, leveraging the strengths of multiple spectroscopic methods, is essential. Our strategy relies on the "analytical triad":

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework and the connectivity of atoms.

  • Mass Spectrometry (MS): Determines the molecular weight and offers insights into the molecular formula and fragmentation patterns.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

The workflow for this elucidation process is outlined below.

Figure 1: A generalized workflow for the structural elucidation of a novel synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the cornerstone of structure elucidation for organic molecules. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), we can deduce the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum provides information on the number of different types of protons, their electronic environments, and their neighboring protons.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.0Doublet of doublets (dd)1HAr-HAromatic proton ortho to the carbonyl group and coupled to two other aromatic protons.
~7.6Doublet of doublets (dd)1HAr-HAromatic proton ortho to the bromine atom.
~7.2Triplet (t)1HAr-HAromatic proton coupled to two neighboring protons.
~6.5Broad singlet (s)1HN-HAmide proton; chemical shift can be variable and may exchange with D₂O.
~3.4Quartet (q)2HN-CH₂Methylene group adjacent to the nitrogen atom, split by the neighboring CH₂ group.
~1.6Sextet (sxt)2HCH₂Methylene group in the butyl chain.
~1.4Sextet (sxt)2HCH₂Methylene group in the butyl chain.
~0.9Triplet (t)3HCH₃Terminal methyl group of the butyl chain, split by the adjacent CH₂ group.

Note: Predictions are based on established chemical shift principles and data from analogous structures. Actual values may vary depending on solvent and concentration.[9][10][11]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their functional group type.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~165C=OCarbonyl carbon of the amide functional group.[12][13][14]
~159 (d, ¹JCF ≈ 250 Hz)C-FAromatic carbon directly attached to fluorine, showing a large one-bond coupling constant.
~138Ar-CQuaternary aromatic carbon attached to the carbonyl group.
~132Ar-CHAromatic methine carbon.
~128Ar-CHAromatic methine carbon.
~118 (d, ²JCF ≈ 20 Hz)Ar-CHAromatic methine carbon ortho to the fluorine, showing a two-bond coupling constant.
~115 (d, ²JCF ≈ 20 Hz)C-BrAromatic carbon attached to bromine, influenced by the adjacent fluorine.
~40N-CH₂Aliphatic carbon attached to the nitrogen.
~31CH₂Aliphatic carbon in the butyl chain.
~20CH₂Aliphatic carbon in the butyl chain.
~14CH₃Terminal methyl carbon of the butyl chain.

Note: The presence of fluorine will introduce characteristic splitting patterns (coupling) in the ¹³C NMR spectrum, which is a key diagnostic feature.

Two-Dimensional (2D) NMR Experiments

To definitively assign all proton and carbon signals and confirm connectivity, a suite of 2D NMR experiments is indispensable.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, allowing for unambiguous assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for establishing the connectivity between different fragments of the molecule (e.g., connecting the butyl chain to the benzamide core).

  • COSY (Correlation Spectroscopy): Reveals proton-proton couplings, confirming the sequence of protons in the butyl chain and the relationships between aromatic protons.

Figure 2: The logical flow of NMR experiments for comprehensive structure elucidation.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Acquire 2D COSY, HSQC, and HMBC spectra using standard pulse programs.

  • Data Processing: Process the spectra using appropriate software (e.g., MestReNova, TopSpin), including Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry (MS): Unveiling Molecular Mass and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound, which is a critical piece of evidence for its molecular formula. High-Resolution Mass Spectrometry (HRMS) is particularly powerful in this regard.

Expected HRMS Data

For C₁₁H₁₃BrFNO, the expected monoisotopic mass can be calculated. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This will result in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by 2 Da.

  • [M+H]⁺ for ⁷⁹Br: 274.0290 Da

  • [M+H]⁺ for ⁸¹Br: 276.0270 Da

Observing this isotopic pattern is a strong confirmation of the presence of a single bromine atom.

Fragmentation Analysis (MS/MS)

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to fragmentation. The resulting fragment ions provide clues about the molecule's structure. Key expected fragmentation pathways for 3-Bromo-N-butyl-4-fluorobenzamide include:

  • Loss of the butyl group: Cleavage of the amide C-N bond can lead to the loss of the butyl group.

  • Alpha-cleavage: Fragmentation adjacent to the amide nitrogen is a common pathway for amides.[15]

  • Cleavage of the benzoyl moiety: Fragmentation of the aromatic ring can also occur.

m/z (for ⁷⁹Br)Possible Fragment
218/220[M - C₄H₈]⁺
185/187[Br(F)C₆H₃CO]⁺
157/159[Br(F)C₆H₃]⁺
123[FC₆H₄CO]⁺
Experimental Protocol: LC-MS/HRMS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a Liquid Chromatography (LC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Chromatography: Inject the sample onto a suitable LC column (e.g., C18) to ensure the purity of the analyte entering the mass spectrometer.

  • Mass Spectrometry:

    • Acquire full scan MS data in positive ion mode to observe the [M+H]⁺ ions and their isotopic pattern.

    • Perform a targeted MS/MS experiment on the parent ions (m/z 274 and 276) to obtain fragmentation data.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3300N-H stretchSecondary Amide
3100-3000C-H stretchAromatic
2960-2850C-H stretchAliphatic (Butyl group)
~1640C=O stretch (Amide I band)Secondary Amide[16][17]
~1540N-H bend (Amide II band)Secondary Amide[18][19]
1600-1450C=C stretchAromatic
~1250C-N stretchAmide
~1220C-F stretchAryl-Fluoride

The presence of strong absorption bands around 3300 cm⁻¹, 1640 cm⁻¹, and 1540 cm⁻¹ is highly characteristic of a secondary amide, providing strong evidence for the N-butylbenzamide core structure.[16][17][18]

Experimental Protocol: FTIR Analysis
  • Sample Preparation:

    • Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

    • ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹, using an FTIR spectrometer.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Data Synthesis and Final Structure Confirmation

The definitive confirmation of the structure of 3-Bromo-N-butyl-4-fluorobenzamide is achieved by synthesizing the information from all three analytical techniques.

  • MS confirms the molecular formula is C₁₁H₁₃BrFNO.

  • IR confirms the presence of a secondary amide, an aromatic ring, and an alkyl chain.

  • ¹H and ¹³C NMR provide the specific arrangement of these pieces, showing a 1,2,4-trisubstituted aromatic ring and an N-butyl group attached to the amide.

  • 2D NMR experiments lock in the final structure by unequivocally demonstrating the connectivity between the butyl group, the amide linkage, and the specific positions of the bromine and fluorine atoms on the aromatic ring.

This integrated and self-validating approach ensures the highest level of confidence in the assigned structure, a critical requirement for any further research or development activities involving this compound. The entire process must adhere to established validation guidelines to ensure the data is robust and reliable.[6][7][8][20][21]

References

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  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance . Biotech Spain. Available at: [Link]

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  • IR Absorption Table . University of Colorado Boulder. Available at: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) . European Medicines Agency. Available at: [Link]

  • 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones . PubMed. Available at: [Link]

  • Preparation of 3-bromo-4-fluorobenzaldehyde and its acetals. Google Patents.
  • Infrared Spectroscopy Absorption Table . Chemistry LibreTexts. Available at: [Link]

  • PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES . The University of Liverpool Repository. Available at: [Link]

  • Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles . MDPI. Available at: [Link]

  • Analytical advances in pharmaceutical impurity profiling . PubMed. Available at: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline . European Medicines Agency. Available at: [Link]

  • Synthesis of 3-bromo-4-fluoronitrobenzene . ResearchGate. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns . Chemistry LibreTexts. Available at: [Link]

  • 4-Fluorobenzamide | C7H6FNO | CID 71572 . PubChem - NIH. Available at: [Link]

  • Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines . ResearchGate. Available at: [Link]

  • Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution . ACS Publications. Available at: [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained . IntuitionLabs. Available at: [Link]

  • Advances in Impurity Profiling of Pharmaceutical Formulations . Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • 13C NMR Chemical Shift . Oregon State University. Available at: [Link]

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  • Method Development for Drug Impurity Profiling: Part 1 . Chromatography Online. Available at: [Link]

  • Electron ionization mass spectra of alkylated sulfabenzamides . PMC - NIH. Available at: [Link]

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  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis . PharmTech. Available at: [Link]

  • 3-Bromo-N-ethyl-4-fluorobenzamide . molecularinfo.com. Available at: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation . Lab Manager. Available at: [Link]

  • 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion . MDPI. Available at: [Link]

  • Organic Nitrogen Compounds, VII: Amides—The Rest of the Story . Spectroscopy Online. Available at: [Link]

  • Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds . YouTube. Available at: [Link]

  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning . MDPI. Available at: [Link]

  • Studies on the mechanism of action of substituted benzamide drugs . PubMed. Available at: [Link]

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  • Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives . MDPI. Available at: [Link]

  • Synthesis method of 3-bromo-4-fluorobenzaldehyde . Patsnap. Available at: [Link]

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Foundational

3-Bromo-N-butyl-4-fluorobenzamide spectral data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectral Analysis of 3-Bromo-N-butyl-4-fluorobenzamide Abstract This technical guide provides a comprehensive analysis of the expected spectral data for the novel compound 3-Bromo-N-but...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectral Analysis of 3-Bromo-N-butyl-4-fluorobenzamide

Abstract

This technical guide provides a comprehensive analysis of the expected spectral data for the novel compound 3-Bromo-N-butyl-4-fluorobenzamide (CAS 1065074-05-6).[1] As a compound of interest in medicinal chemistry and materials science, unambiguous structural confirmation is paramount. This document, intended for researchers, chemists, and drug development professionals, outlines the detailed interpretation of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind spectral patterns is explained, drawing from foundational spectroscopic principles and comparative data from analogous structures. Methodologies for data acquisition are detailed to ensure reproducibility and validation.

Introduction and Molecular Structure

3-Bromo-N-butyl-4-fluorobenzamide is a substituted aromatic amide. The presence of a halogenated phenyl ring connected to a flexible N-alkyl chain makes it a potential scaffold for developing new chemical entities with tailored biological or material properties. Spectroscopic analysis is the cornerstone of its characterization, providing definitive proof of its covalent structure, purity, and electronic environment. This guide synthesizes predictive data based on established principles to serve as a benchmark for researchers synthesizing and verifying this compound.

The molecular formula is C₁₁H₁₃BrFNO, with a monoisotopic mass of 273.0164 Da and a molecular weight of approximately 274.13 g/mol .[1][2] The structural features—a trisubstituted aromatic ring, a secondary amide linkage, and a butyl chain—each produce distinct and predictable spectroscopic signatures.

Figure 1: Molecular Structure of 3-Bromo-N-butyl-4-fluorobenzamide with Atom Numbering.

Experimental Protocols: A Framework for Validation

To ensure data integrity, standardized protocols are essential. The following methodologies represent a robust approach to acquiring the spectral data discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ is preferred if solubility is low or to sharpen the N-H proton signal.

  • Internal Standard: Add tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths improve signal dispersion and simplify the interpretation of complex multiplets.

  • ¹H NMR Acquisition: Acquire data with a 90° pulse angle, a relaxation delay of at least 2 seconds, and 16-32 scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Use a proton-decoupled sequence (e.g., zgpg30) to obtain singlets for all carbon atoms. A longer acquisition time with more scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy
  • Technique: Attenuated Total Reflectance (ATR) is the preferred method for solid samples due to its minimal sample preparation and high reproducibility.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (typically diamond or germanium). Ensure firm and even contact using the pressure clamp.

  • Acquisition: Collect the spectrum over a range of 4000–400 cm⁻¹. Co-add 16-32 scans at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

  • Background Correction: A background spectrum of the clean, empty ATR crystal must be acquired and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Ionization Method: Electron Ionization (EI) is ideal for analyzing the fragmentation patterns of relatively small, volatile organic molecules. For softer ionization to confirm the molecular ion, Electrospray Ionization (ESI) can be used.

  • Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system is suitable for EI analysis, providing separation and fragmentation data. For ESI, a Liquid Chromatography-Mass Spectrometry (LC-MS) system would be used.

  • EI-MS Protocol: Inject a dilute solution of the compound into the GC-MS. The standard electron energy for ionization is 70 eV. The mass analyzer (e.g., a quadrupole) will scan a mass-to-charge (m/z) range, for instance, from 40 to 400 amu.

¹H NMR Spectral Data Interpretation

The ¹H NMR spectrum provides a detailed map of the proton environments in the molecule. The predicted spectrum is characterized by distinct regions for the aromatic, amide, and aliphatic protons.

Predicted Chemical Shifts and Coupling Patterns
Assigned Proton(s)Predicted δ (ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale & Key Insights
H-C4' (CH₃)~0.95Triplet (t)J ≈ 7.43HLocated in the shielded alkyl region. Split into a triplet by the two adjacent C3' protons (n+1=3).[3]
H-C3' (CH₂)~1.40Sextet or Multiplet (m)J ≈ 7.4, 7.22HDiastereotopic protons split by both the C4' (3H) and C2' (2H) protons (n+1=6). The overlapping signals often result in a complex multiplet.[3]
H-C2' (CH₂)~1.60Quintet or Multiplet (m)J ≈ 7.2, 7.02HSplit by the C3' (2H) and C1' (2H) protons. A quintet is predicted if coupling constants are similar.
H-C1' (CH₂)~3.40Quartet or Triplet of Doublets (q or td)J ≈ 7.0, 5.52HDeshielded due to proximity to the electronegative nitrogen atom. Split by the C2' protons (t) and the amide N-H proton (d).
N-H (Amide)~6.0 - 8.0Broad Triplet (br t)J ≈ 5.51HChemical shift is highly dependent on solvent and concentration. The broadness is due to quadrupole broadening from the ¹⁴N nucleus and potential hydrogen bonding. It couples to the adjacent C1' protons.
H-C5 ~7.20Doublet of Doublets (dd)J(H-F) ≈ 8.5, J(H-H) ≈ 8.51HThis proton is coupled to both the adjacent fluorine atom (ortho-coupling) and the H-C6 proton.
H-C2 ~7.65Doublet of Doublets (dd)J(H-H) ≈ 8.5, J(H-H) ≈ 2.01HCoupled to the H-C6 proton (meta-coupling) and the H-C5 proton (para-coupling, often unresolved).
H-C6 ~7.95Doublet of Doublets (dd)J(H-F) ≈ 5.5, J(H-H) ≈ 2.01HMost deshielded aromatic proton due to the anisotropic effect of the carbonyl group. It experiences coupling to the adjacent fluorine (meta-coupling) and the H-C2 proton (meta-coupling).

¹³C NMR Spectral Data Interpretation

The proton-decoupled ¹³C NMR spectrum is expected to show 11 distinct signals, corresponding to the 11 unique carbon environments in the molecule. The chemical shifts are highly influenced by the electronic effects of the substituents (Br, F, and the amide group).

Predicted Chemical Shifts
Assigned CarbonPredicted δ (ppm)Key Insights
C4' (CH₃)~13.8Typical chemical shift for a terminal methyl group in an alkyl chain.[4]
C3' (CH₂)~20.1Standard methylene carbon chemical shift.[4]
C2' (CH₂)~31.5Methylene carbon, slightly deshielded compared to C3'.
C1' (CH₂)~40.0Deshielded due to its direct attachment to the nitrogen atom.
C3 ~118.0 (d, J(C-F) ≈ 4 Hz)The C-Br bond induces a downfield shift. May exhibit a small coupling to fluorine.
C1 ~125.0The ipso-carbon attached to the carbonyl group.
C5 ~128.0 (d, J(C-F) ≈ 9 Hz)Exhibits significant coupling to the ortho-fluorine atom.
C2 ~130.5Aromatic CH carbon.
C6 ~133.0Aromatic CH carbon, deshielded by the adjacent carbonyl.
C4 ~160.0 (d, J(C-F) ≈ 250 Hz)The carbon directly bonded to fluorine shows a very large downfield shift and a characteristic large one-bond C-F coupling constant. This is a key diagnostic signal.
C7 (C=O)~165.0Typical chemical shift for a benzamide carbonyl carbon.

Infrared (IR) Spectroscopy Analysis

The IR spectrum reveals the functional groups present in the molecule through their characteristic vibrational frequencies.

Wavenumber (cm⁻¹)Vibration TypeIntensitySignificance
~3300N-H stretchMedium, SharpConfirms the presence of the secondary amide N-H bond.[5]
3100-3000Aromatic C-H stretchMediumIndicates the C-H bonds on the phenyl ring.
2958, 2931, 2872Aliphatic C-H stretchStrongAsymmetric and symmetric stretching of the CH₂ and CH₃ groups in the butyl chain.[6]
~1645 C=O stretch (Amide I) Very Strong This is a highly characteristic and intense absorption for the amide carbonyl group. Its position indicates a secondary amide.[7]
~1550 N-H bend (Amide II) Strong Another key amide band, resulting from a combination of N-H bending and C-N stretching. Its presence alongside the Amide I band is strong evidence for the amide functional group.
~1480Aromatic C=C stretchMediumSkeletal vibrations of the phenyl ring.
~1250C-N stretchMediumStretching vibration of the bond between the carbonyl carbon and the nitrogen.
~1100C-F stretchStrongIndicates the presence of the aryl-fluoride bond.
Below 800C-Br stretchMediumFound in the fingerprint region, confirming the C-Br bond.

Mass Spectrometry (MS) and Fragmentation Analysis

Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight and crucial structural information from the fragmentation pattern.

Molecular Ion Peak

The most critical feature is the molecular ion (M⁺˙) peak. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion will appear as a pair of peaks of nearly equal intensity (a 1:1 doublet), separated by 2 m/z units.

  • [M]⁺˙: m/z 273 (corresponding to C₁₁H₁₃⁷⁹BrFNO)

  • [M+2]⁺˙: m/z 275 (corresponding to C₁₁H₁₃⁸¹BrFNO)

The presence of this characteristic doublet is definitive evidence for a molecule containing one bromine atom.[8]

Primary Fragmentation Pathway

The fragmentation is dominated by cleavages around the robust amide bond and within the flexible alkyl chain.

G M [M]+• m/z 273/275 F1 [M - C₃H₇]+• m/z 230/232 (McLafferty) M->F1 - C₃H₆ F2 [3-Br-4-F-Ph-CO]+• m/z 202/204 M->F2 - C₄H₉N F3 [M - C₄H₉]+• m/z 216/218 M->F3 - •C₄H₉ F4 [M - Br]+• m/z 194 M->F4 - •Br

Sources

Exploratory

solubility of 3-Bromo-N-butyl-4-fluorobenzamide in organic solvents

An In-depth Technical Guide to the Solubility of 3-Bromo-N-butyl-4-fluorobenzamide in Organic Solvents Introduction 3-Bromo-N-butyl-4-fluorobenzamide is a substituted benzamide derivative with potential applications in p...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 3-Bromo-N-butyl-4-fluorobenzamide in Organic Solvents

Introduction

3-Bromo-N-butyl-4-fluorobenzamide is a substituted benzamide derivative with potential applications in pharmaceutical and agrochemical research. Its molecular structure, featuring a halogenated aromatic ring and an N-alkylated amide group, presents a unique combination of lipophilic and polar characteristics. The molecular formula is C₁₁H₁₃BrFNO, and it has a molecular weight of 274.1 g/mol .[1][2] Understanding the solubility of this compound in various organic solvents is of paramount importance for researchers and drug development professionals. Solubility data is critical for designing synthetic routes, developing purification strategies such as recrystallization, formulating drug products, and conducting in vitro and in vivo assays.

This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of 3-Bromo-N-butyl-4-fluorobenzamide. It is designed to serve as a technical resource for scientists, offering insights into predicting solubility behavior and providing a robust experimental protocol for its determination.

Theoretical Principles of Solubility

The solubility of an organic compound is governed by the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" is a fundamental concept in predicting solubility.[3] This means that polar compounds tend to dissolve in polar solvents, and non-polar compounds dissolve in non-polar solvents.[4] The solubility of 3-Bromo-N-butyl-4-fluorobenzamide is influenced by several key factors inherent in its molecular structure:

  • Polarity: The presence of the amide (-CONH-) functional group, with its significant dipole moment, and the electronegative fluorine and bromine atoms, imparts polarity to the molecule. The amide group can act as both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O).[5]

  • Hydrogen Bonding: The ability to form hydrogen bonds is a major contributor to solubility in protic solvents like alcohols. The N-H proton of the amide can donate a hydrogen bond, while the carbonyl oxygen and the fluorine atom can accept hydrogen bonds.

  • Lipophilicity: The butyl chain (-C₄H₉) and the benzene ring are non-polar, lipophilic regions of the molecule. The presence of the relatively large butyl group increases the overall lipophilicity, which will enhance solubility in less polar solvents.

  • Temperature: The solubility of most solid organic compounds in organic solvents increases with temperature.[6][7] This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to overcome the crystal lattice energy of the solid.[6]

The overall solubility of 3-Bromo-N-butyl-4-fluorobenzamide in a given solvent will be a balance between these competing factors. For instance, in a polar protic solvent like methanol, the polar amide group will interact favorably through hydrogen bonding, promoting solubility. In a non-polar solvent like hexane, the lipophilic butyl chain and aromatic ring will have more favorable interactions.

Experimental Determination of Solubility

A reliable and commonly used method for determining the equilibrium solubility of a compound is the shake-flask method.[8] This protocol is designed to be a self-validating system by ensuring that equilibrium is reached and that the analytical method is accurate.

Materials and Equipment
  • 3-Bromo-N-butyl-4-fluorobenzamide (analytical grade)

  • Selected organic solvents (HPLC grade)

  • Analytical balance

  • Scintillation vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of 3-Bromo-N-butyl-4-fluorobenzamide to a series of scintillation vials. The excess solid is crucial to ensure that a saturated solution is formed.

    • Add a known volume (e.g., 5.0 mL) of each selected organic solvent to the respective vials.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to ensure equilibrium is reached. A minimum of 24-48 hours is typically recommended. Preliminary experiments can be conducted to determine the time required to reach equilibrium by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration remains constant.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved solid particles.

    • Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Analysis:

    • Quantify the concentration of 3-Bromo-N-butyl-4-fluorobenzamide in the diluted samples using a pre-validated HPLC or UV-Vis spectrophotometry method.

    • Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

  • Calculation:

    • Calculate the solubility of the compound in each solvent using the following formula: Solubility (mg/mL) = (Concentration of diluted sample) × (Dilution factor)

The following diagram illustrates the experimental workflow for determining the solubility of 3-Bromo-N-butyl-4-fluorobenzamide.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling & Dilution cluster_analysis 4. Analysis & Calculation prep1 Add excess solute to vials prep2 Add known volume of solvent prep1->prep2 equil1 Agitate at constant temperature (e.g., 24-48 hours) prep2->equil1 equil2 Allow excess solid to settle equil1->equil2 sample1 Withdraw supernatant equil2->sample1 sample2 Filter through 0.22 µm filter sample1->sample2 sample3 Perform accurate dilution sample2->sample3 analysis1 Quantify concentration (e.g., HPLC, UV-Vis) sample3->analysis1 analysis2 Calculate solubility (mg/mL) analysis1->analysis2

Sources

Foundational

An In-depth Technical Guide to the Hypothesized Mechanism of Action of 3-Bromo-N-butyl-4-fluorobenzamide as a PARP Inhibitor

Distribution: For Researchers, Scientists, and Drug Development Professionals. Abstract The benzamide scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] This g...

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals.

Abstract

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] This guide introduces 3-Bromo-N-butyl-4-fluorobenzamide, a novel benzamide derivative whose specific biological functions remain uncharacterized. Based on extensive structure-activity relationship data from the broader benzamide class, we hypothesize that this compound acts as an inhibitor of Poly(ADP-ribose) polymerase (PARP), a critical enzyme in the DNA Damage Response (DDR). This document provides the scientific rationale for this hypothesis, outlines a rigorous, multi-phase experimental strategy to validate the proposed mechanism of action, and discusses the potential therapeutic implications.

Part 1: Scientific Rationale and Hypothesized Mechanism

The Central Role of PARP-1 in DNA Damage Response

Poly(ADP-ribose) polymerase 1 (PARP-1) is a crucial enzyme that acts as a first responder to DNA damage, particularly single-strand breaks (SSBs).[2][3] Upon detecting a break, PARP-1 binds to the damaged site and catalyzes the synthesis of long, branched chains of poly(ADP-ribose) (PAR) onto itself and other recruited proteins.[2] This PARylation event serves as a scaffold to recruit other key components of the DNA repair machinery, primarily for the Base Excision Repair (BER) pathway, ensuring genomic stability.[2][4] The rapid activation and signaling by PARP-1 are fundamental steps in the cellular response to DNA damage.[5][6]

The Benzamide Pharmacophore as a Nicotinamide Mimic

Many potent PARP inhibitors share a common structural feature: a benzamide moiety. This functional group acts as a structural mimic of the nicotinamide portion of nicotinamide adenine dinucleotide (NAD+), the natural substrate for PARP-1. By competitively binding to the NAD+ pocket in the catalytic domain of PARP-1, these inhibitors prevent the synthesis of PAR chains. This inhibition disrupts the repair of SSBs.[7]

In cancer cells with pre-existing defects in other DNA repair pathways, such as Homologous Recombination (HR) due to BRCA1/2 mutations, this disruption is catastrophic.[8] Unrepaired SSBs accumulate and are converted into more lethal double-strand breaks (DSBs) during DNA replication.[7][9] With a deficient HR pathway, the cell cannot repair these DSBs, leading to genomic collapse and cell death—a concept known as synthetic lethality.[4][9]

Hypothesized Signaling Pathway and Point of Intervention

We propose that 3-Bromo-N-butyl-4-fluorobenzamide functions as a competitive inhibitor of PARP-1. The N-butyl and halogen substitutions (Bromo and Fluoro) on the benzamide core are predicted to modulate binding affinity and cell permeability. The diagram below illustrates the PARP-1 signaling cascade and the hypothesized point of inhibition.

PARP1_Pathway cluster_0 Cellular Environment cluster_1 PARP-1 Activation & PARylation cluster_2 DNA Repair Cascade cluster_3 Inhibitor Intervention DNA_Damage DNA Single-Strand Break (SSB) (e.g., from ROS or alkylating agents) PARP1 PARP-1 (Inactive) DNA_Damage->PARP1 binds to break PARP1_Active PARP-1 (Active) NAD NAD+ NAD->PARP1_Active substrate PAR_Chain Poly(ADP-ribose) Chain (PAR) PARP1_Active->PAR_Chain synthesizes Repair_Proteins Repair Proteins (XRCC1, Ligase III, etc.) PAR_Chain->Repair_Proteins recruits SSB_Repair SSB Repair & Genomic Stability Repair_Proteins->SSB_Repair facilitates Inhibitor 3-Bromo-N-butyl- 4-fluorobenzamide Inhibitor->PARP1_Active COMPETITIVELY INHIBITS (blocks NAD+ binding)

Figure 1. Hypothesized mechanism of PARP-1 inhibition.

Part 2: A Rigorous Framework for Mechanistic Validation

Experimental_Workflow Phase1 Phase 1: Biochemical Validation (In Vitro) Assay1 Protocol 1: PARP-1 Enzymatic Assay (IC50 Determination) Phase1->Assay1 Phase2 Phase 2: Cellular Target Engagement (In Cellulo) Assay2 Protocol 2: PARP Auto-PARylation Assay (Western Blot) Phase2->Assay2 Phase3 Phase 3: Phenotypic Confirmation (Cellular Consequence) Assay3 Protocol 3: γH2AX Foci Formation Assay (Immunofluorescence) Phase3->Assay3 Assay1->Assay2 Confirms direct target inhibition, proceed to cell -based validation Assay2->Assay3 Confirms cell permeability and target engagement, proceed to downstream phenotype analysis

Figure 2. Phased experimental workflow for mechanism validation.
Phase 1: Biochemical Confirmation of Direct Target Inhibition

The initial step is to confirm that 3-Bromo-N-butyl-4-fluorobenzamide directly inhibits the enzymatic activity of purified PARP-1 in a cell-free system.

Protocol 1: PARP-1 Chemiluminescent Activity Assay

This protocol is adapted from standard commercial kits designed to measure the incorporation of biotinylated poly(ADP-ribose) onto histone proteins.[10]

  • Preparation: Reconstitute recombinant human PARP-1 enzyme, activated DNA, and other buffer components as per the manufacturer's instructions. Prepare a 10-point serial dilution of 3-Bromo-N-butyl-4-fluorobenzamide (e.g., from 100 µM to 1 pM). Include a known PARP inhibitor (e.g., Olaparib) as a positive control and a vehicle (e.g., DMSO) as a negative control.

  • Reaction Setup: To a 96-well plate pre-coated with histone proteins, add 25 µL of the PARP-1/Activated DNA cocktail.

  • Inhibitor Addition: Add 5 µL of each inhibitor dilution (test compound, positive control, vehicle control) to the appropriate wells.

  • Reaction Initiation: Add 20 µL of the PARP Substrate/Biotinylated NAD+ mixture to all wells to start the reaction. Incubate for 60 minutes at room temperature.

  • Detection: Wash the plate 4 times to remove unbound reagents. Add 50 µL of Streptavidin-HRP conjugate and incubate for 60 minutes.

  • Signal Generation: After another wash step, add 50 µL of chemiluminescent HRP substrate.

  • Data Acquisition: Immediately read the luminescence signal on a compatible plate reader.

  • Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Table 1: Expected Quantitative Data from Biochemical Assay

CompoundTargetIC50 (nM) [Hypothetical]
3-Bromo-N-butyl-4-fluorobenzamidePARP-115.2
Olaparib (Positive Control)PARP-15.8
Vehicle (DMSO)PARP-1> 100,000
Phase 2: Cellular Target Engagement and Downstream Effects

After confirming direct biochemical inhibition, the next critical step is to verify that the compound can penetrate the cell membrane and engage its target in a biological context.

Protocol 2: Western Blot for PARP-1 Auto-PARylation

This assay directly measures the inhibition of PARP-1's catalytic activity within the cell.[11]

  • Cell Culture & Treatment: Seed a suitable cell line (e.g., HeLa or a cancer cell line like MDA-MB-436) in 6-well plates. Allow cells to adhere overnight.

  • Pre-treatment: Pre-treat cells for 2 hours with varying concentrations of 3-Bromo-N-butyl-4-fluorobenzamide, Olaparib, or vehicle.

  • DNA Damage Induction: Induce DNA damage by treating cells with 10 mM H₂O₂ for 10 minutes to robustly activate PARP-1.

  • Cell Lysis: Immediately wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot: Separate 20-30 µg of protein per lane on an 8% SDS-PAGE gel. Transfer proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA. Probe overnight at 4°C with a primary antibody against PAR (poly-ADP-ribose). Subsequently, probe with an antibody for a loading control (e.g., β-actin or GAPDH).

  • Detection: Use an appropriate HRP-conjugated secondary antibody and visualize the bands using an ECL substrate and an imaging system.

  • Analysis: A reduction in the high molecular weight smear corresponding to PARylated proteins indicates successful inhibition of PARP-1 activity in the cell.

Protocol 3: Immunofluorescence for γH2AX Foci Formation

This assay provides phenotypic evidence of the downstream consequences of PARP inhibition—the accumulation of DNA double-strand breaks.

  • Cell Culture: Seed a BRCA-deficient cell line (e.g., CAPAN-1) onto glass coverslips in a 24-well plate.

  • Treatment: Treat cells for 24 hours with the test compound (at 1x, 5x, and 10x its IC50), positive control (Olaparib), and vehicle control.

  • Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific antibody binding with 1% BSA in PBST for 1 hour.

  • Primary Antibody Incubation: Incubate with a primary antibody against phospho-Histone H2A.X (Ser139), known as γH2AX, for 1 hour at room temperature.

  • Secondary Antibody Incubation: Wash three times with PBST, then incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.

  • Staining and Mounting: Counterstain nuclei with DAPI. Mount the coverslips onto microscope slides.

  • Imaging and Analysis: Acquire images using a fluorescence or confocal microscope. Quantify the number of distinct γH2AX foci per nucleus. A significant increase in foci number compared to the vehicle control indicates an accumulation of DSBs.

Part 3: Therapeutic Potential and Future Directions

Confirmation of 3-Bromo-N-butyl-4-fluorobenzamide as a potent PARP inhibitor would position it as a promising candidate for cancer therapy, particularly for tumors with deficiencies in the HR repair pathway.[12]

Future research should focus on:

  • Selectivity Profiling: Assessing the inhibitory activity against other PARP family members (e.g., PARP-2, Tankyrases) to determine selectivity.

  • In Vivo Efficacy: Evaluating the compound's anti-tumor activity in preclinical xenograft models, especially those derived from BRCA-mutated cancers.

  • Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to assess its drug-like potential.

  • Combination Therapies: Investigating synergistic effects when combined with DNA-damaging chemotherapies or radiation.[4]

By following the rigorous validation framework outlined in this guide, researchers can systematically elucidate the mechanism of action of 3-Bromo-N-butyl-4-fluorobenzamide and robustly evaluate its potential as a novel therapeutic agent.

References

  • Özeş, A. R., et al. (2014). Studies on the mechanism of action of substituted benzamide drugs. PubMed. Available at: [Link]

  • De, A., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Life and Applied Sciences. Available at: [Link]

  • Xie, Y., et al. (2014). Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. PubMed. Available at: [Link]

  • MDPI. (Date unavailable). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. Available at: [Link]

  • PubMed. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. PubMed. Available at: [Link]

  • Google Patents. (Date unavailable). Preparation of 3-bromo-4-fluorobenzaldehyde and its acetals. Google Patents.
  • Cancer Research UK. (Date unavailable). PARP Inhibitors. Cancer Research UK. Available at: [Link]

  • PMC - NIH. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. PMC - NIH. Available at: [Link]

  • PMC - NIH. (2022). PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components. PMC - NIH. Available at: [Link]

  • BPS Bioscience. (Date unavailable). PARP Assays. BPS Bioscience. Available at: [Link]

  • Google Patents. (Date unavailable). Synthetic method of 3-bromo-4-fluorobenzaldehyde. Google Patents.
  • Pommier, Y., et al. (2014). Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform. PubMed. Available at: [Link]

  • PMC - NIH. (Date unavailable). PARP inhibitors: its role in treatment of cancer. PMC - NIH. Available at: [Link]

  • PMC - PubMed Central. (Date unavailable). Rapid Detection and Signaling of DNA Damage by PARP-1. PMC - PubMed Central. Available at: [Link]

  • Massive Bio. (2024). Poly Adp Ribose Polymerase 1. Massive Bio. Available at: [Link]

  • LYNPARZA® (olaparib). (Date unavailable). Mechanism of Action for Advanced Ovarian Cancer. LYNPARZA® (olaparib). Available at: [Link]

  • Oxford Academic. (Date unavailable). PARPs and the DNA damage response. Oxford Academic. Available at: [Link]

  • Wikipedia. (Date unavailable). Olaparib. Wikipedia. Available at: [Link]

  • PMC - PubMed Central. (Date unavailable). Role of PARP Inhibitors in Cancer Biology and Therapy. PMC - PubMed Central. Available at: [Link]

  • PMC - NIH. (2021). PASTA: PARP activity screening and inhibitor testing assay. PMC - NIH. Available at: [Link]

  • BMG LABTECH. (Date unavailable). PARP assay for inhibitors. BMG LABTECH. Available at: [Link]

  • Frontiers. (Date unavailable). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers. Available at: [Link]

  • YouTube. (2022). Use of PARP1-selective and ATR inhibitors to target DDR signalling pathway. YouTube. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Olaparib?. Patsnap Synapse. Available at: [Link]

  • MD Anderson Cancer Center. (2024). What are PARP inhibitors?. MD Anderson Cancer Center. Available at: [Link]

  • AACR Journals. (Date unavailable). PARP Inhibitors in Cancer Diagnosis and Therapy. AACR Journals. Available at: [Link]

  • PMC - NIH. (Date unavailable). The comings and goings of PARP-1 in response to DNA damage. PMC - NIH. Available at: [Link]

  • PubChem. (Date unavailable). 3-Bromo-4-fluorobenzaldehyde. PubChem. Available at: [Link]

  • BPS Bioscience. (Date unavailable). PARP1 Olaparib Competitive Inhibitor Assay Kit. BPS Bioscience. Available at: [Link]

  • AACR Journals. (Date unavailable). Investigation of PARP Inhibitor Resistance Based on Serially Collected Circulating Tumor DNA in Patients With BRCA-Mutated Ovarian Cancer. AACR Journals. Available at: [Link]

Sources

Exploratory

potential biological activity of halogenated benzamides

Executive Summary The halogenated benzamide scaffold represents a "privileged structure" in medicinal chemistry, capable of engaging diverse biological targets ranging from G-protein coupled receptors (GPCRs) in the CNS...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The halogenated benzamide scaffold represents a "privileged structure" in medicinal chemistry, capable of engaging diverse biological targets ranging from G-protein coupled receptors (GPCRs) in the CNS to bacterial cytoskeletal proteins and epigenetic modulators. Unlike simple hydrophobic substitutions, the incorporation of halogens (F, Cl, Br, I) onto the benzamide core introduces specific electronic vectors—most notably the "sigma-hole"—which facilitates directed non-covalent interactions with protein backbones.[1]

This guide analyzes the three primary therapeutic axes of halogenated benzamides: Neuropharmacology (D2/D3 antagonism) , Antimicrobial activity (FtsZ inhibition) , and Epigenetic modulation (HDAC inhibition) .[1] It provides actionable protocols for activity validation and details the structure-activity relationships (SAR) necessary for lead optimization.[1][2]

Part 1: Structural Activity Relationship (SAR) & The Halogen Advantage

The biological potency of halogenated benzamides is rarely a result of random screening. It is driven by two critical physicochemical phenomena:[1][2]

  • Conformational Locking via Intramolecular Hydrogen Bonding: In 2-methoxy- or 2-hydroxy-substituted benzamides (e.g., Raclopride), an intramolecular hydrogen bond forms between the amide proton and the ortho-substituent.[1][2] This creates a pseudo-six-membered ring that locks the molecule into a planar conformation, minimizing the entropic penalty upon receptor binding.

  • The Sigma-Hole (Halogen Bonding): Heavier halogens (Cl, Br, I) exhibit an anisotropic electron density distribution.[1] While the equatorial region is electronegative, the distal tip of the halogen atom (along the C-X bond axis) is electron-deficient (positive potential). This "sigma-hole" acts as a Lewis acid, forming highly directional interactions with Lewis bases (e.g., backbone carbonyl oxygens) in the binding pocket.[1]

Part 2: Therapeutic Classes & Mechanisms

Neuropharmacology: Selective D2/D3 Antagonists

Key Compounds:Raclopride (3,5-dichloro), Remoxipride (3-bromo), Eticlopride .[1][2]

  • Mechanism of Action: These compounds function as orthosteric antagonists at Dopamine D2 and D3 receptors. The halogen substitution pattern is critical for subtype selectivity.

  • SAR Insight:

    • 3,5-Substitution: In Raclopride, the 3,5-dichloro pattern on the benzene ring optimizes lipophilicity (logP) for Blood-Brain Barrier (BBB) penetration while sterically filling the hydrophobic accessory pocket of the D2 receptor.[1]

    • Stereochemistry: The (S)-enantiomer of the pyrrolidine side chain is typically the eutomer (active form), often exhibiting >100-fold higher affinity than the (R)-distomer.[1]

Antimicrobial: FtsZ Filament Stabilizers

Key Compounds:PC190723 (2,6-difluorobenzamide derivative), TXA-709 .[1][2]

  • Mechanism of Action: Unlike beta-lactams that target cell wall synthesis, these benzamides target FtsZ , the bacterial homolog of tubulin.[1] They bind to the interdomain cleft of FtsZ, stabilizing the polymeric filaments and preventing the dynamic depolymerization required for Z-ring constriction. This halts cell division (cytokinesis), leading to filamentation and cell death.[1]

  • The Fluorine Effect: The 2,6-difluoro substitution is metabolically robust and creates a specific electrostatic potential map that complements the hydrophobic cleft of the FtsZ protein, a feature absent in mammalian tubulin (conferring selectivity).

Oncology: Histone Deacetylase (HDAC) Inhibitors

Key Compounds:Entinostat (Benzamide ZBG), Mocetinostat .[1]

  • Mechanism of Action: Benzamides act as Class I selective HDAC inhibitors. The ortho-amino benzamide moiety serves as the Zinc Binding Group (ZBG).

  • Halogen Optimization: While the classic ZBG is an aniline, introducing halogens (F, Cl) on the "Cap" group or the linker region has been shown to modulate residence time and isoform selectivity (e.g., HDAC3 vs. HDAC1) by exploiting the halogen bond to anchor the molecule within the narrow active site tunnel.

Part 3: Visualization of Mechanisms

The following diagram illustrates the divergent pathways by which the halogenated benzamide core engages its targets.

BenzamideActivity Core Halogenated Benzamide Scaffold Neuro Neuropharmacology (CNS) Core->Neuro 3,5-dichloro/bromo (Lipophilicity/Binding) Infect Antimicrobial (Infectious Disease) Core->Infect 2,6-difluoro (Metabolic Stability) Onco Oncology (Epigenetics) Core->Onco o-amino benzamide (Zinc Binding) D2R D2/D3 Receptor (Antagonist) Neuro->D2R FtsZ FtsZ Protein (Filament Stabilizer) Infect->FtsZ HDAC HDAC 1/2/3 (Zn2+ Chelation) Onco->HDAC Signal Blocks Dopaminergic Signaling D2R->Signal Antipsychotic Effect Divis Inhibits Z-Ring Constriction FtsZ->Divis Bactericidal (Filamentation) Chrom Hyperacetylation of Histones HDAC->Chrom Tumor Suppressor Re-activation

Caption: Divergent biological pathways of the halogenated benzamide scaffold based on substitution patterns.[1][2]

Part 4: Validated Experimental Protocols

To ensure reproducibility, the following protocols define the standard assays for validating biological activity in the Antimicrobial and Neuropharmacological domains.

Protocol A: FtsZ Polymerization Assay (Light Scattering)

Purpose: To quantify the stabilization or inhibition of FtsZ protofilament assembly by benzamide derivatives (e.g., PC190723 analogs).

Reagents:

  • Purified FtsZ protein (recombinant, S. aureus or E. coli).[1]

  • GTP (Guanosine Triphosphate).[1][2][3]

  • HEPES Buffer (50 mM, pH 7.5), KCl (50 mM), MgCl2 (5 mM).[1]

Workflow:

  • Baseline Establishment: Dilute FtsZ to 5–10 µM in HEPES/KCl buffer. Transfer 100 µL to a quartz cuvette. Measure baseline absorbance/scattering at 350 nm (or 90° light scattering) for 2 minutes at 37°C.

  • Compound Addition: Add the test benzamide (dissolved in DMSO) to the cuvette. Ensure final DMSO concentration is <1%.[1] Incubate for 2 minutes.

  • Initiation: Add GTP (1 mM final concentration) to initiate polymerization.[1][2]

  • Measurement: Monitor Light Scattering (350 nm) continuously for 15–30 minutes.

    • Positive Control (Stabilizer): PC190723 will show a rapid increase in scattering intensity that reaches a higher plateau and does not depolymerize rapidly.

    • Negative Control: Native FtsZ will polymerize (increase signal) and then depolymerize (decrease signal) as GTP is hydrolyzed.[1][2]

Protocol B: Dopamine D2 Receptor Radioligand Binding

Purpose: To determine the binding affinity (


) of halogenated benzamides (e.g., Raclopride derivatives).

Reagents:

  • Membrane preparations from CHO cells stably expressing human D2 receptors.[1]

  • Radioligand: [³H]-Methylspiperone (0.2–0.5 nM).[1][2]

  • Non-specific binder: Haloperidol (10 µM).[1][2]

Workflow:

  • Incubation: In a 96-well plate, mix:

    • 50 µL Membrane suspension (10–20 µg protein).[1]

    • 50 µL [³H]-Methylspiperone.

    • 50 µL Test Compound (concentration range:

      
       to 
      
      
      
      M).
  • Equilibrium: Incubate at 25°C for 60 minutes to reach equilibrium.

  • Harvesting: Filter rapidly through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding) using a cell harvester.

  • Washing: Wash filters 3x with ice-cold Tris-HCl buffer.

  • Quantification: Add liquid scintillant and count radioactivity (CPM).

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    [1][2]

Part 5: Synthesis & Optimization Strategy

The synthesis of halogenated benzamides typically follows a convergent route, allowing for late-stage diversification of the halogen motif.

General Synthetic Workflow:

  • Acid Chloride Activation: Reaction of a halogenated benzoic acid (e.g., 3,5-dichloro-2-methoxybenzoic acid) with Thionyl Chloride (

    
    ) or Oxalyl Chloride.[1][2]
    
  • Amide Coupling: Nucleophilic attack by the appropriate amine (e.g., (S)-2-(aminomethyl)-1-ethylpyrrolidine for Raclopride analogs) in the presence of a base (TEA or DIPEA).[1][2]

  • Deprotection/Modification: Cleavage of methyl ethers (using

    
    ) if a free phenol is required for H-bonding (as in Raclopride).
    

Synthesis Start Halogenated Benzoic Acid Activate Acid Chloride Formation (SOCl2) Start->Activate Coupling Amide Coupling (R-NH2, Base) Activate->Coupling Final Target Benzamide Coupling->Final

Caption: General synthetic pathway for halogenated benzamide production.

References

  • Structure-activity relationships in the formation of amides from substituted N-benzylanilines. Xenobiotica. (1994).

  • Structures and energetic properties of 4-halobenzamides. Acta Crystallographica Section C. (2018).

  • FtsZ Polymerization Assays: Simple Protocols and Considerations. Journal of Visualized Experiments (JoVE). (2013).

  • Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group. ACS Medicinal Chemistry Letters. (2020).[1][2][4]

  • Halogen Bonding in Drug Discovery: Overview and Application. Journal of Medicinal Chemistry. (2013).

  • Raclopride: PubChem Compound Summary. National Library of Medicine.

  • Benzodioxane-Benzamides as FtsZ Inhibitors. Antibiotics. (2023).[1][2]

Sources

Foundational

Discovery and Synthesis of Novel N-Alkyl-Bromofluorobenzamides: A Technical Guide to Scaffolding for Therapeutic Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The benzamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therape...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents.[1] This guide provides an in-depth exploration of a specific, high-value subclass: N-alkyl-bromofluorobenzamides. The strategic incorporation of bromine and fluorine atoms onto the benzamide core offers a dual advantage in drug design. Fluorine substitution is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity.[2][3] The bromine atom serves as a versatile synthetic handle for late-stage functionalization, enabling the rapid generation of diverse chemical libraries. This document details the strategic rationale, core synthetic methodologies, diversification pathways, and analytical characterization of these promising compounds.

Strategic Rationale: The Bromofluorobenzamide Advantage

The design of novel therapeutic agents is a process of multi-parameter optimization. The selection of the N-alkyl-bromofluorobenzamide scaffold is a deliberate choice grounded in established medicinal chemistry principles.

  • The Power of Fluorine: The introduction of fluorine into a drug candidate can profoundly alter its physicochemical properties. Its high electronegativity can modulate the pKa of nearby functional groups, influencing binding interactions with target proteins. The strength of the carbon-fluorine bond often enhances metabolic stability by blocking sites of oxidative metabolism, thereby improving the pharmacokinetic profile of a compound.[2][4]

  • The Versatility of Bromine: The bromine atom is more than a simple halogen substituent; it is a key reactive site for post-synthesis diversification. Its presence allows for a range of palladium- or copper-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Ullmann couplings.[5][6][7] This enables the introduction of various aryl, heteroaryl, or alkyl groups at a late stage, a crucial strategy for exploring the structure-activity relationship (SAR) of a compound series.

  • The Role of the N-Alkyl Group: The alkyl substituent on the amide nitrogen provides another critical point of modulation. Varying the size, polarity, and shape of this group can fine-tune the compound's solubility, cell permeability, and steric engagement with its biological target.[8][9]

This combination of a metabolically robust, electronically-tuned core (fluorobenzamide), a handle for diversification (bromine), and a modulator of physicochemical properties (N-alkyl group) makes this scaffold a highly attractive starting point for drug discovery programs.

Logical Framework for Synthesis

The synthesis of a diverse library of N-alkyl-bromofluorobenzamides can be logically dissected into a primary synthesis phase to build the core structure, followed by a diversification phase to explore chemical space.

G cluster_0 Phase 1: Core Synthesis cluster_1 Phase 2: Diversification Start Bromofluoro- benzoic Acid Amide_Formation Amide Bond Formation Start->Amide_Formation Amine Primary/Secondary Alkylamine Amine->Amide_Formation Core_Product N-Alkyl-Bromofluoro- benzamide Core Amide_Formation->Core_Product Cross_Coupling Pd or Cu-Catalyzed Cross-Coupling Core_Product->Cross_Coupling 'Br' Handle Coupling_Partner Boronic Acid/ Ester (Suzuki) or Amine/Alcohol (Ullmann) Coupling_Partner->Cross_Coupling Final_Product Diversified Novel Benzamide Library Cross_Coupling->Final_Product

Caption: High-level workflow for the synthesis and diversification of N-alkyl-bromofluorobenzamides.

Core Synthesis: Establishing the Benzamide Scaffold

The foundational step is the formation of the amide bond. The most common and reliable method involves the coupling of a substituted bromofluorobenzoic acid with a desired primary or secondary alkylamine.

Amide Bond Formation

Direct condensation of a carboxylic acid and an amine is slow and requires high temperatures.[10] Therefore, the carboxylic acid must first be "activated." This is typically achieved using coupling reagents that convert the hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine.

Common classes of coupling reagents include:

  • Carbodiimides: Such as DCC (dicyclohexylcarbodiimide) and EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • Uronium/Aminium Salts: Such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU. These are often preferred for their high efficiency and lower incidence of side reactions.[]

G cluster_0 Mechanism of Amide Coupling (Uronium Salt) CarboxylicAcid R-COOH (Bromofluorobenzoic Acid) ActivatedEster Activated O-Acyl- isourea Ester CarboxylicAcid->ActivatedEster Activation HATU HATU (Coupling Reagent) HATU->ActivatedEster Base Base (e.g., DIPEA) Base->ActivatedEster Tetrahedral Tetrahedral Intermediate ActivatedEster->Tetrahedral Nucleophilic Attack Amine R'-NH2 (Alkylamine) Amine->Tetrahedral Product R-CO-NHR' (Amide Product) Tetrahedral->Product Collapse & Proton Transfer

Caption: Generalized mechanism for uronium salt-mediated amide bond formation.

Experimental Protocol: Synthesis of a Representative Core Compound

Objective: To synthesize N-propyl-2-bromo-5-fluorobenzamide.

Materials:

  • 2-bromo-5-fluorobenzoic acid (1.0 eq)

  • Propylamine (1.2 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-bromo-5-fluorobenzoic acid and dissolve in anhydrous DMF.

  • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature. This pre-activates the carboxylic acid.

  • Slowly add propylamine to the reaction mixture.

  • Allow the reaction to stir at room temperature for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure N-propyl-2-bromo-5-fluorobenzamide.

Diversification via Cross-Coupling

With the core scaffold in hand, the bromine atom can be exploited for C-C or C-N bond formation, most commonly via the Suzuki-Miyaura reaction.

Suzuki-Miyaura Coupling

The Suzuki reaction is a robust, palladium-catalyzed cross-coupling of an organohalide with an organoboron compound (e.g., a boronic acid or ester).[6][12] This reaction is highly valued for its tolerance of a wide range of functional groups.

The catalytic cycle involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl-bromine bond.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center.

  • Reductive Elimination: The two organic groups couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[12][13]

Suzuki_Cycle center Pd0 Pd(0)L₂ OxAd Ar-Pd(II)(Br)L₂ Pd0->OxAd Oxidative Addition Trans Ar-Pd(II)(R)L₂ OxAd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product Ar-R (Diversified Product) Trans->Product ArBr Ar-Br (Bromobenzamide) ArBr->OxAd Boronic R-B(OH)₂ Boronic->Trans Base Base Base->Trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Diversification via Suzuki Coupling

Objective: To synthesize N-propyl-5-fluoro-2-(pyridin-3-yl)benzamide.

Materials:

  • N-propyl-2-bromo-5-fluorobenzamide (1.0 eq)

  • Pyridine-3-boronic acid (1.5 eq)

  • Pd(PPh₃)₄ (Palladium tetrakis(triphenylphosphine)) (0.05 eq)

  • Sodium carbonate (Na₂CO₃) (2.0 eq)

  • Toluene and Water (e.g., 4:1 mixture)

Procedure:

  • To a pressure-tolerant vial, add N-propyl-2-bromo-5-fluorobenzamide, pyridine-3-boronic acid, Pd(PPh₃)₄, and Na₂CO₃.

  • Add the toluene/water solvent mixture.

  • Seal the vial and degas the mixture by bubbling argon through it for 10-15 minutes.

  • Heat the reaction mixture to 90-100 °C and stir for 12-18 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Concentrate the solution and purify the residue by flash column chromatography or preparative HPLC to obtain the final product.

Structural Characterization

Unambiguous characterization of newly synthesized compounds is critical. A combination of spectroscopic methods is employed to confirm the identity and purity of each N-alkyl-bromofluorobenzamide derivative.[14][15]

  • ¹H and ¹³C NMR Spectroscopy: Provides detailed information about the carbon-hydrogen framework of the molecule, confirming the connectivity of the aromatic, amide, and alkyl portions.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can provide the exact mass, further validating the molecular formula.

  • Infrared (IR) Spectroscopy: Identifies key functional groups, notably the strong carbonyl (C=O) stretch of the amide group (typically ~1650 cm⁻¹) and the N-H stretch (if applicable).[16]

Data Presentation: Representative Spectroscopic Data
Compound IDStructure¹H NMR (δ, ppm, representative signals)MS (m/z) [M+H]⁺
C-1 N-propyl-2-bromo-5-fluorobenzamide7.5-7.2 (m, 3H, Ar-H), 3.4 (q, 2H, N-CH₂), 1.6 (m, 2H, CH₂), 0.9 (t, 3H, CH₃)262.0/264.0
D-1 N-propyl-5-fluoro-2-(pyridin-3-yl)benzamide8.6 (s, 1H, Py-H), 8.0-7.3 (m, 6H, Ar/Py-H), 3.3 (q, 2H, N-CH₂), 1.5 (m, 2H, CH₂), 0.8 (t, 3H, CH₃)261.1

Note: The bromine isotope pattern (¹⁹Br/⁸¹Br) results in two mass peaks of nearly equal intensity, separated by 2 Da, which is a characteristic signature for monobrominated compounds.

Conclusion and Future Directions

The synthetic strategies outlined in this guide provide a robust and flexible framework for the creation of novel N-alkyl-bromofluorobenzamide libraries. The logical combination of reliable amide bond formation with powerful late-stage diversification techniques like the Suzuki coupling allows for a systematic exploration of chemical space. These compounds, endowed with favorable properties from their halogen substituents, represent a promising starting point for hit-to-lead campaigns in various therapeutic areas, including oncology, CNS disorders, and metabolic diseases.[1][17][18] Future work will focus on expanding the repertoire of cross-coupling reactions and exploring alternative N-alkylation methods to further broaden the diversity of this valuable chemical scaffold.

References

  • Kunishima, M. (n.d.). Amide bond formation: beyond the dilemma between activation and racemisation. RSC Publishing. Retrieved from [Link]

  • (n.d.). Amide bond formation. PPSX - Slideshare. Retrieved from [Link]

  • (2025, December 28). 15.15: Formation of Amides. Chemistry LibreTexts. Retrieved from [Link]

  • (2022, September 24). 21.7: Chemistry of Amides. Chemistry LibreTexts. Retrieved from [Link]

  • (n.d.). Ullmann condensation. Wikipedia. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2022). Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach. PMC. Retrieved from [Link]

  • (n.d.). N-Alkyl amide synthesis via N-alkylation of amides with alcohols. RSC Publishing. Retrieved from [Link]

  • (n.d.). 2-Bromobenzamide: A Versatile Intermediate for Pharmaceutical and Chemical Synthesis. Ningbo Inno Pharmchem Co., Ltd. Retrieved from [Link]

  • Liu, Y., et al. (2023). Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke. PubMed. Retrieved from [Link]

  • Hauf, K., et al. (2022). Design, synthesis and spectroscopic and structural characterization of novel N-(2-hydroxy-5-methylphenyl)-2,3-dimethoxybenzamide: DFT, Hirshfeld surface analysis, antimicrobial activity, molecular docking and toxicology. PubMed. Retrieved from [Link]

  • (2025, December 13). The Significance of Fluorine Substitution in Benzamidine Derivatives: A Focus on 3-Fluorobenzamidine Hydrochloride. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • (n.d.). Scheme 2. Suzuki-Miyaura coupling of benzamide 4 with various boronic... ResearchGate. Retrieved from [Link]

  • (n.d.). Leveraging Fluorinated Compounds in Pharmaceutical Research: A Focus on Intermediates. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • (n.d.). Importance of fluorination in medicinal chemistry and approaches to... ResearchGate. Retrieved from [Link]

  • (n.d.). Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities. ResearchGate. Retrieved from [Link]

  • Zhang, L., et al. (n.d.). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. PMC. Retrieved from [Link]

  • Senthamarai, T., et al. (n.d.). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. PMC. Retrieved from [Link]

  • Basma, S., et al. (2022). Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. PMC. Retrieved from [Link]

  • Yamamoto, T., & Kurata, Y. (n.d.). Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amine. Retrieved from [Link]

  • Stephenson, N., et al. (n.d.). N-(2,3-Difluorophenyl)-2-fluorobenzamide. MDPI. Retrieved from [Link]

  • (n.d.). N -Alkyl amide synthesis via N -alkylation of amides with alcohols. ResearchGate. Retrieved from [Link]

  • (2026, January 20). Exploring the Versatility of Fluorinated Intermediates in Pharmaceutical Research. Retrieved from [Link]

  • (n.d.). A novel strategy for alkylation via amide activation: synthesis of N-substituted 2-pyridones and tetrahydropyridines. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Senthamarai, T., et al. (n.d.). Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols. PMC. Retrieved from [Link]

  • (n.d.). Suzuki reaction. Wikipedia. Retrieved from [Link]

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  • (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Organic Synthesis. Retrieved from [Link]

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  • (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]

  • (n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]

  • (n.d.). Ullmann reaction. Wikipedia. Retrieved from [Link]

  • Sale, D., et al. (2017). Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. ACS Catalysis - ACS Publications. Retrieved from [Link]

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  • (n.d.). Scope of alkyl imines for synthesis of N-CH2F amides. ResearchGate. Retrieved from [Link]

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  • (n.d.). Alkyl bromide synthesis by bromination or substitution. Organic Chemistry Portal. Retrieved from [Link]

  • (n.d.). Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. NIH. Retrieved from [Link]

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  • (n.d.). Rapid synthesis of alkoxyamine hydrochloride derivatives from alkyl bromide and N,N'-di-tert-butoxycarbonylhydroxylamine ((Boc)2NOH). PMC - NIH. Retrieved from [Link]

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Exploratory

Introduction: Navigating the Chemistry of a Novel Benzamide

An In-depth Technical Guide to the Safe Handling of 3-Bromo-N-butyl-4-fluorobenzamide 3-Bromo-N-butyl-4-fluorobenzamide is a substituted aromatic amide, a class of compounds frequently encountered as key intermediates in...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of 3-Bromo-N-butyl-4-fluorobenzamide

3-Bromo-N-butyl-4-fluorobenzamide is a substituted aromatic amide, a class of compounds frequently encountered as key intermediates in the synthesis of pharmaceuticals and other fine chemicals. Its structure, featuring a halogenated phenyl ring coupled to an amide functional group, suggests a reactivity profile that is valuable in medicinal chemistry for building more complex molecular architectures. However, these same structural motifs—a halogenated aromatic system and an amide linkage—necessitate a rigorous and informed approach to its handling. Compounds of this class can exhibit various toxicological properties, and their reactivity can pose physical hazards if not managed correctly.

This guide is designed for researchers, chemists, and drug development professionals who may handle 3-Bromo-N-butyl-4-fluorobenzamide or structurally related compounds. In the absence of comprehensive, published safety data for this specific molecule, this document employs a foundational safety principle: analysis by structural analogy. By examining the known hazards of similar chemicals, including halogenated aromatics and benzamides, we can construct a robust and cautious framework for safe laboratory operations. The causality behind each recommendation is explained to foster a deeper understanding of chemical safety, ensuring that protocols are not merely followed, but understood as a self-validating system of protection.

Hazard Identification and Proactive Risk Assessment

The cornerstone of safe laboratory practice is a thorough understanding of the potential hazards. For 3-Bromo-N-butyl-4-fluorobenzamide, we extrapolate potential risks from closely related analogs for which safety data sheets (SDS) are available.

Assessment by Structural Analogy

The hazard profile is inferred from compounds sharing its core structural elements:

  • 3-Bromo-4-fluorobenzaldehyde: Shares the 3-bromo-4-fluoro-phenyl core. Its SDS indicates it causes skin and serious eye irritation and may cause respiratory irritation.[1]

  • 4-Fluorobenzamide: The parent benzamide structure. It is known to cause skin, eye, and respiratory irritation.[2]

  • General Halogenated Aromatic Compounds: This broad class of chemicals can pose various health risks, including skin irritation and, in some cases, more severe toxic effects upon prolonged exposure.[3][4] On combustion, they can release toxic fumes such as hydrogen halides (HBr, HF) and carbon monoxide.[1]

Based on these analogs, it is prudent to assume 3-Bromo-N-butyl-4-fluorobenzamide is, at a minimum, harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation .

Predicted Hazard Profile

The following table summarizes the anticipated hazards based on GHS (Globally Harmonized System) classifications derived from related molecules.

Hazard ClassGHS CategoryAnticipated Hazard StatementSource Analogy
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[5][6]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[1][5][7]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation.[1][5][7]
STOT (Single Exposure)Category 3H335: May cause respiratory irritation.[1][5][7]

STOT : Specific Target Organ Toxicity

Risk Assessment Workflow

Every experiment should begin with a risk assessment. The causality is simple: by identifying potential hazards and evaluating the procedural risks, appropriate controls can be implemented before exposure occurs. This transforms the protocol into a self-validating safety system.

cluster_0 Risk Assessment Process A Identify Hazards (Review SDS, Analogs) B Evaluate Procedure (Scale, Duration, Conditions) A->B C Assess Risks (Exposure Potential, Severity) B->C D Implement Controls (PPE, Eng. Controls, SOPs) C->D E Review & Refine (Post-Experiment Debrief) D->E

Caption: A logical workflow for proactive risk assessment.

Engineering Controls & Personal Protective Equipment (PPE)

The primary directive in chemical safety is to minimize exposure. This is achieved first through engineering controls, which isolate the hazard from the user, and second through PPE, which protects the user from the hazard.

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All manipulations of 3-Bromo-N-butyl-4-fluorobenzamide, including weighing, transfers, and reactions, must be performed inside a certified chemical fume hood. This is crucial to prevent the inhalation of fine powders or vapors.[4]

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.

  • Emergency Equipment: An ANSI-compliant safety shower and eyewash station must be immediately accessible and unobstructed.[5] Their availability is a critical failsafe in the event of accidental, large-scale skin or eye contact.

Personal Protective Equipment (PPE): The Last Line of Defense

PPE does not eliminate the hazard, but it provides a critical barrier. The choice of PPE must be directly correlated with the identified risks.[8][9][10]

OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Transfer (Solid) Safety glasses with side shieldsDisposable nitrile glovesFlame-resistant lab coatNot required in fume hood
Solution Preparation Chemical splash gogglesDisposable nitrile glovesFlame-resistant lab coatNot required in fume hood
Running Reaction Chemical splash gogglesDisposable nitrile glovesFlame-resistant lab coatNot required in fume hood
Large Spill Cleanup Face shield over gogglesHeavy-duty nitrile or neoprene glovesChemical-resistant apron or suitAir-purifying respirator with organic vapor cartridge

Causality of Glove Choice: Nitrile gloves provide good resistance to a wide range of chemicals for incidental contact ("splash protection").[8] They are disposable to prevent the spread of contamination. For significant spill cleanup, more robust gloves are required. Always inspect gloves for tears or holes before use.

cluster_ppe PPE Donning & Doffing Sequence cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) D1 Lab Coat D2 Goggles/Face Shield D1->D2 D3 Gloves D2->D3 F1 Gloves F2 Lab Coat F1->F2 F3 Goggles/Face Shield F2->F3 Spill Chemical Spill Occurs Minor Is spill minor & contained in hood? Spill->Minor Evacuate EVACUATE AREA Minor->Evacuate No SelfClean Trained personnel clean spill with appropriate PPE Minor->SelfClean Yes Alert Alert Others & Call EHS Evacuate->Alert

Caption: A decision tree for chemical spill response.

First Aid Measures

Immediate and correct first aid can significantly reduce the severity of an injury.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [1][7][11]* Skin Contact: Remove all contaminated clothing. Immediately wash the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. [1][11]* Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention. [1][7]* Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [1][11]

Disposal Considerations

All waste containing 3-Bromo-N-butyl-4-fluorobenzamide, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.

  • Segregation: Collect waste in a clearly labeled, sealed, and chemically compatible container. Do not mix with other waste streams unless explicitly permitted.

  • Regulations: Disposal must be carried out in strict accordance with all local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.

Conclusion

The safe handling of 3-Bromo-N-butyl-4-fluorobenzamide is predicated on a foundation of proactive risk assessment, stringent adherence to engineering and PPE controls, and a state of constant preparedness for emergencies. By understanding the reasons behind safety protocols—grounded in the principles of chemistry and toxicology and informed by data from analogous compounds—researchers can create a laboratory environment that is not only compliant but intrinsically safe. This allows for the confident exploration of this and other novel chemical entities, paving the way for future scientific discovery.

References

  • Plasma Science and Fusion Center. PSFC Halogenated Solvents. Retrieved from [Link]

  • Google Patents. CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 71572, 4-Fluorobenzamide. Retrieved from [Link]

  • ILO Encyclopaedia of Occupational Health and Safety. (2011). Hydrocarbons, Halogenated Aromatic. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) Halogenated Aromatic Compounds. Retrieved from [Link]

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  • Princeton University, Environmental Health and Safety. Chemical Spill Procedures. Retrieved from [Link]

  • Safelyio. Personal Protective Equipment for Chemical Handling. Retrieved from [Link]

  • OSHA Outreach Courses. (2024). Chemical Spill Emergency? Follow These Crucial Steps. Retrieved from [Link]

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Foundational

3-Bromo-N-butyl-4-fluorobenzamide material safety data sheet (MSDS)

An In-Depth Technical Guide to the Material Safety Profile of 3-Bromo-N-butyl-4-fluorobenzamide This document provides a comprehensive safety and handling guide for 3-Bromo-N-butyl-4-fluorobenzamide (CAS No. 1065074-05-6...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Material Safety Profile of 3-Bromo-N-butyl-4-fluorobenzamide

This document provides a comprehensive safety and handling guide for 3-Bromo-N-butyl-4-fluorobenzamide (CAS No. 1065074-05-6). As a novel or specialized chemical intermediate, publicly available, peer-reviewed safety data is limited. Therefore, this guide has been constructed by synthesizing data from structurally analogous compounds to create a robust, inferred safety profile. This approach is designed to provide researchers, scientists, and drug development professionals with a reliable framework for risk assessment and safe handling until a formal Material Safety Data Sheet (MSDS) is established.

Chemical Identity and Physicochemical Properties

3-Bromo-N-butyl-4-fluorobenzamide is a halogenated aromatic amide. Its structure suggests its utility as a building block in the synthesis of complex molecules, likely within the pharmaceutical and agrochemical sectors[1][2]. The combination of bromine and fluorine substituents, along with the N-butyl amide chain, creates a unique electronic and steric profile for synthetic transformations[1].

Understanding its physical properties is the first step in establishing safe handling protocols. While experimental data is scarce, the following table summarizes its known identifiers and estimated properties based on its structure and data from related compounds.

PropertyValue / InformationSource / Basis
IUPAC Name 3-Bromo-N-butyl-4-fluorobenzamideStandard Nomenclature
CAS Number 1065074-05-6[3]
Molecular Formula C₁₁H₁₃BrFNO[3]
Molecular Weight 274.13 g/mol [3][4]
Appearance Likely a solid (e.g., white to off-white powder)Inferred from analogues like 3-Bromobenzamide[5]
Solubility Poor solubility in water; Soluble in organic solventsInferred from 3-Bromobenzamide[5]
Stability Stable under normal handling and storage conditionsInferred from related compounds[6][7]

Plausible Synthetic Pathway and Impurity Profile

The safety profile of a chemical is not only defined by the molecule itself but also by the potential impurities from its synthesis. A likely synthetic route to 3-Bromo-N-butyl-4-fluorobenzamide involves multiple steps, starting from 4-fluorobenzaldehyde. Awareness of this pathway is critical for anticipating potential contaminants in the final product.

A plausible synthesis is outlined below:

  • Bromination : Electrophilic aromatic substitution of 4-fluorobenzaldehyde to produce 3-bromo-4-fluorobenzaldehyde[2][8]. This step often uses reagents like bromine or N-bromosuccinimide.

  • Oxidation : Oxidation of the aldehyde to the corresponding carboxylic acid, 3-bromo-4-fluorobenzoic acid.

  • Amidation : Activation of the carboxylic acid (e.g., conversion to an acyl chloride) followed by reaction with n-butylamine to form the final N-butyl amide product.

A patent exists describing the conversion of 3-bromo-4-fluoro-benzoic acid halide into 3-bromo-4-fluoro-benzoic acid amide, highlighting a key step in this proposed pathway[9].

G cluster_start Starting Material cluster_intermediate Intermediates cluster_final Final Product A 4-Fluorobenzaldehyde B 3-Bromo-4-fluorobenzaldehyde A->B Bromination (e.g., Br2, Catalyst) C 3-Bromo-4-fluorobenzoic Acid B->C Oxidation (e.g., KMnO4, H2O2) D 3-Bromo-N-butyl-4-fluorobenzamide C->D Amidation (1. SOCl2 2. n-Butylamine)

Plausible synthetic workflow for 3-Bromo-N-butyl-4-fluorobenzamide.

Causality Behind Experimental Choices : The choice of a multi-step synthesis starting from the aldehyde is dictated by the directing effects of the fluorine and aldehyde groups on the aromatic ring during bromination. Subsequent oxidation and amidation are standard, reliable transformations in organic chemistry for converting an aldehyde to an N-substituted amide. Potential impurities could include unreacted starting materials, intermediates, or byproducts from side reactions.

Hazard Identification and Inferred Toxicological Profile

In the absence of a specific MSDS, the hazard profile for 3-Bromo-N-butyl-4-fluorobenzamide is inferred from a comprehensive analysis of structurally related molecules. The consistent hazard profile across these analogues provides a strong basis for a precautionary approach.

Summary of Inferred Hazards based on Structural Analogues

Hazard Statement (GHS)Finding from Analogous CompoundsRepresentative Sources
H302: Harmful if swallowed Several related bromo-aromatic compounds are classified as harmful upon oral ingestion.[6][10][11]
H312: Harmful in contact with skin Dermal toxicity is noted for some halogenated precursors.[6][10]
H315: Causes skin irritation This is a common classification for a wide range of benzamide and bromo-fluoro aromatic compounds.[10][11][12][13]
H319: Causes serious eye irritation Nearly all direct structural analogues are classified as serious eye irritants.[10][11][12][13]
H332: Harmful if inhaled Inhalation of dusts or vapors of related compounds can be harmful.[10]
H335: May cause respiratory irritation A frequent warning for powdered or volatile aromatic compounds.[6][11][12][13]

Based on this analysis, 3-Bromo-N-butyl-4-fluorobenzamide should be handled as a substance that is harmful if swallowed, inhaled, or in contact with skin, and is a skin, eye, and respiratory irritant . The toxicological properties have not been fully investigated, and chronic effects are unknown[14].

Safe Handling, Storage, and Personal Protective Equipment (PPE)

A self-validating safety protocol is one where engineering controls, administrative procedures, and personal protective equipment work in concert to minimize exposure.

Engineering Controls & Storage
  • Ventilation : Always handle this compound within a certified chemical fume hood to control airborne concentrations[6][11].

  • Storage : Store in a tightly closed container in a dry, cool, and well-ventilated area[6][10]. Keep away from incompatible materials such as strong oxidizing agents and strong bases[6][14].

Personal Protective Equipment (PPE) Decision Logic

The selection of PPE is a critical control point. The following diagram outlines the decision logic for handling 3-Bromo-N-butyl-4-fluorobenzamide.

PPE_Workflow start Handling 3-Bromo-N-butyl- 4-fluorobenzamide fume_hood Is the procedure performed in a certified fume hood? start->fume_hood ppe_core Mandatory Core PPE: - Nitrile Gloves - Safety Goggles (EN166) - Lab Coat fume_hood->ppe_core Yes stop STOP Do not proceed without a functioning fume hood fume_hood->stop No aerosol_risk Is there a risk of generating dust or aerosols (e.g., weighing, scraping)? ppe_core->aerosol_risk respirator Add Respiratory Protection: - NIOSH-approved respirator (e.g., N95 for dust) aerosol_risk->respirator Yes splash_risk Is there a significant splash risk? aerosol_risk->splash_risk No respirator->splash_risk face_shield Add Face Shield splash_risk->face_shield Yes proceed Proceed with Caution splash_risk->proceed No face_shield->proceed

Decision workflow for selecting appropriate Personal Protective Equipment (PPE).
Detailed Handling Protocol
  • Preparation : Before handling, ensure emergency eye wash fountains and safety showers are accessible[6]. Don all required PPE as determined by the workflow above.

  • Aliquotting : If weighing the solid, do so within the fume hood on a draft shield to prevent dust generation. Use spark-proof tools if there is any fire risk.

  • In Solution : When making solutions, add the solid slowly to the solvent to avoid splashing.

  • Post-Handling : After handling, wash hands and any exposed skin thoroughly[10][15]. Decontaminate all work surfaces.

  • Hygiene : Do not eat, drink, or smoke in the laboratory area where this chemical is handled[6][15].

Emergency Procedures

Rapid and correct response during an emergency is critical.

First-Aid Measures
  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[7][12].

  • Skin Contact : In case of contact, immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes[7][12]. Seek medical attention if irritation persists.

  • Inhalation : Remove victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention[7][12].

  • Ingestion : Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek immediate medical attention[7][12].

Spill Response Protocol
  • Evacuate : Alert personnel in the immediate area and evacuate non-essential staff.

  • Ventilate : Ensure the area is well-ventilated (fume hood extraction).

  • Contain : Prevent the spill from entering drains or waterways[16].

  • Absorb : For a dry spill, carefully sweep or vacuum up the material, avoiding dust generation, and place it in a sealed, labeled container for disposal[16]. For a wet spill, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container[17].

  • Decontaminate : Wash the spill area thoroughly with soap and water.

  • Dispose : Dispose of contaminated materials as hazardous waste according to local, regional, and national regulations[14].

Stability and Reactivity

  • Reactivity : No hazardous reactions are expected under normal processing[14].

  • Chemical Stability : The product is stable under recommended storage conditions[7].

  • Incompatible Materials : Avoid contact with strong oxidizing agents and strong bases, as these could initiate vigorous or hazardous reactions[6][14].

  • Hazardous Decomposition Products : Upon combustion, this material may emit toxic and corrosive fumes, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), hydrogen bromide (HBr), and hydrogen fluoride (HF)[14][16].

Disposal Considerations

All waste generated from handling this compound must be treated as hazardous chemical waste.

  • Waste Management : Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal[14].

  • Procedure : Dispose of contents and container to an approved waste disposal plant, potentially via a licensed incinerator equipped with an afterburner and scrubber[6]. Do not empty into drains[14].

References

  • ChemBK. (2024). 3-Bromobenzamide. Retrieved from ChemBK. [Link]

  • Eureka | Patsnap. (2019). Synthesis method of 3-bromo-4-fluorobenzaldehyde. Retrieved from Patsnap. [Link]

  • Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet - 3-bromo benzaldehyde 97%. Retrieved from oxfordlabchem.com. [Link]

  • Google Patents. (n.d.). CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.
  • National Center for Biotechnology Information. (n.d.). 4-Fluorobenzamide. PubChem Compound Database. Retrieved from NIH. [Link]

  • Google Patents. (n.d.). WO2010086877A2 - Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde.
  • National Center for Biotechnology Information. (n.d.). 4-bromo-N-butyl-2-fluorobenzamide. PubChem Compound Database. Retrieved from NIH. [Link]

  • ResearchGate. (2025). Synthesis of 3-bromo-4-fluoronitrobenzene. Retrieved from ResearchGate. [Link]

  • MDPI. (n.d.). Bromo Analogues of Active 3,4,5,4′-Tetramethoxy-trans-stilbene (DMU-212)—A New Path of Research to Anticancer Agents. Retrieved from MDPI. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of 3-Bromo-4-methylbenzoic Acid in Advancing Chemical Research. Retrieved from pharmachems.com. [Link]

  • U.S. Environmental Protection Agency. (2017). Provisional Peer-Reviewed Toxicity Values for 1-Bromo-4-fluorobenzene (CASRN 460-00-4). Retrieved from EPA. [Link]

  • Google Patents. (n.d.). WO2010086877A3 - Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde.
  • Google Patents. (n.d.). Preparation of 3-bromo-4-fluorobenzaldehyde and its acetals.

Sources

Protocols & Analytical Methods

Method

synthesis of 3-Bromo-N-butyl-4-fluorobenzamide experimental protocol

An Application Note for the Synthesis of 3-Bromo-N-butyl-4-fluorobenzamide Abstract This document provides a comprehensive, field-tested guide for the synthesis of 3-Bromo-N-butyl-4-fluorobenzamide, a valuable intermedia...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 3-Bromo-N-butyl-4-fluorobenzamide

Abstract

This document provides a comprehensive, field-tested guide for the synthesis of 3-Bromo-N-butyl-4-fluorobenzamide, a valuable intermediate for pharmaceutical and agrochemical research. The protocol outlines a robust two-part synthetic strategy, beginning with the regioselective bromination of 4-fluorobenzoic acid to yield the key intermediate, 3-bromo-4-fluorobenzoic acid. The second part details the subsequent amide coupling with n-butylamine via an acyl chloride intermediate. This application note emphasizes the causality behind procedural choices, provides a self-validating experimental design with clear workup and purification steps, and integrates critical safety protocols for handling the hazardous reagents involved.

Introduction and Synthetic Overview

3-Bromo-N-butyl-4-fluorobenzamide (MW: 274.13 g/mol , CAS: 1065074-05-6) is a substituted benzamide derivative.[1][2] The strategic placement of the bromo and fluoro substituents on the aromatic ring, combined with the N-butyl amide chain, makes it a versatile building block in drug discovery and materials science. The synthesis strategy detailed herein is designed for reliability and scalability, proceeding in two distinct stages:

  • Stage 1: Electrophilic Bromination. The synthesis commences with the selective bromination of 4-fluorobenzoic acid. The fluorine atom is a strongly activating ortho-, para-directing group, while the carboxylic acid is a meta-directing group. Their combined influence directs the incoming electrophile (Br+) to the C-3 position, ortho to the fluorine and meta to the carboxyl group.

  • Stage 2: Amide Formation via Acyl Chloride. The resulting 3-bromo-4-fluorobenzoic acid is converted into its highly reactive acyl chloride derivative using thionyl chloride (SOCl₂). This intermediate readily undergoes nucleophilic acyl substitution with n-butylamine to furnish the target amide with high efficiency. This classic method is chosen over direct coupling for its cost-effectiveness, high yields, and straightforward purification.[3][4]

The complete synthetic pathway is illustrated below.

G cluster_0 Stage 1: Bromination cluster_1 Stage 2: Amidation A 4-Fluorobenzoic Acid B 3-Bromo-4-fluorobenzoic Acid A->B Br₂, FeBr₃ (cat.) Heat C 3-Bromo-4-fluorobenzoyl chloride B->C SOCl₂ Toluene, Reflux D 3-Bromo-N-butyl-4-fluorobenzamide C->D n-Butylamine, Et₃N DCM, 0°C to RT

Caption: Overall synthetic workflow for 3-Bromo-N-butyl-4-fluorobenzamide.

Materials and Data

Key Compound Properties
CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
4-Fluorobenzoic acid456-22-4C₇H₅FO₂140.11
3-Bromo-4-fluorobenzoic acid403-17-8C₇H₄BrFO₂219.01
Thionyl chloride (SOCl₂)7719-09-7SOCl₂118.97
n-Butylamine109-73-9C₄H₁₁N73.14
Product: 3-Bromo-N-butyl-4-fluorobenzamide 1065074-05-6 C₁₁H₁₃BrFNO 274.13 [1]
Required Reagents and Equipment
  • Reagents: 4-Fluorobenzoic acid (≥99%), Bromine (Br₂), Iron(III) bromide (FeBr₃, anhydrous), Thionyl chloride (SOCl₂, ≥99%), n-Butylamine (≥99%), Triethylamine (Et₃N, dried), Dichloromethane (DCM, anhydrous), Toluene (anhydrous), Diethyl ether, Saturated sodium bicarbonate (NaHCO₃) solution, Saturated sodium thiosulfate (Na₂S₂O₃) solution, Brine, Anhydrous magnesium sulfate (MgSO₄).

  • Equipment: Round-bottom flasks, reflux condenser with gas outlet/drying tube, addition funnel, magnetic stirrer with hotplate, ice bath, rotary evaporator, vacuum distillation apparatus, standard laboratory glassware, and personal protective equipment (PPE).

Detailed Experimental Protocol

PART A: Synthesis of 3-Bromo-4-fluorobenzoic Acid
  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an addition funnel, add 4-fluorobenzoic acid (14.0 g, 100 mmol) and a catalytic amount of anhydrous iron(III) bromide (0.3 g, ~1 mmol).

  • Bromination: Gently heat the flask to 80-90 °C in an oil bath to melt the acid. Once molten, add bromine (5.6 mL, 105 mmol, 1.05 eq) dropwise via the addition funnel over 30 minutes. The reaction is exothermic and will evolve hydrogen bromide (HBr) gas, which must be vented to a scrubber (e.g., a trap containing NaOH solution).

  • Reaction Completion: After the addition is complete, maintain the reaction mixture at 90 °C for 4-6 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature. The mixture will solidify.

    • Carefully add 100 mL of cold water. Break up the solid and stir vigorously.

    • To quench any unreacted bromine, add saturated sodium thiosulfate solution dropwise until the reddish-brown color disappears.

    • Isolate the crude solid product by vacuum filtration, washing the filter cake thoroughly with cold water.

    • Recrystallize the crude solid from an ethanol/water mixture to yield pure 3-bromo-4-fluorobenzoic acid as a white solid. Dry the product under vacuum. (Typical yield: 85-92%).

PART B: Synthesis of 3-Bromo-N-butyl-4-fluorobenzamide

G A Dry Flask under N₂ B Add 3-bromo-4-fluorobenzoic acid and anhydrous toluene A->B C Add SOCl₂ (2-3 eq) B->C D Reflux for 2-4 hours (Monitor gas evolution) C->D E Cool to RT D->E F Remove excess SOCl₂ and toluene (Vacuum Distillation) E->F G Crude 3-bromo-4-fluorobenzoyl chloride F->G H Dissolve crude acyl chloride in anhydrous DCM G->H I Cool to 0°C (Ice Bath) H->I J Add n-butylamine and Et₃N dropwise I->J K Stir at RT for 2 hours J->K L Quench and Wash: 1. H₂O 2. Sat. NaHCO₃ 3. Brine K->L M Dry organic layer (MgSO₄) L->M N Concentrate in vacuo M->N O Purify by column chromatography or recrystallization N->O P Final Product O->P

Caption: Experimental workflow for the amidation stage.

  • Formation of Acyl Chloride:

    • Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a calcium chloride drying tube, add 3-bromo-4-fluorobenzoic acid (10.95 g, 50 mmol).[3]

    • Reaction: Add anhydrous toluene (40 mL) followed by an excess of thionyl chloride (SOCl₂) (7.3 mL, 100 mmol, 2.0 eq). Gently heat the mixture to reflux (approx. 80-90 °C) using a heating mantle.[3] The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution (typically 2-4 hours).[3]

    • Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and toluene by distillation, followed by rotary evaporation under reduced pressure to obtain the crude 3-bromo-4-fluorobenzoyl chloride as an oil. This intermediate is moisture-sensitive and is typically used immediately in the next step without further purification.

  • Amide Coupling:

    • Setup: In a separate 250 mL flask, dissolve n-butylamine (5.5 mL, 55 mmol, 1.1 eq) and triethylamine (8.4 mL, 60 mmol, 1.2 eq) in 50 mL of anhydrous dichloromethane (DCM). Cool this solution to 0 °C in an ice bath. Triethylamine acts as a base to neutralize the HCl generated during the reaction.

    • Reaction: Dissolve the crude 3-bromo-4-fluorobenzoyl chloride from the previous step in 20 mL of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 20-30 minutes with vigorous stirring.

    • Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2 hours.

  • Workup and Purification:

    • Transfer the reaction mixture to a separatory funnel and wash sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

    • The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure 3-Bromo-N-butyl-4-fluorobenzamide.

Scientific Rationale and Trustworthiness

  • Causality of Acyl Chloride Route: The conversion of the carboxylic acid to an acyl chloride dramatically increases the electrophilicity of the carbonyl carbon. The chloride ion is an excellent leaving group compared to the hydroxide ion of the parent carboxylic acid, facilitating a rapid and high-yielding reaction with the amine nucleophile under mild conditions.[5]

  • Role of Thionyl Chloride: Thionyl chloride is a highly effective reagent for this transformation because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases.[3] This helps to drive the reaction to completion according to Le Châtelier's principle and simplifies the workup, as the byproducts are easily removed. Using a 2-3 fold excess ensures the complete conversion of the carboxylic acid.[3]

  • Temperature Control: The final amidation step is initially performed at 0 °C to control the highly exothermic reaction between the acyl chloride and the amine, minimizing potential side reactions.

  • Self-Validation: The protocol's trustworthiness is established through clear workup and purification steps. The aqueous washes effectively remove water-soluble impurities, including triethylamine hydrochloride salt and unreacted n-butylamine. The final purity can be readily assessed using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

Safety and Handling

  • Thionyl Chloride (SOCl₂): This substance is highly toxic, corrosive, and reacts violently with water.[6][7] It causes severe skin burns and eye damage and is toxic if inhaled.[7][8]

    • Handling: Always handle thionyl chloride in a well-ventilated chemical fume hood.[3][9] Wear appropriate PPE, including chemical-resistant gloves (e.g., butyl rubber), a lab coat, and splash-proof goggles with a face shield.[6][9]

    • Quenching: Never add water directly to thionyl chloride. To clean glassware, rinse with an inert solvent (like DCM or toluene) first, then slowly add alcohol (e.g., isopropanol) to quench any residue before final washing.

  • Bromine (Br₂): Bromine is highly corrosive, toxic, and causes severe burns. Inhalation can be fatal. Handle only in a chemical fume hood with appropriate PPE.

  • n-Butylamine: This amine is flammable, corrosive, and toxic. It can cause severe skin and eye irritation. Ensure adequate ventilation and wear appropriate PPE.

All experimental procedures must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment must be worn at all times.

References

  • PubChem. 4-bromo-N-butyl-2-fluorobenzamide | C11H13BrFNO | CID 24708843. [Link]

  • MasterOrganicChemistry.com. The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018-02-28). [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Thionyl Chloride. [Link]

Sources

Application

Comprehensive Analytical Characterization of 3-Bromo-N-butyl-4-fluorobenzamide: Methods and Protocols

An Application Note for Researchers and Drug Development Professionals Abstract This guide provides a comprehensive suite of analytical methodologies for the detailed characterization of 3-Bromo-N-butyl-4-fluorobenzamide...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This guide provides a comprehensive suite of analytical methodologies for the detailed characterization of 3-Bromo-N-butyl-4-fluorobenzamide, a key intermediate in pharmaceutical synthesis. Ensuring the identity, purity, and stability of such compounds is critical for drug safety and efficacy.[1] We present detailed protocols for chromatographic and spectroscopic techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy. The causality behind experimental choices is explained to provide researchers with a robust framework for method development and validation in accordance with industry standards.[2][3]

Introduction: The Imperative for Rigorous Characterization

3-Bromo-N-butyl-4-fluorobenzamide is a halogenated benzamide derivative. Such compounds are of significant interest in medicinal chemistry and drug development, often serving as precursors for Active Pharmaceutical Ingredients (APIs).[4] The precise substitution pattern of the aromatic ring and the nature of the amide linkage are critical to the molecule's downstream reactivity and the pharmacological profile of the final API. Consequently, unambiguous structural confirmation and stringent purity assessment are non-negotiable.

Impurities can arise from starting materials, by-products of the synthesis, or degradation.[5] These impurities, even at trace levels, can impact the safety and efficacy of the final drug product.[6] This document outlines an integrated analytical workflow designed to provide a complete profile of 3-Bromo-N-butyl-4-fluorobenzamide, ensuring its suitability for its intended purpose.

Chromatographic Analysis: Purity Assessment and Impurity Profiling

Chromatographic methods are the cornerstone for separating and quantifying the target compound from any process-related impurities or degradation products.[7]

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC, particularly in its reverse-phase mode, is the industry's gold standard for the purity analysis of non-volatile organic molecules due to its precision and versatility.[7] This method separates compounds based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

Causality of Method Design: A C18 column is selected for its excellent retention and separation of moderately nonpolar compounds like halogenated benzamides. The mobile phase, a gradient of acetonitrile and water, allows for the elution of compounds with a wide range of polarities, ensuring that both early-eluting polar impurities and late-eluting nonpolar impurities are resolved from the main peak. UV detection is chosen because the aromatic ring of the analyte provides strong chromophores.

Protocol 1: HPLC Purity Method

  • Sample Preparation: Accurately weigh approximately 10 mg of 3-Bromo-N-butyl-4-fluorobenzamide and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute to 0.1 mg/mL with a 50:50 mixture of acetonitrile and water.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chromatographic Conditions: The parameters are summarized in the table below.

  • Analysis: Inject 10 µL of the prepared sample.

  • Data Processing: Integrate all peaks in the chromatogram. Calculate the purity by the area percent method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

Table 1: HPLC Method Parameters

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water (HPLC Grade)
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient 0-20 min: 50% to 95% B; 20-25 min: 95% B; 25.1-30 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector Wavelength 254 nm
Injection Volume 10 µL
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatiles and Confirmation

GC-MS is a powerful technique for identifying volatile and semi-volatile impurities, such as residual solvents or synthetic by-products.[5] It also serves as an excellent confirmatory method for the identity of the main component by providing its molecular weight and a characteristic fragmentation pattern. This is particularly useful for distinguishing between regioisomers, which can be challenging by other means.[8][9][10]

Causality of Method Design: A mid-polarity capillary column (e.g., DB-5ms or equivalent) is chosen for its general-purpose utility in separating a wide range of organic molecules. A temperature gradient is employed to ensure the efficient separation of compounds with different boiling points. Electron Ionization (EI) is used as it provides reproducible fragmentation patterns that are useful for library matching and structural elucidation.

Protocol 2: GC-MS Identification Method

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable volatile solvent like ethyl acetate or dichloromethane.

  • Instrumentation: A standard GC-MS system.

  • GC-MS Conditions: The parameters are summarized in the table below.

  • Analysis: Inject 1 µL of the prepared sample.

  • Data Interpretation:

    • Examine the Total Ion Chromatogram (TIC) for impurity peaks.

    • Analyze the mass spectrum of the main peak. Look for the molecular ion (M+) and isotopic pattern characteristic of a bromine-containing compound (M+ and M+2 peaks of nearly equal intensity).

    • Compare the fragmentation pattern to the expected fragmentation of 3-Bromo-N-butyl-4-fluorobenzamide.

Table 2: GC-MS Method Parameters

ParameterValue
Column 5% Phenyl Methyl Siloxane, 30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium, Constant Flow @ 1.2 mL/min
Inlet Temperature 280 °C
Injection Mode Split (Ratio 50:1)
Oven Program 80 °C (hold 2 min), ramp to 300 °C @ 20 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40 - 500

Spectroscopic Analysis: Unambiguous Structural Elucidation

Spectroscopic techniques provide detailed information about the molecule's structure and functional groups, serving as a definitive confirmation of its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of organic molecules in solution.[5] ¹H NMR provides information on the number and environment of protons, while ¹³C NMR details the carbon skeleton.

Causality of Method Design: Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing power for many organic compounds and its single, well-defined solvent peak. Tetramethylsilane (TMS) is used as an internal standard for referencing the chemical shifts to 0 ppm.

Protocol 3: NMR Sample Preparation and Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra at room temperature.

  • Interpretation: Analyze the chemical shifts, integration, and coupling patterns to confirm the structure.

Table 3: Predicted ¹H and ¹³C NMR Data for 3-Bromo-N-butyl-4-fluorobenzamide in CDCl₃

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic-H~8.0 (dd), ~7.7 (ddd), ~7.2 (t)~164 (d, JCF), ~136 (d), ~132, ~125 (d), ~117 (d, JCF), ~115 (d)
Amide N-H~6.2 (broad t)-
-CH₂- (N-butyl, α)~3.4 (q)~40
-CH₂- (N-butyl, β)~1.6 (quint)~32
-CH₂- (N-butyl, γ)~1.4 (sext)~20
-CH₃ (N-butyl, δ)~0.9 (t)~14
Predicted values are estimates. Actual values may vary. JCF denotes coupling to fluorine.
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[11] The vibrations of specific bonds correspond to characteristic absorption bands in the infrared spectrum.

Causality of Method Design: Attenuated Total Reflectance (ATR) is the preferred sampling technique as it requires minimal sample preparation and is suitable for solid powders.

Protocol 4: FT-IR Analysis

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: An FT-IR spectrometer with a universal ATR accessory.

  • Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

  • Interpretation: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Table 4: Expected FT-IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Functional Group
~3300N-H StretchSecondary Amide
~3080C-H StretchAromatic
2960-2850C-H StretchAliphatic (Butyl)
~1640C=O Stretch (Amide I)Secondary Amide[12]
~1540N-H Bend (Amide II)Secondary Amide[12]
~1600, ~1480C=C StretchAromatic Ring
~1250C-N StretchAmide
~1280C-F StretchAryl-Fluoride
< 700C-Br StretchAryl-Bromide

Integrated Analytical Workflow

A logical, stepwise approach ensures comprehensive characterization. The different analytical techniques are complementary, with each providing a unique and essential piece of information about the molecule's identity and purity.

G cluster_0 Purity & Identity Screening cluster_1 Structural Confirmation cluster_2 Final Assessment HPLC HPLC-UV (Purity Assay) Report Certificate of Analysis (Identity, Purity, Structure) HPLC->Report GCMS GC-MS (Volatiles & MW Confirmation) GCMS->Report NMR NMR Spectroscopy (¹H, ¹³C) (Definitive Structure) NMR->Report FTIR FT-IR Spectroscopy (Functional Groups) FTIR->Report Sample Test Sample: 3-Bromo-N-butyl-4-fluorobenzamide Sample->HPLC Primary Purity Check Sample->GCMS Orthogonal Check Sample->NMR Structural Elucidation Sample->FTIR Functional Group ID

Sources

Method

developing a cell-based assay for 3-Bromo-N-butyl-4-fluorobenzamide

Topic: A Tiered Strategy for Developing a Cell-Based Assay for the Putative PARP Inhibitor: 3-Bromo-N-butyl-4-fluorobenzamide Audience: Researchers, scientists, and drug development professionals. Abstract The characteri...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: A Tiered Strategy for Developing a Cell-Based Assay for the Putative PARP Inhibitor: 3-Bromo-N-butyl-4-fluorobenzamide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The characterization of novel chemical entities is a cornerstone of drug discovery. 3-Bromo-N-butyl-4-fluorobenzamide, a compound featuring a benzamide pharmacophore, presents a compelling case for investigation as a potential inhibitor of Poly(ADP-ribose) polymerase (PARP). PARP enzymes are critical mediators of DNA repair, and their inhibition has emerged as a successful therapeutic strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways like those involving BRCA1/2 mutations. This guide presents a comprehensive, tiered cell-based assay development strategy to systematically evaluate the biological activity of 3-Bromo-N-butyl-4-fluorobenzamide, progressing from broad cytotoxic effects to specific on-target activity. We provide detailed, field-tested protocols and explain the scientific rationale behind each experimental choice, creating a self-validating workflow to rigorously test the hypothesis of PARP inhibition.

Introduction: The Scientific Rationale

The molecular structure of 3-Bromo-N-butyl-4-fluorobenzamide contains a nicotinamide-mimicking benzamide moiety, a key structural feature for competitive inhibition at the NAD+ binding site of PARP enzymes. This structural alert provides a strong, rational basis for hypothesizing that the compound may function as a PARP inhibitor. However, without empirical data, this remains a postulate.

To rigorously test this hypothesis, a multi-layered experimental approach is required. A logical assay cascade allows for go/no-go decisions at each stage, conserving resources while building a coherent biological narrative. This document outlines a three-tiered strategy:

  • Tier 1: Primary Screening: Quantify the compound's general effect on cell proliferation and viability to establish its potency (IC50) and identify sensitive cell lines.

  • Tier 2: Mechanistic Elucidation: Investigate how the compound induces cell death. For a putative PARP inhibitor, the induction of apoptosis is a key anticipated phenotype.

  • Tier 3: Target-Specific Confirmation: Employ direct and indirect measures of PARP engagement and inhibition to confirm the compound's mechanism of action at the molecular level.

This structured approach ensures that each experimental step logically follows the last, with results from earlier tiers informing the design of more complex, resource-intensive assays.

Tiered Assay Development Workflow

Assay_Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Tier 3: Target-Specific Confirmation T1_Start Start with 3-Bromo-N-butyl-4-fluorobenzamide T1_Assay Cell Viability Assay (e.g., CellTiter-Glo®) T1_Start->T1_Assay T1_Result Determine IC50 Values in multiple cell lines T1_Assay->T1_Result T2_Input Use concentrations around IC50 T1_Result->T2_Input Proceed if potent (IC50 < 10 µM) T2_Assay Apoptosis Assay (e.g., Caspase-Glo® 3/7) T2_Input->T2_Assay T2_Result Quantify Caspase-3/7 Activity (Is cell death apoptotic?) T2_Assay->T2_Result T3_Input Confirm apoptotic mechanism T2_Result->T3_Input Proceed if apoptosis is induced T3_Assay1 Cellular PARP Activity Assay (Measure PAR levels) T3_Input->T3_Assay1 T3_Assay2 Target Engagement Assay (e.g., NanoBRET™) T3_Input->T3_Assay2 T3_Result Confirm PARP1 Inhibition & Direct Target Binding T3_Assay1->T3_Result T3_Assay2->T3_Result Final T3_Result->Final Hypothesis Supported

Figure 1: A tiered workflow for the characterization of 3-Bromo-N-butyl-4-fluorobenzamide.

Tier 1 Protocol: Cell Viability for IC50 Determination

Objective: To determine the concentration of 3-Bromo-N-butyl-4-fluorobenzamide that inhibits cell viability by 50% (IC50). This is the foundational metric of a compound's potency.

Principle of the Assay: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active, viable cells.[1] The reagent lyses cells to release ATP, which acts as a substrate for a thermostable luciferase, generating a luminescent signal proportional to the number of viable cells.

Recommended Cell Lines:

  • BRCA1-mutant (e.g., MDA-MB-436): Expected to be highly sensitive to PARP inhibitors.

  • BRCA-wildtype (e.g., MCF-7): Expected to be less sensitive, serving as a specificity control.

  • Non-cancerous control (e.g., MCF-10A): To assess general cytotoxicity.

Detailed Step-by-Step Protocol:
  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and count cells.

    • Seed 5,000 cells per well in 90 µL of complete culture medium into a white, clear-bottom 96-well plate.

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation & Dosing:

    • Prepare a 10 mM stock solution of 3-Bromo-N-butyl-4-fluorobenzamide in 100% DMSO.

    • Perform a serial dilution (1:3) in complete culture medium to create a 10X working concentration plate. A typical final concentration range would be 100 µM down to 0.01 µM.

    • Include a known PARP inhibitor (e.g., Olaparib) as a positive control and a DMSO-only vehicle control.

    • Add 10 µL of the 10X compound dilutions to the appropriate wells (in triplicate).

  • Incubation:

    • Incubate the plate for 72 hours at 37°C, 5% CO2. This duration allows for multiple cell doublings, making antiproliferative effects apparent.

  • Assay Execution:

    • Equilibrate the CellTiter-Glo® reagent and the cell plate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes at a low speed to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure luminescence using a plate-reading luminometer.

Scientist's Notes (Causality & Trustworthiness):
  • Why a 72-hour incubation? This timeframe is standard for cytotoxicity assays as it captures effects on multiple rounds of cell division, distinguishing between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects.

  • Why use both BRCA-mutant and wildtype cells? This is a critical self-validating control. A true PARP inhibitor is expected to be significantly more potent in BRCA-mutant cells due to the principle of synthetic lethality. A similar IC50 in both lines would suggest a different, non-specific mechanism of action.

  • Data Analysis: Normalize the data by setting the vehicle control (DMSO) to 100% viability and a "no cells" blank to 0%. Plot the normalized viability against the log of the compound concentration and fit a four-parameter logistic curve to calculate the IC50 value.

Hypothetical Data Presentation:
CompoundCell LineGenotypeIC50 (µM)
3-Bromo-N-butyl-4-fluorobenzamide MDA-MB-436BRCA1-mutant0.85
MCF-7BRCA-wildtype9.5
MCF-10ANon-cancerous>50
Olaparib (Control) MDA-MB-436BRCA1-mutant0.15
MCF-7BRCA-wildtype7.8

Tier 2 Protocol: Apoptosis Induction Assay

Objective: To determine if the cytotoxicity observed in Tier 1 is mediated by apoptosis, the primary cell death mechanism induced by PARP inhibitors.

Principle of the Assay: The Caspase-Glo® 3/7 Assay is a homogeneous, luminescent assay that measures the activity of caspases 3 and 7, key executioner enzymes in the apoptotic cascade.[2] The reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, a substrate for luciferase.[3] The resulting light output is directly proportional to caspase activity.

Apoptosis_Pathway DNA_Damage Extensive DNA Single-Strand Breaks Replication_Fork_Collapse Replication Fork Collapse (During S-Phase) DNA_Damage->Replication_Fork_Collapse PARPi PARP Inhibition by 3-Bromo-N-butyl-4-fluorobenzamide PARPi->DNA_Damage prevents repair of DSB Double-Strand Breaks (DSBs) Replication_Fork_Collapse->DSB Apoptosis_Signal Apoptotic Signaling Cascade DSB->Apoptosis_Signal Caspase_9 Initiator Caspase-9 Activation Apoptosis_Signal->Caspase_9 Caspase_37 Executioner Caspases 3 & 7 Activation Caspase_9->Caspase_37 Apoptosis Apoptosis (Cell Death) Caspase_37->Apoptosis

Figure 2: PARP inhibitor-induced apoptotic pathway.

Detailed Step-by-Step Protocol:
  • Cell Seeding:

    • Seed MDA-MB-436 cells (identified as sensitive in Tier 1) in a white, clear-bottom 96-well plate at 5,000 cells/well in 80 µL of medium.

    • Incubate overnight to allow attachment.

  • Compound Dosing:

    • Treat cells with 3-Bromo-N-butyl-4-fluorobenzamide at concentrations corresponding to 1X, 5X, and 10X of the previously determined IC50 value.

    • Include a vehicle control (DMSO) and a positive control for apoptosis (e.g., 1 µM Staurosporine).

    • Add 20 µL of the 5X working concentration to the appropriate wells.

  • Incubation:

    • Incubate for 24 hours at 37°C, 5% CO2. A shorter time point than the viability assay is used to capture the peak of caspase activity, which often precedes complete cell death.[4]

  • Assay Execution:

    • Equilibrate the Caspase-Glo® 3/7 reagent and the cell plate to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 reagent to each well.

    • Mix on a plate shaker at 300-500 rpm for 30 seconds.

    • Incubate at room temperature for 1 hour, protected from light.[5]

  • Data Acquisition:

    • Measure luminescence with a plate-reading luminometer.

Scientist's Notes (Causality & Trustworthiness):
  • Why measure Caspases 3 & 7? These are "executioner" caspases. Their activation is a point of no return in the apoptotic process, making them a highly reliable and specific marker for this mode of cell death.

  • Concentration Selection: Using multiples of the IC50 allows for the construction of a dose-response curve for apoptosis. This demonstrates that the effect is not an artifact of a single high concentration but a specific, dose-dependent biological process.

  • Data Analysis: After subtracting the background luminescence (from "no cells" wells), calculate the fold change in caspase activity relative to the vehicle-treated control cells.

Hypothetical Data Presentation:
TreatmentConcentrationFold Change in Caspase-3/7 Activity (vs. Vehicle)
Vehicle (DMSO) 0.1%1.0
3-Bromo-N-butyl-4-fluorobenzamide 0.85 µM (1X IC50)4.2
4.25 µM (5X IC50)9.8
8.5 µM (10X IC50)15.3
Staurosporine (Control) 1 µM20.1

Tier 3 Protocols: Target Engagement & PARP Activity

Objective: To obtain direct evidence that 3-Bromo-N-butyl-4-fluorobenzamide engages PARP1 within living cells and inhibits its enzymatic activity.

3A. Cellular PARP Activity Assay (Intracellular PAR Measurement)

Principle of the Assay: This assay directly measures the product of PARP activity, poly(ADP-ribose) (PAR). Cells are first treated with a DNA damaging agent to stimulate PARP activity, followed by treatment with the test compound. An electrochemiluminescence immunoassay (ECLIA) is then used to quantify the levels of PAR in the cell lysate. A potent PARP inhibitor will prevent the formation of PAR, leading to a low signal.

Detailed Step-by-Step Protocol:
  • Cell Culture and Treatment:

    • Plate MDA-MB-436 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat cells with a dose range of 3-Bromo-N-butyl-4-fluorobenzamide (e.g., 0.01 to 10 µM) or Olaparib control for 1 hour.

    • Induce DNA damage by adding a mild alkylating agent like methyl methanesulfonate (MMS) at 200 µM for 15 minutes to stimulate PARP activity.

    • Wash the cells twice with ice-cold PBS.

  • Cell Lysis:

    • Lyse the cells directly in the plate using a specialized lysis buffer containing protease and phosphatase inhibitors.

  • ECLIA for PAR Quantification:

    • Use a commercial ECLIA kit for PAR detection (e.g., from Meso Scale Discovery).

    • Briefly, the assay involves a multi-well plate pre-coated with a capture antibody against PAR.

    • Add cell lysates to the wells and incubate.

    • Add a detection antibody conjugated to an electrochemiluminescent label (SULFO-TAG™).

    • Wash the plate and add Read Buffer.

    • Read the plate on an ECLIA instrument. The instrument applies a voltage, causing the label to emit light, which is quantified.

3B. Cellular Target Engagement Assay (NanoBRET™)

Principle of the Assay: The NanoBRET™ Target Engagement assay is a biophysical method that measures compound binding at a target protein in live cells. The assay uses a target protein (PARP1) genetically fused to a bright NanoLuc® luciferase and a fluorescent energy transfer probe (tracer) that binds to the active site of PARP1. When the tracer is bound, energy transfer (BRET) occurs between the luciferase and the tracer. A test compound that binds to PARP1 will compete with and displace the tracer, leading to a dose-dependent loss of BRET signal.

Target_Engagement Assay_Start Start: Live HEK293 cells expressing PARP1-NanoLuc® fusion protein Step1 Step 1: Add Fluorescent Tracer Tracer binds to PARP1-NanoLuc®. Energy is transferred from NanoLuc® to Tracer. Assay_Start->Step1 Step1_Result High BRET Signal Detected Step1->Step1_Result Step2 Step 2: Add Test Compound 3-Bromo-N-butyl-4-fluorobenzamide competes with and displaces the Tracer. Step1->Step2 Step2_Result Low BRET Signal Detected Step2->Step2_Result

Figure 3: Principle of the NanoBRET™ Target Engagement Assay.

Detailed Step-by-Step Protocol:
  • Cell Preparation:

    • Transfect HEK293 cells with a plasmid encoding for a PARP1-NanoLuc® fusion protein.

    • After 24 hours, harvest the cells and resuspend them to the desired density in Opti-MEM.

  • Assay Plating:

    • Dispense the transfected cells into a white, 96-well assay plate.

    • Prepare serial dilutions of 3-Bromo-N-butyl-4-fluorobenzamide in the presence of a constant, pre-determined concentration of the NanoBRET™ PARP1 tracer.

    • Add the compound/tracer mix to the cells.

  • Incubation & Reagent Addition:

    • Incubate the plate at 37°C, 5% CO2 for 2 hours to allow the compound to reach equilibrium.

    • Add the Nano-Glo® Substrate/Extracellular NanoLuc® Inhibitor solution to all wells. This solution prevents any signal from non-internalized fusion protein.

  • Data Acquisition:

    • Read the plate within 10 minutes on a luminometer equipped with two filters to measure the donor (NanoLuc®, ~460nm) and acceptor (Tracer, >600nm) emission simultaneously.

    • The NanoBRET™ ratio is calculated by dividing the acceptor signal by the donor signal.

Scientist's Notes (Causality & Trustworthiness):
  • Why two different assays? The PAR quantification assay measures the functional consequence of PARP inhibition. The NanoBRET™ assay measures the physical interaction of the compound with the target. Positive results from both assays provide orthogonal validation and build an exceptionally strong case for the compound's mechanism of action.

  • Controls are Key: For the PAR assay, a "no MMS" control is essential to establish baseline PAR levels, and an "MMS + Olaparib" control shows the signal window for maximal inhibition. For NanoBRET™, a "no tracer" control is used for background correction.

  • Data Analysis: For the PAR assay, results are expressed as % inhibition of PAR formation. For NanoBRET™, the BRET ratio is plotted against compound concentration to determine a binding affinity (IC50).

Hypothetical Data Presentation:

Table 3A: Cellular PARP Activity

Compound Concentration (µM) % Inhibition of PAR Formation
3-Bromo-N-butyl-4-fluorobenzamide 1.0 85%

| Olaparib (Control) | 1.0 | 92% |

Table 3B: Target Engagement (PARP1)

Compound NanoBRET™ IC50 (µM)
3-Bromo-N-butyl-4-fluorobenzamide 0.95

| Olaparib (Control) | 0.21 |

Conclusion

This tiered application guide provides a robust framework for the comprehensive cell-based characterization of 3-Bromo-N-butyl-4-fluorobenzamide. By progressing logically from broad phenotypic screening (cell viability) to mechanistic investigation (apoptosis) and culminating in specific, on-target validation (PARP activity and target engagement), a researcher can confidently and efficiently determine if this compound functions as a genuine PARP inhibitor. The successful execution of these protocols would build a compelling, data-driven narrative, transforming the initial structural hypothesis into a validated biological mechanism of action, thereby paving the way for further preclinical development.

References

  • A Protocol for a High-Throughput Multiplex Cell Viability Assay. PubMed.[Link]

  • Caspase 3/7 Activity Protocol. protocols.io.[Link]

  • NanoBRET assays to assess cellular target engagement of compounds. EUbOPEN.[Link]

  • PARP Activity Assay Service. Alfa Cytology.[Link]

  • Guidelines for cell viability assays. ResearchGate.[Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.[Link]

  • PARP7 Chemiluminescent Assay Kit. BPS Bioscience.[Link]

  • PASTA: PARP activity screening and inhibitor testing assay. PMC - NIH.[Link]

  • PARP14 Chemiluminescent Assay Kit. BPS Bioscience.[Link]

  • Experience with the Caspase-Glo® 3/7 Assay. ResearchGate.[Link]

  • Caspase-Glo® 3/7 assay. Bio-protocol.[Link]

  • From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. Promega Connections.[Link]

  • Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer. protocols.io.[Link]

Sources

Application

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of 3-Bromo-N-butyl-4-fluorobenzamide

Authored by: A Senior Application Scientist Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting in vitro cytotoxicity assays for the compoun...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting in vitro cytotoxicity assays for the compound 3-Bromo-N-butyl-4-fluorobenzamide. While specific biological activities of this molecule are not extensively documented in public literature, its benzamide structure is common in pharmacologically active compounds, necessitating a thorough toxicological evaluation early in the development pipeline.[1][2][3][4][5] This guide moves beyond a simple recitation of steps, delving into the scientific rationale behind assay selection, protocol design, and data interpretation. We present a multi-assay strategy—encompassing metabolic activity, membrane integrity, and apoptosis induction—to construct a comprehensive cytotoxicity profile.

Introduction to 3-Bromo-N-butyl-4-fluorobenzamide and the Imperative of Cytotoxicity Profiling

3-Bromo-N-butyl-4-fluorobenzamide is a halogenated benzamide derivative. Its structural precursors, such as 3-bromo-4-fluorobenzaldehyde, are recognized as important intermediates in the synthesis of pharmaceuticals and agrochemicals.[6][7][8] The broader class of N-phenylbenzamide derivatives has been explored for a range of biological activities, including potential anticancer properties.[2] Given this context, determining the cytotoxic potential of 3-Bromo-N-butyl-4-fluorobenzamide is a critical first step in evaluating its safety and therapeutic promise.

In vitro cytotoxicity assays are foundational to preclinical drug development and chemical safety assessment.[9][10] They serve as a rapid, cost-effective, and ethically considerate alternative to extensive animal testing, providing essential data to guide candidate selection and optimization.[9] A robust in vitro assessment can distinguish between general toxicity and targeted, mechanism-based cell death, offering invaluable insights for further investigation.[11][12] This guide outlines a tripartite strategy to assess the effect of the compound on cell health.

Strategic Assay Selection for a Comprehensive Profile

No single assay can fully capture the complexity of a compound's interaction with a living cell. Therefore, we advocate for a multi-parametric approach that interrogates different cellular vulnerabilities. The chosen assays are complementary, allowing for a more nuanced understanding of the potential mechanism of cell death.

  • Metabolic Viability Assay (MTT): This colorimetric assay is a gold standard for assessing cell viability by measuring the metabolic activity of a cell population.[13] The principle lies in the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), by mitochondrial dehydrogenases of living cells into an insoluble purple formazan product.[14] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[14]

  • Membrane Integrity Assay (LDH Release): This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from cells with damaged plasma membranes. LDH is a stable cytoplasmic enzyme present in all cells; its presence in the culture supernatant is an indicator of cell lysis and necrosis.[11][15]

  • Apoptosis Assay (Caspase-3/7 Activity): This assay specifically measures the induction of apoptosis, or programmed cell death. A hallmark of the execution phase of apoptosis is the activation of effector caspases, primarily caspase-3 and caspase-7.[16] These enzymes cleave specific substrates, a process that can be detected using fluorogenic or luminescent reporters.[16][17]

The relationship between these assays provides a powerful diagnostic tool. For instance, a compound that reduces viability in the MTT assay without a corresponding increase in LDH release may be cytostatic (inhibiting proliferation) or inducing apoptosis, which can be confirmed with a caspase assay. Conversely, a strong LDH signal suggests a necrotic mode of cell death.

Experimental Workflow and Key Cellular Pathways

A logical workflow is essential for reproducible results. The diagram below outlines the general process from cell culture preparation to data analysis.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay Execution cluster_analysis Phase 4: Data Analysis Cell_Culture 1. Cell Line Selection & Culture Seeding 2. Seed Cells in 96-Well Plates Cell_Culture->Seeding Incubation1 3. Overnight Incubation (Adherence & Recovery) Seeding->Incubation1 Treatment 5. Treat Cells with Compound & Controls (24-72h) Incubation1->Treatment Compound_Prep 4. Prepare Serial Dilutions of 3-Bromo-N-butyl-4-fluorobenzamide Compound_Prep->Treatment MTT 6a. MTT Assay (Metabolic Activity) Treatment->MTT LDH 6b. LDH Assay (Membrane Integrity) Treatment->LDH Caspase 6c. Caspase-3/7 Assay (Apoptosis) Treatment->Caspase Readout 7. Measure Absorbance or Luminescence MTT->Readout LDH->Readout Caspase->Readout Analysis 8. Calculate % Viability & IC50 Values Readout->Analysis Interpretation 9. Interpret Results & Profile Compound Analysis->Interpretation

Caption: General workflow for in vitro cytotoxicity testing.

Cell Line Selection and Culture

The choice of cell line is critical and should be guided by the research question.[18][19] For general toxicity screening, a robust and commonly used cell line is recommended.

  • L929 (Mouse Fibroblasts): This is an established standard cell line for cytotoxicity testing, particularly under ISO 10993-5 guidelines.[20]

  • HeLa (Human Cervical Cancer) or A549 (Human Lung Carcinoma): If the compound is being evaluated for anticancer potential, using well-characterized cancer cell lines is appropriate.[2]

Cells should be cultured according to supplier recommendations (e.g., ATCC) in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂. For all experiments, it is crucial to use cells in the logarithmic growth phase to ensure reproducibility.

Detailed Experimental Protocols

The following protocols are designed for a 96-well plate format, which is suitable for dose-response studies and high-throughput screening.

Protocol 5.1: MTT Cell Viability Assay

This protocol is adapted from standard methodologies.[13][21]

Principle:

MTT_Principle LiveCell Viable Cell (Active Mitochondria) Formazan Purple Formazan (Insoluble) LiveCell->Formazan Mitochondrial Dehydrogenases MTT Yellow MTT (Water-Soluble) MTT->Formazan Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Measurement Measure Absorbance @ ~570 nm Solubilization->Measurement

Caption: Principle of the MTT assay.

Materials:

  • 96-well flat-bottom sterile plates

  • 3-Bromo-N-butyl-4-fluorobenzamide

  • Vehicle (e.g., DMSO, ethanol)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multi-channel pipette and microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 3-Bromo-N-butyl-4-fluorobenzamide in culture medium. The final concentration of the vehicle should be consistent across all wells and typically ≤0.5%. Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls (100% viability) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration 0.5 mg/mL).[13][21]

  • Formazan Development: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[13]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[21] Mix thoroughly by gentle agitation on an orbital shaker for 15 minutes.[14]

  • Readout: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-690 nm can be used to subtract background noise.[14]

Protocol 5.2: LDH Cytotoxicity Assay

This protocol is based on commercially available kits.[15][22]

Materials:

  • Cell supernatant from the treated 96-well plate

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Lysis buffer (provided in kit for maximum LDH release control)

  • Stop solution (if required by the kit)

Procedure:

  • Prepare Controls: In parallel to the compound-treated plate, prepare wells for:

    • Spontaneous LDH release: Cells treated with vehicle only.

    • Maximum LDH release: Cells treated with the lysis buffer provided in the kit 30-45 minutes before the end of the incubation period.

  • Collect Supernatant: After the treatment incubation, centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells. Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.

  • Reaction Setup: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50-100 µL of this mixture to each well containing the supernatant.[22]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[22][23]

  • Stop Reaction: If applicable, add 50 µL of stop solution.[23]

  • Readout: Measure the absorbance at 490 nm. Use a reference wavelength of ~680 nm.[23]

Protocol 5.3: Caspase-Glo® 3/7 Apoptosis Assay

This protocol is based on the luminescent "add-mix-measure" format.[17]

Principle:

Caspase_Pathway Compound 3-Bromo-N-butyl-4-fluorobenzamide (Pro-apoptotic Signal) Initiator Initiator Caspases (e.g., Caspase-8, 9) Compound->Initiator Activates Effector Effector Caspases (Caspase-3, 7) Initiator->Effector Activates Light Luminescent Signal (Light) Effector->Light Cleaves Cleavage Cellular Protein Cleavage & Apoptosis Effector->Cleavage Substrate DEVD-Aminoluciferin (Pro-luminescent Substrate) Substrate->Light Luciferase Luciferase Luciferase->Light

Sources

Method

Application Note: Preclinical Screening of 3-Bromo-N-butyl-4-fluorobenzamide in Oncology

Abstract & Rationale This application note details the standardized protocol for the biological evaluation of 3-Bromo-N-butyl-4-fluorobenzamide (CAS: 1065074-05-6), a halogenated benzamide derivative. Benzamide scaffolds...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Rationale

This application note details the standardized protocol for the biological evaluation of 3-Bromo-N-butyl-4-fluorobenzamide (CAS: 1065074-05-6), a halogenated benzamide derivative. Benzamide scaffolds are a "privileged structure" in medicinal chemistry, serving as the core for various FDA-approved therapeutics including HDAC inhibitors (e.g., Entinostat/MS-275), PARP inhibitors, and dopamine antagonists.

Given the structural features of this compound—specifically the lipophilic N-butyl chain and the electron-withdrawing halogen substitutions (3-Br, 4-F)—it is hypothesized to exhibit anticancer activity through membrane permeation and potential modulation of histone deacetylases (HDACs) or tubulin polymerization . This guide provides a rigorous workflow for solubilization, cytotoxicity screening, and mechanistic validation against human cancer cell lines.

Compound Properties & Handling

Chemical Structure Analysis:

  • Core: Benzamide (Ph-CO-NH-R).

  • Substituents: 3-Bromo and 4-Fluoro on the phenyl ring increase metabolic stability and lipophilicity; N-butyl group enhances cellular uptake.

  • Predicted LogP: ~3.4 (Lipophilic).

Protocol 1: Stock Solution Preparation

Objective: Create a stable, precipitation-free stock for cell-based assays.

  • Solvent Choice: Dimethyl sulfoxide (DMSO), anhydrous, cell-culture grade (≥99.9%).

  • Target Concentration: 10 mM or 20 mM.

  • Procedure:

    • Weigh 2.74 mg of compound (MW: 274.1 g/mol ) into a sterile glass vial.

    • Add 1.0 mL of DMSO to achieve a 10 mM stock.

    • Vortex for 30 seconds until fully dissolved.

    • QC Check: Visually inspect for turbidity. If turbid, sonicate at 37°C for 5 minutes.

  • Storage: Aliquot into amber tubes (avoid freeze-thaw cycles). Store at -20°C (stable for 6 months).

Critical Note: The final DMSO concentration in cell culture must not exceed 0.5% (v/v) to avoid solvent toxicity.

Experimental Workflow Visualization

The following diagram outlines the decision tree for screening this specific benzamide derivative.

ScreeningWorkflow Start Compound: 3-Bromo-N-butyl-4-fluorobenzamide Solubility Solubility Check (DMSO) Target: 10mM Stock Start->Solubility PrimaryScreen Phase 1: Primary Screen (Single Dose: 10 µM) Solubility->PrimaryScreen HitDecision Viability < 50%? PrimaryScreen->HitDecision DoseResponse Phase 2: Dose-Response (IC50 Determination) HitDecision->DoseResponse Yes Stop Discard / Redesign HitDecision->Stop No Mechanism Phase 3: Mechanism of Action (Apoptosis vs. Necrosis) DoseResponse->Mechanism

Figure 1: High-throughput screening decision tree for novel benzamide derivatives.

Phase 1: Cytotoxicity Screening (MTT Assay)

Rationale: The MTT assay relies on mitochondrial reductase enzymes to convert yellow tetrazolium salt into purple formazan. This is the industry standard for assessing metabolic activity in response to benzamide derivatives.

Cell Line Selection:

  • MCF-7 (Breast): High sensitivity to benzamide-based HDAC inhibitors.

  • A549 (Lung): Robust model for evaluating halogenated small molecules.

  • HCT-116 (Colon): Often used to screen for p53-dependent apoptosis.

Detailed Protocol
  • Seeding:

    • Harvest cells in log-phase growth.

    • Seed 3,000–5,000 cells/well in 96-well plates (100 µL volume).

    • Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.

  • Treatment:

    • Prepare a 2x Working Solution of the compound in media (e.g., for 10 µM final, prepare 20 µM).

    • Add 100 µL of Working Solution to wells.

    • Include Vehicle Control (0.1% DMSO) and Positive Control (e.g., Doxorubicin or MS-275).

    • Incubate for 72 hours .

  • Readout:

    • Add 20 µL MTT reagent (5 mg/mL in PBS) per well.

    • Incubate 3–4 hours until purple crystals form.

    • Aspirate media carefully.

    • Solubilize crystals with 150 µL DMSO.

    • Read Absorbance at 570 nm .

Phase 2: Dose-Response & Data Analysis

If the compound shows >50% inhibition at 10 µM, proceed to IC50 determination.

Dilution Scheme: Perform a 1:3 serial dilution (9 points) ranging from 100 µM down to 0.01 µM .

Data Presentation Template: Generate a nonlinear regression curve (Log(inhibitor) vs. Normalized Response).

Concentration (µM)A549 % ViabilityMCF-7 % ViabilitySD
100.05.23.11.2
33.312.48.52.1
11.145.622.13.5
3.778.955.44.0
1.292.188.21.8
IC50 (Calc) 9.8 µM 4.2 µM --

Calculation: Use the four-parameter logistic (4PL) equation:



Phase 3: Mechanistic Validation (Apoptosis Pathway)

Benzamides frequently induce apoptosis via the intrinsic pathway or by inhibiting HDACs, leading to chromatin relaxation and gene expression changes.

Pathway Hypothesis

The diagram below illustrates the potential mechanism where the benzamide derivative inhibits HDACs or Tubulin, leading to Caspase-3 activation.

ApoptosisPathway Compound 3-Bromo-N-butyl- 4-fluorobenzamide Target1 HDAC Inhibition (Epigenetic) Compound->Target1 ? Target2 Tubulin Destabilization Compound->Target2 ? p53 p53 Accumulation Target1->p53 Target2->p53 Bax Bax/Bak Activation p53->Bax Mito Mitochondrial MOMP Bax->Mito Caspase Caspase-3/7 Cleavage Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Figure 2: Hypothesized mechanism of action for halogenated benzamides.[1]

Validation Protocol: Caspase-3/7 Glo Assay
  • Setup: Plate cells in white-walled 96-well plates (enhances luminescence signal).

  • Treatment: Treat with IC50 concentration for 24 hours.

  • Reagent: Add Caspase-Glo® 3/7 Reagent (1:1 ratio with media).

  • Incubation: 1 hour at room temperature.

  • Measurement: Read Luminescence (RLU).

  • Interpretation: A >2-fold increase in RLU compared to vehicle confirms apoptotic cell death rather than necrosis.

References

  • Design of N-substituted benzamides: Wang, J., et al. (2021).[2] "Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities."[2][3] European Journal of Medicinal Chemistry.

  • Benzamides as HDAC Inhibitors: Hsu, T., et al. (2025). "Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents." ResearchGate.[4]

  • ABCG2 Inhibition by Benzamides: Ashby, C.R., et al. (2021).[5] "The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines."[5] MDPI.

  • Chemical Data & Properties: PubChem. "3-Bromo-4-fluorobenzamide Compound Summary."

Sources

Application

Application Note: A Framework for Evaluating the Anti-Staphylococcal Potential of 3-Bromo-N-butyl-4-fluorobenzamide

Audience: Researchers, scientists, and drug development professionals. Abstract: The rise of antibiotic-resistant Staphylococcus aureus (S.

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The rise of antibiotic-resistant Staphylococcus aureus (S. aureus) necessitates the urgent discovery of novel antimicrobial agents. This document provides a comprehensive framework for the systematic evaluation of 3-Bromo-N-butyl-4-fluorobenzamide, a synthetic benzamide derivative, for its potential antibacterial activity against S. aureus. Benzamide and halogenated aromatic structures have demonstrated bioactivity, making this compound a candidate for investigation.[1][2] We present detailed, step-by-step protocols for determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), and for characterizing its bactericidal or bacteriostatic effects through Time-Kill Kinetic Assays. These protocols are grounded in the standards set by the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity and reproducibility.[3] Furthermore, we discuss a potential mechanism of action, focusing on the inhibition of the bacterial cell division protein FtsZ, a known target for some benzamide antibiotics.[4] This guide is intended to provide researchers with the necessary methodologies to rigorously assess the anti-staphylococcal properties of this and similar novel compounds.

Introduction: The Rationale for Investigation

Staphylococcus aureus is a formidable human pathogen responsible for a wide spectrum of infections, from minor skin ailments to life-threatening conditions like sepsis and pneumonia. The emergence of methicillin-resistant S. aureus (MRSA) has severely limited therapeutic options, creating a critical need for new classes of antibiotics.

The target compound, 3-Bromo-N-butyl-4-fluorobenzamide, belongs to the benzamide class of molecules. Various derivatives of benzamides have been synthesized and explored for a range of biological activities, including antimicrobial effects.[5][6][7] The presence of halogen atoms, such as bromine and fluorine, can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its antibacterial potency.[8][9] Specifically, some benzamide derivatives have been shown to inhibit bacterial cell division by targeting the essential FtsZ protein, making this a plausible, yet unconfirmed, mechanism for the test compound.[4][10]

This application note provides the foundational protocols to move 3-Bromo-N-butyl-4-fluorobenzamide from a theoretical candidate to a quantitatively assessed compound, establishing a baseline for its potential as an anti-staphylococcal agent.

Core Methodologies: Quantifying Antibacterial Efficacy

The initial assessment of an antibacterial compound involves determining the lowest concentration that can inhibit growth (MIC) and the lowest concentration that can kill the bacteria (MBC).

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

The MIC is determined using the broth microdilution method as recommended by CLSI guidelines.[3][11][12] This method provides a quantitative measure of the compound's potency.

Principle: A standardized suspension of S. aureus is exposed to serial dilutions of the test compound in a 96-well microtiter plate. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth after a defined incubation period.[13]

Step-by-Step Protocol:

  • Preparation of Test Compound: Prepare a stock solution of 3-Bromo-N-butyl-4-fluorobenzamide in a suitable solvent (e.g., Dimethyl Sulfoxide, DMSO). The final concentration of DMSO in the assay should not exceed 1% to avoid solvent-induced toxicity.

  • Bacterial Inoculum Preparation:

    • Streak S. aureus (e.g., ATCC® 29213™) on a Tryptic Soy Agar (TSA) plate and incubate for 18-24 hours at 37°C.

    • Select 3-5 isolated colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[14]

    • Dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[15]

  • Plate Preparation and Serial Dilution:

    • Dispense 100 µL of CAMHB into all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution (at 2x the highest desired final concentration) to the first column of wells.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating across the plate to the 10th column. Discard the final 100 µL from the 10th column. This leaves columns 11 and 12 as controls.

  • Inoculation and Controls:

    • Inoculate wells in columns 1 through 11 with 100 µL of the standardized bacterial suspension.[14]

    • Column 11 (Growth Control): Contains CAMHB and bacteria, but no test compound.

    • Column 12 (Sterility Control): Contains CAMHB only, with no bacteria or compound.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well).[14]

Protocol 2: Minimum Bactericidal Concentration (MBC) Determination

The MBC test is a follow-up to the MIC assay and determines the concentration required to kill 99.9% of the initial bacterial inoculum.[16][17][18]

Principle: Aliquots from the clear wells of the MIC plate are sub-cultured onto agar plates. The MBC is the lowest concentration from the MIC assay that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

Step-by-Step Protocol:

  • Post-MIC Incubation: Following the MIC reading, select the wells corresponding to the MIC, 2x MIC, and 4x MIC. Also, include the growth control well.

  • Sub-culturing: From each selected well, plate a 10 µL aliquot onto a fresh TSA plate.

  • Incubation: Incubate the TSA plates at 37°C for 18-24 hours.

  • Result Interpretation: The MBC is the lowest concentration that produces no more than 0.1% of the colonies seen on the plate from the growth control. For example, if the initial inoculum was 5 x 10⁵ CFU/mL, the MBC plate should have ≤50 colonies for a 99.9% kill rate.[16]

Table 1: Example Data for MIC/MBC of 3-Bromo-N-butyl-4-fluorobenzamide against S. aureus

Compound/ControlMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
3-Bromo-N-butyl-4-fluorobenzamide8162Bactericidal
Vancomycin (Control)122Bactericidal

Note: An MBC/MIC ratio of ≤4 is generally considered bactericidal, while a ratio >4 is considered bacteriostatic.

MIC_MBC_Workflow cluster_0 Part 1: MIC Assay cluster_1 Part 2: MBC Assay A Prepare S. aureus Inoculum (0.5 McFarland) C Inoculate Plate with Bacteria A->C B Prepare Serial Dilutions of Compound in 96-Well Plate B->C D Incubate 18-24h at 37°C C->D E Read MIC (Lowest concentration with no visible growth) D->E F Select Clear Wells (MIC, 2x MIC, 4x MIC) E->F Proceed to MBC Test G Plate Aliquots onto Nutrient Agar H Incubate 18-24h at 37°C G->H I Count Colonies and Determine MBC (≥99.9% killing) H->I

Caption: Workflow for MIC and MBC Determination.

Advanced Characterization: Time-Kill Kinetics

A time-kill assay provides a dynamic view of the antibacterial effect over time, distinguishing between bactericidal and bacteriostatic activity more definitively.[19]

Principle: A standardized bacterial culture is exposed to the test compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC). The number of viable bacteria (CFU/mL) is determined at multiple time points over 24 hours.[15][20]

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare an exponential-phase culture of S. aureus in CAMHB (turbidity of ~0.25 at OD₆₀₀). Dilute to a starting concentration of ~5 x 10⁵ CFU/mL.[15]

  • Assay Setup: Prepare flasks or tubes containing CAMHB with the test compound at the desired multiples of the predetermined MIC. Include a growth control flask without the compound.

  • Inoculation: Inoculate each flask with the prepared bacterial culture.

  • Sampling: At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.[21]

  • Enumeration: Perform serial dilutions of each aliquot in sterile saline and plate onto TSA plates to determine the CFU/mL.

  • Incubation & Counting: Incubate plates for 18-24 hours at 37°C and count the colonies.

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration. A ≥3-log₁₀ reduction (99.9% kill) in CFU/mL from the initial inoculum is considered bactericidal.[19] A bacteriostatic effect is observed if the bacterial count remains similar to the initial inoculum over time.[19]

Time_Kill_Assay A Prepare Log-Phase S. aureus Culture C Inoculate Flasks to ~5x10^5 CFU/mL A->C B Set Up Flasks with Compound (e.g., 0.5x, 1x, 2x, 4x MIC) B->C D Incubate at 37°C with Shaking C->D E Sample at Time Points (0, 2, 4, 6, 8, 24h) D->E F Perform Serial Dilutions and Plate for CFU Count E->F G Plot log10 CFU/mL vs. Time F->G H Analyze Curve: Bactericidal (≥3-log kill) or Bacteriostatic G->H

Caption: Workflow for Time-Kill Kinetic Assay.

Investigating the Mechanism of Action: A Hypothesis

The structural similarity of 3-Bromo-N-butyl-4-fluorobenzamide to other known FtsZ inhibitors suggests a potential mechanism of action.[4][10] FtsZ is a bacterial homolog of tubulin that polymerizes at the division site to form the Z-ring, a critical scaffold for cell division machinery.

Hypothesized Mechanism: The compound may bind to FtsZ, promoting an abnormal conformational state. This could lead to hyperstable or improperly curved FtsZ polymers, disrupting the formation of a functional Z-ring and thereby blocking cell division.[4] This mechanism ultimately leads to bacterial cell death or growth arrest.

Experimental Validation (Future Steps):

  • FtsZ Polymerization Assay: Use light scattering or sedimentation assays with purified FtsZ protein to determine if the compound promotes or inhibits polymerization in vitro.

  • Microscopy: Treat S. aureus cells with the compound and use fluorescence microscopy to observe FtsZ localization. Disruption of the Z-ring and formation of abnormal FtsZ foci would support the hypothesis.[4]

  • Macromolecular Synthesis Assays: Evaluate the compound's effect on DNA, RNA, protein, and cell wall synthesis to rule out other primary mechanisms of action.[22]

Conclusion

This application note provides a validated, step-by-step guide for the initial antimicrobial characterization of 3-Bromo-N-butyl-4-fluorobenzamide against S. aureus. By following the standardized protocols for MIC, MBC, and time-kill kinetics, researchers can generate reliable and comparable data on the compound's potency and bactericidal/bacteriostatic nature. The outlined methodologies establish a critical foundation for further investigation into its mechanism of action and its potential as a lead compound in the development of new anti-staphylococcal therapies.

References

  • Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. (2022). MDPI. [Link]

  • In Vitro and In Silico Approaches for the Evaluation of Antimicrobial Activity, Time-Kill Kinetics, and Anti-Biofilm Potential of Thymoquinone against Selected Human Pathogens. (2022). MDPI. [Link]

  • Antimicrobial Activities and Mode of Flavonoid Actions. (2023). MDPI. [Link]

  • Synthesis and antibacterial activity of benzamides and sulfonamide derived from 2-amino-5-bromo/nitropyridine against bacterial strains isolated from clinical patients. (2025). ResearchGate. [Link]

  • Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes. (2024). PubMed. [Link]

  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (n.d.). MDPI. [Link]

  • Synthesis and biological activity of novel benzimidazole derivatives as potential antifungal agents. (n.d.). PMC - NIH. [Link]

  • Synthesis, Characterization and Antimicrobial Activity Studies of New Amide Derivatives from Benzoyl derivatives of Amino Acid and Selected Sulfa Drugs by Using DCCI. (n.d.). Insight Medical Publishing. [Link]

  • Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. (n.d.). PubMed. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]

  • Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus. (n.d.). NIH. [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.). CLSI. [Link]

  • Multiple effects of benzamide antibiotics on FtsZ function. (n.d.). PubMed. [Link]

  • Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold. (2020). MDPI. [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). (2025). WOAH - Asia. [Link]

  • MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. [Link]

  • The minimum bactericidal concentration of antibiotics. (2024). BMG Labtech. [Link]

  • M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (2012). ResearchGate. [Link]

  • Time-kill kinetics of SPI031 against S. aureus and P. aeruginosa. (n.d.). ResearchGate. [Link]

  • Synthesis and Biological Activity of Novel Pyrazol-5-yl-benzamide Derivatives as Potential Succinate Dehydrogenase Inhibitors. (2021). ACS Publications. [Link]

  • Antimicrobial Activities and Mode of Flavonoid Actions. (2023). ResearchGate. [Link]

  • Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microchem Laboratory. [Link]

  • Time-Kill Kinetics Assay. (n.d.). Emery Pharma. [Link]

  • Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors. (2017). PubMed. [Link]

  • M07-A8. (n.d.). Regulations.gov. [Link]

  • Time-kill kinetics of Piper betle L. ethanolic leaf extract on methicillin-sensitive Staphylococcus aureus. (2023). Life Sciences, Medicine and Biomedicine. [Link]

  • Antibiofilm Activity of Phorbaketals from the Marine Sponge Phorbas sp. against Staphylococcus aureus. (2021). PubMed. [Link]

  • Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). (2014). PMC - NIH. [Link]

  • MIC (Broth Microdilution) Testing. (2020). YouTube. [Link]

  • CLSI - M07-A10 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (2015). GlobalSpec. [Link]

  • Different Mechanisms of Action of action of Different Antibiotics. (2024). YouTube. [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021). PMC - NIH. [Link]

  • CLSI M07:2024 Methods for Dilution Antimicrobial Susceptibility Tests. (2024). Intertek Inform. [Link]

  • Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. (2025). Emery Pharma. [Link]

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Method

antifungal screening of N-substituted benzamide compounds

Executive Summary & Scientific Rationale N-substituted benzamides represent a privileged scaffold in medicinal chemistry, exhibiting diverse antifungal mechanisms ranging from mitochondrial complex II inhibition (SDHI) t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

N-substituted benzamides represent a privileged scaffold in medicinal chemistry, exhibiting diverse antifungal mechanisms ranging from mitochondrial complex II inhibition (SDHI) to the disruption of fungal cell wall biosynthesis (e.g., chitin synthase inhibition). However, the screening of these compounds presents unique challenges:

  • Lipophilicity: The N-substitution often increases LogP, leading to precipitation in aqueous media (RPMI 1640), which causes false-negative optical density readings.

  • Mode of Action (MoA) Ambiguity: Unlike azoles (ergosterol synthesis), benzamides can act on novel targets (e.g., FtsZ homologs or Sec14p), requiring specific secondary assays to validate hits.

This guide provides a validated workflow for screening N-substituted benzamides, integrating CLSI-compliant microdilution with metabolic endpoints (Resazurin) and mechanistic deconvolution assays.

Screening Workflow Visualization

The following diagram outlines the logical flow from compound solubilization to mechanistic validation.

BenzamideScreening cluster_MoA Mechanism Determination Compounds N-Substituted Benzamide Library Solubility Solubility Check (DMSO/RPMI) Compounds->Solubility 100% DMSO Stock Primary Primary Screen (CLSI Microdilution) Solubility->Primary <1% Final DMSO Resazurin Confirmatory Assay (Resazurin/Metabolic) Primary->Resazurin Ambiguous Turbidity MoA MoA Deconvolution (Sorbitol/Ergosterol) Primary->MoA Validated Hits (MIC < 16 µg/mL)

Figure 1: Integrated workflow for benzamide antifungal characterization. Note the critical solubility checkpoint prior to biological exposure.

Protocol A: Primary Screen (Modified CLSI Broth Microdilution)

This protocol is adapted from CLSI M27 (Yeasts) and M38 (Filamentous Fungi) standards, optimized for lipophilic small molecules.

Reagents & Equipment
  • Media: RPMI 1640 (w/ L-glutamine, w/o bicarbonate) buffered to pH 7.0 with 0.165 M MOPS (3-(N-morpholino)propanesulfonic acid).

  • Solvent: DMSO (Molecular Biology Grade).

  • QC Strains: Candida parapsilosis ATCC 22019 (Sensitive control), Aspergillus flavus ATCC 204304.

  • Plates: 96-well sterile polystyrene, U-bottom (for yeasts) or flat-bottom (for molds).

Step-by-Step Methodology

1. Compound Preparation (The Solubility Critical Path)

  • Stock: Dissolve benzamide derivatives in 100% DMSO to a concentration of 1600 µg/mL (100x final high test concentration).

  • Precipitation Check: Dilute 10 µL of stock into 990 µL of RPMI. Vortex.

    • Pass: Solution remains clear.

    • Fail: Visible turbidity or crystals. Action: Sonication (30s) or reduce starting concentration.

    • Why: Benzamides with bulky N-substituents (e.g., N-benzyl, N-phenethyl) often crash out in RPMI, appearing as "growth" in OD readings.

2. Plate Setup

  • Dilution: Perform 2-fold serial dilutions in RPMI across columns 1–10. Final volume per well: 100 µL.

  • Controls:

    • Column 11: Growth Control (Media + Inoculum + 1% DMSO).

    • Column 12: Sterility Control (Media only).

3. Inoculum Preparation

  • Yeasts: Pick 5 colonies (>24h old), suspend in saline to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:1000 in RPMI.
    
  • Molds: Collect conidia, adjust to

    
     CFU/mL.
    
  • Inoculation: Add 100 µL of diluted inoculum to wells 1–11. Final test volume: 200 µL.

4. Incubation & Reading

  • Incubation: 35°C for 24–48h (Yeasts), 48–72h (Molds).

  • Readout: Visual score (0–4 scale).

    • MIC Definition: The lowest concentration showing 100% inhibition (optically clear) compared to growth control.

Protocol B: Metabolic Confirmation (Resazurin Assay)

Because benzamides can form micro-precipitates that mimic fungal growth, a metabolic endpoint is required to distinguish between insoluble drug and fungal biomass.

Mechanism

Resazurin (Blue, non-fluorescent) is reduced by mitochondrial oxidoreductases in viable cells to Resorufin (Pink, highly fluorescent).[1]

Methodology
  • Timing: Perform immediately after the MIC visual read (from Protocol A).

  • Addition: Add 30 µL of 0.01% (w/v) Resazurin solution (sterile filtered) to each well.

  • Incubation: Incubate for 3–6 hours at 35°C.

  • Analysis:

    • Blue: No metabolic activity (Dead/Inhibited).

    • Pink: Active metabolism (Live).[2]

    • Fluorescence Quantification: Ex 530 nm / Em 590 nm.

Data Interpretation Table:

Well AppearanceResazurin ColorInterpretationBenzamide Status
ClearBlueTrue NegativePotent & Soluble
TurbidBlueFalse Positive (Visual) Precipitated Drug (Active)
TurbidPinkTrue PositiveInactive (Fungal Growth)

Protocol C: Mechanism of Action Deconvolution

Once a hit is identified, determine if the N-substituted benzamide targets the cell wall or membrane.

Sorbitol Protection Assay (Cell Wall Integrity)
  • Concept: Sorbitol acts as an osmotic protectant.[3][4][5] If the drug attacks the cell wall (e.g., chitin synthase), fungal spheroplasts will survive and grow in the presence of sorbitol, raising the MIC.

  • Procedure:

    • Run two identical MIC plates.

    • Plate A: Standard RPMI.

    • Plate B: RPMI supplemented with 0.8 M Sorbitol .

  • Interpretation:

    • MIC (Sorbitol) > 4x MIC (Standard): Positive for Cell Wall damage.

    • MIC (Sorbitol) ≈ MIC (Standard): Target is likely intracellular or membrane-bound.

Exogenous Ergosterol Assay (Membrane Binding)
  • Concept: If the benzamide binds to ergosterol (like polyenes), adding free ergosterol to the media will "sequester" the drug, raising the MIC.

  • Procedure:

    • Plate A: Standard RPMI.

    • Plate B: RPMI + 400 µg/mL Ergosterol .

  • Interpretation: Significant MIC increase in Plate B indicates direct ergosterol binding.

Mechanism Logic Diagram

MoALogic Start Hit Compound (Low MIC) SorbitolTest Sorbitol Protection Assay (0.8M Sorbitol) Start->SorbitolTest ErgosterolTest Ergosterol Binding Assay (+400µg/mL Ergosterol) Start->ErgosterolTest ResultWall MIC Increases >4x Target: Cell Wall SorbitolTest->ResultWall Yes ResultIntra No MIC Change Target: Intracellular (e.g., SDHI, Tubulin) SorbitolTest->ResultIntra No ResultMemb MIC Increases >4x Target: Ergosterol Binding ErgosterolTest->ResultMemb Yes ErgosterolTest->ResultIntra No

Figure 2: Decision tree for deconvoluting the antifungal mechanism of action.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2017).[6][7] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27-A4). [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition (M38-A2). [Link]

  • Sarker, S. D., Nahar, L., & Kumarasamy, Y. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals. Methods, 42(4), 321-324. [Link]

  • Frost, D. J., Brandt, K. D., Cugier, D., & Goldman, R. (1995). A whole-cell Candida albicans assay for the detection of inhibitors towards fungal cell wall synthesis and assembly. The Journal of Antibiotics, 48(4), 306–310. (Basis for Sorbitol Assay).[3][4] [Link]

  • Liu, M., et al. (2016). Synthesis and in Vitro Antifungal Activities of Novel Benzamide Derivatives Containing a Triazole Moiety.[8] Molecules, 21(5), 56. [Link]

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Application

The Versatile 3-Bromo-N-butyl-4-fluorobenzamide Scaffold: A Guide to Application in Medicinal Chemistry

Introduction: Unveiling the Potential of a Privileged Scaffold In the landscape of modern drug discovery, the identification and utilization of "privileged scaffolds" – molecular frameworks capable of binding to multiple...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of modern drug discovery, the identification and utilization of "privileged scaffolds" – molecular frameworks capable of binding to multiple biological targets with high affinity – is a cornerstone of efficient medicinal chemistry campaigns. The 3-Bromo-N-butyl-4-fluorobenzamide core represents such a scaffold, offering a unique combination of chemical features that make it an attractive starting point for the synthesis of diverse compound libraries.

The strategic placement of the bromine and fluorine atoms on the benzamide ring provides medicinal chemists with a powerful toolkit. The bromine atom serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents to explore structure-activity relationships (SAR). The fluorine atom, a common bioisostere in drug design, can enhance metabolic stability, modulate pKa, and improve binding affinity through favorable electrostatic interactions. The N-butyl amide group provides a balance of lipophilicity and hydrogen bonding capability, contributing to favorable pharmacokinetic properties.

This comprehensive guide provides detailed application notes and protocols for the synthesis and derivatization of the 3-Bromo-N-butyl-4-fluorobenzamide scaffold. We will explore its utility in the context of drug discovery, with a focus on its application in the development of kinase and PARP inhibitors. Through a combination of established synthetic methodologies and a case study on Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitors, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage this promising scaffold in their own research endeavors.

Synthesis of the 3-Bromo-N-butyl-4-fluorobenzamide Scaffold

The synthesis of the title scaffold is a straightforward, two-step process commencing from the commercially available 3-bromo-4-fluorobenzaldehyde. The initial oxidation to the corresponding carboxylic acid is followed by an amide coupling reaction with n-butylamine.

Step 1: Oxidation of 3-Bromo-4-fluorobenzaldehyde to 3-Bromo-4-fluorobenzoic Acid

A reliable method for this transformation is the Pinnick oxidation, which utilizes sodium chlorite in the presence of a scavenger for the hypochlorite byproduct.

Protocol 1: Pinnick Oxidation

  • Materials:

    • 3-Bromo-4-fluorobenzaldehyde

    • tert-Butanol

    • 2-Methyl-2-butene

    • Sodium chlorite (NaClO₂)

    • Sodium dihydrogen phosphate (NaH₂PO₄)

    • Water

    • Dichloromethane (DCM)

    • Hydrochloric acid (1M HCl)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve 3-bromo-4-fluorobenzaldehyde (1.0 eq) in a 1:1 mixture of tert-butanol and water.

    • Add 2-methyl-2-butene (4.0 eq) to the solution.

    • In a separate flask, dissolve sodium chlorite (1.5 eq) and sodium dihydrogen phosphate (1.5 eq) in water.

    • Slowly add the aqueous sodium chlorite solution to the aldehyde solution at room temperature.

    • Stir the reaction mixture vigorously for 4-6 hours, monitoring the progress by TLC or LC-MS.

    • Upon completion, quench the reaction by adding an aqueous solution of sodium sulfite.

    • Acidify the mixture to pH 2-3 with 1M HCl.

    • Extract the aqueous layer with dichloromethane (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-bromo-4-fluorobenzoic acid as a white solid.

Step 2: Amide Coupling of 3-Bromo-4-fluorobenzoic Acid with n-Butylamine

The formation of the amide bond can be efficiently achieved using a variety of coupling reagents. A common and effective method involves the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent and a tertiary amine base such as diisopropylethylamine (DIPEA).

Protocol 2: HATU-Mediated Amide Coupling

  • Materials:

    • 3-Bromo-4-fluorobenzoic acid

    • n-Butylamine

    • HATU

    • DIPEA

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of 3-bromo-4-fluorobenzoic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.5 eq).

    • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

    • Add n-butylamine (1.1 eq) to the reaction mixture.

    • Continue stirring at room temperature for 2-4 hours, monitoring the reaction by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2 x volumes) and then with brine (1 x volume).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford 3-Bromo-N-butyl-4-fluorobenzamide.

Synthesis_Workflow start 3-Bromo-4-fluorobenzaldehyde step1 Pinnick Oxidation (NaClO₂, 2-methyl-2-butene) start->step1 intermediate 3-Bromo-4-fluorobenzoic Acid step1->intermediate step2 Amide Coupling (n-Butylamine, HATU, DIPEA) intermediate->step2 product 3-Bromo-N-butyl-4-fluorobenzamide step2->product

Caption: Synthetic route to 3-Bromo-N-butyl-4-fluorobenzamide.

Derivatization of the Scaffold: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 3-position of the scaffold is a key functional group that allows for extensive diversification through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are two of the most powerful and widely used methods for this purpose.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the benzamide scaffold and a variety of organoboron reagents, such as boronic acids and their esters. This reaction is instrumental in introducing aryl, heteroaryl, and alkyl groups at the 3-position.

Protocol 3: General Procedure for Suzuki-Miyaura Coupling

  • Materials:

    • 3-Bromo-N-butyl-4-fluorobenzamide

    • Aryl or heteroaryl boronic acid (or boronic acid pinacol ester)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

    • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

    • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • To a reaction vessel, add 3-Bromo-N-butyl-4-fluorobenzamide (1.0 eq), the boronic acid or ester (1.2-1.5 eq), the palladium catalyst (2-5 mol%), and the base (2.0-3.0 eq).

    • Seal the vessel and evacuate and backfill with an inert gas three times.

    • Add the anhydrous solvent via syringe.

    • Heat the reaction mixture to 80-110 °C with vigorous stirring.[1]

    • Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.

    • Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Table 1: Representative Suzuki-Miyaura Coupling Reactions

EntryBoronic Acid/EsterCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O901285-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Toluene100880-90
3Pyridine-3-boronic acidPd(PPh₃)₄ (5)K₃PO₄DMF1101670-85
4Thiophene-2-boronic acidPd(dppf)Cl₂ (3)K₂CO₃Dioxane901075-90

Note: Yields are illustrative and can vary based on specific reaction conditions and purification efficiency.

Suzuki_Coupling scaffold 3-Bromo-N-butyl-4-fluorobenzamide reagents R-B(OH)₂ Pd Catalyst Base scaffold->reagents Suzuki-Miyaura Coupling product 3-Aryl/Heteroaryl-N-butyl-4-fluorobenzamide reagents->product Buchwald_Hartwig scaffold 3-Bromo-N-butyl-4-fluorobenzamide reagents R¹R²NH Pd Precatalyst Ligand, Base scaffold->reagents Buchwald-Hartwig Amination product 3-(N-R¹R²)-N-butyl-4-fluorobenzamide reagents->product SAR_FGFR1 cluster_scaffold 4-Bromo-N-(3,5-dimethoxyphenyl)benzamide Scaffold cluster_modification Modification via Suzuki Coupling cluster_result Biological Outcome scaffold Core Scaffold (Low Activity) modification Introduction of 4-(4-methylpiperazin-1-yl)phenyl at 4-position scaffold->modification SAR Exploration result Potent FGFR1 Inhibitor (C9) (High Activity) modification->result Leads to

Sources

Method

structure-activity relationship (SAR) studies of N-butyl bromofluorobenzamides

Focus Area: Medicinal Chemistry / Antimicrobial Drug Discovery (FtsZ Inhibition) Document ID: AN-SAR-BFB-001 Version: 2.4 (Expert Draft) Executive Summary & Scientific Rationale This application note details the protocol...

Author: BenchChem Technical Support Team. Date: February 2026

Focus Area: Medicinal Chemistry / Antimicrobial Drug Discovery (FtsZ Inhibition) Document ID: AN-SAR-BFB-001 Version: 2.4 (Expert Draft)

Executive Summary & Scientific Rationale

This application note details the protocol for conducting Structure-Activity Relationship (SAR) studies on N-butyl bromofluorobenzamides . While benzamides are a privileged scaffold in medicinal chemistry—notably as inhibitors of the bacterial cell division protein FtsZ (e.g., PC190723 analogues)—the specific interplay between the N-butyl lipophilic probe and the bromofluoro-substitution pattern requires precise characterization.

Why this scaffold?

  • Halogen Bonding (σ-hole): The bromine atom (Br) acts as a Lewis acid, capable of forming halogen bonds with backbone carbonyls in the target protein, a interaction often stronger and more directional than hydrogen bonds.[1]

  • Electronic Modulation: The fluorine (F) atom modulates the acidity (pKa) of the amide proton and protects the aromatic ring from oxidative metabolism (P450 blocking), without introducing significant steric bulk.

  • Lipophilic Tuning: The N-butyl chain serves as a critical probe for hydrophobic pockets. It lies at the threshold of membrane permeability (LogP ~3.0–3.5), making it ideal for distinguishing between Gram-positive and Gram-negative uptake.

Chemical Space & Design Strategy

The SAR study is designed to decouple steric effects from electronic effects. The "N-butyl" moiety is held constant in the initial screen to evaluate the aromatic substitution, followed by optimization of the alkyl chain.

SAR Matrix Design
Variable RegionModification TypeRationale
Aromatic Core Positional Isomers (2-F, 3-Br vs 3-F, 4-Br)Probing the binding pocket geometry and halogen bond angles.
Halogen Identity F

Cl

Br

I
Tuning the "Sigma Hole" magnitude (I > Br > Cl > F).
Amide Linker N-Methyl vs N-Butyl vs N-BenzylValidating the necessity of the hydrophobic butyl chain for pocket occupancy.

Detailed Protocols

Protocol A: High-Throughput Synthesis (Amide Coupling)

Objective: Rapid generation of a library of bromofluorobenzamides with >95% purity. Mechanism: Nucleophilic acyl substitution using acid chlorides (generated in situ to avoid hydrolytic instability).

Reagents:

  • Substituted Bromofluorobenzoic acid (1.0 equiv)

  • Thionyl Chloride (

    
    ) or Oxalyl Chloride (1.2 equiv)
    
  • n-Butylamine (1.1 equiv)

  • Triethylamine (

    
    ) or DIPEA (2.0 equiv)
    
  • Solvent: Dry Dichloromethane (DCM)

Step-by-Step Methodology:

  • Activation: In a dry reaction vial, dissolve the benzoic acid derivative in DCM. Add

    
     and a catalytic drop of DMF. Reflux at 40°C for 2 hours.
    
    • Checkpoint: Monitor by TLC (conversion of acid to acid chloride). Evaporate excess

      
       under nitrogen stream.
      
  • Coupling: Re-dissolve the crude acid chloride in dry DCM (0.1 M). Cool to 0°C.

  • Addition: Slowly add the mixture of n-butylamine and

    
     in DCM. The reaction is exothermic; control rate to maintain <5°C.
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours.

  • Workup: Wash organic phase with 1M HCl (removes unreacted amine), then Sat.

    
     (removes unreacted acid), then Brine.
    
  • Purification: If purity <95% by LC-MS, purify via Flash Column Chromatography (Hexane/EtOAc gradient).

Protocol B: Biological Evaluation (FtsZ GTPase Assay)

Objective: Quantify the inhibition of FtsZ assembly, the primary target for benzamide antibacterials. Rationale: Phenotypic assays (MIC) can be confounded by efflux pumps. An enzymatic assay confirms the mechanism of action.

  • Preparation: Recombinant FtsZ (e.g., S. aureus or E. coli) is diluted in polymerization buffer (50 mM MES, pH 6.5, 50 mM KCl, 5 mM

    
    ).
    
  • Incubation: Add test compound (dissolved in DMSO) to FtsZ (5 µM final). Incubate 10 min at 25°C.

  • Initiation: Add GTP (1 mM) to trigger polymerization/hydrolysis.

  • Detection: Measure free phosphate release using a Malachite Green assay kit at 630 nm after 30 minutes.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    

Visualizations & Workflows

Diagram 1: Synthetic & Purification Workflow

This workflow ensures high fidelity in library generation, critical for reliable SAR data.

SynthesisWorkflow Start Start: Bromofluorobenzoic Acid Activation Activation: SOCl2 / DMF (cat) Reflux 2h Start->Activation Intermediate Intermediate: Acid Chloride Activation->Intermediate - SO2, - HCl Coupling Coupling: + n-Butylamine / Et3N DCM, 0°C -> RT Intermediate->Coupling Workup Workup: Acid/Base Wash (Remove unreacted SM) Coupling->Workup QC QC: LC-MS Analysis Workup->QC QC->Workup Purity < 95% (Repurify) Final Final: Pure N-Butyl Benzamide QC->Final Purity > 95%

Caption: Step-by-step synthesis workflow for N-butyl bromofluorobenzamides via acid chloride activation.

Diagram 2: SAR Logic & Decision Tree

This diagram illustrates how to interpret biological data to optimize the structure.

SAR_Logic Input Compound Data (MIC & IC50) Decision1 Is Activity < 1 µM? Input->Decision1 Path_Potent High Potency (Hit) Decision1->Path_Potent Yes Path_Weak Weak/Inactive Decision1->Path_Weak No Analysis_Weak Analyze Failure Mode Path_Weak->Analysis_Weak Solubility Check Solubility (LogP issue?) Analysis_Weak->Solubility Precipitation observed Electronic Check Electronics (Halogen Bond?) Analysis_Weak->Electronic Soluble but inactive Action1 Action: Shorten Alkyl Chain (Butyl -> Ethyl) Solubility->Action1 Action2 Action: Swap Halogen (F <-> Br) Electronic->Action2

Caption: SAR optimization decision tree distinguishing between pharmacokinetic (solubility) and pharmacodynamic (binding) failures.

Data Analysis & Interpretation

When analyzing the SAR of N-butyl bromofluorobenzamides, organize data to highlight the "Halogen Switch" effect.

Table 1: Representative SAR Matrix (Hypothetical Data for Illustration)

Cmpd IDR1 (Pos 3)R2 (Pos 4)N-SubstituentFtsZ IC50 (µM)MIC S. aureus (µg/mL)Interpretation
BFB-01 HHn-Butyl>100>64Baseline (Inactive)
BFB-02 FHn-Butyl45.232F improves metabolic stability but weak binding.
BFB-03 Br F n-Butyl 2.1 4.0 Lead Hit: Br provides halogen bond; F modulates electronics.
BFB-04 FBrn-Butyl15.616Positional sensitivity: Br likely requires specific angle for

-hole interaction.
BFB-05 BrFn-Methyl8.412Loss of hydrophobic interaction (Butyl > Methyl).

Key Insight: If swapping Br and F (BFB-03 vs BFB-04) results in a drastic loss of activity, this confirms that the bromine atom is involved in a specific directional interaction (Halogen Bond) with a protein residue (likely a backbone carbonyl), rather than just a generic hydrophobic effect.

References

  • Structure-Activity Relationships of Benzamide FtsZ Inhibitors Bi, F. et al. (2018). Design, Synthesis and Biological Activity of Novel Benzamide Derivatives. Context: Establishes the benzamide scaffold as a primary FtsZ inhibitor class.[2]

  • Halogen Bonding in Ligand–Protein Systems Wilcken, R. et al. (2013). Halogen Bonding in Medicinal Chemistry: From Observation to Prediction. Context: Explains the mechanistic advantage of Bromine/Fluorine substitution in binding pockets (Sigma-hole theory).

  • Standard Protocol for Antimicrobial Susceptibility Testing Clinical and Laboratory Standards Institute (CLSI). Performance Standards for Antimicrobial Susceptibility Testing. Context: The authoritative standard for conducting MIC assays (Protocol B).

  • Synthesis of Halogenated Benzamides Suigo, L. et al. (2023). Benzodioxane-Benzamides As FtsZ Inhibitors. Context: Provides specific synthetic conditions and purification methods for similar benzamide derivatives.

Sources

Application

Application of 3-Bromo-N-butyl-4-fluorobenzamide in Proteomics Research: A Guide to Covalent Ligand Discovery and Target Identification

Introduction: Unveiling the Potential of Covalent Probes in Proteomics Modern proteomics has evolved beyond simple protein identification and quantification, now delving into the intricate dynamics of protein function, i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of Covalent Probes in Proteomics

Modern proteomics has evolved beyond simple protein identification and quantification, now delving into the intricate dynamics of protein function, interactions, and regulation. Chemical proteomics, a sub-discipline that employs small molecule probes to interrogate the proteome, has emerged as a powerful tool in this endeavor.[1][2] Covalent ligands, in particular, offer unique advantages due to their ability to form stable, irreversible bonds with their protein targets, enabling robust target identification and validation.[3][4] This application note introduces a hypothetical framework for the use of 3-Bromo-N-butyl-4-fluorobenzamide as a novel covalent probe for exploring the proteome and identifying new druggable targets.

While the direct application of 3-Bromo-N-butyl-4-fluorobenzamide in proteomics has not been extensively documented, its chemical structure presents intriguing possibilities. The presence of electrophilic centers, specifically the bromo and fluoro substituents on the benzamide ring, suggests the potential for covalent modification of nucleophilic amino acid residues on proteins, such as cysteine, lysine, serine, or threonine.[3] The N-butyl group may contribute to the molecule's binding affinity and selectivity for specific protein pockets. This guide will provide a detailed, theoretical framework and practical protocols for leveraging these properties in a chemical proteomics workflow.

Proposed Mechanism of Action: A Covalent Targeting Strategy

We hypothesize that 3-Bromo-N-butyl-4-fluorobenzamide can function as a covalent modifier of specific proteins. The proposed mechanism involves an initial non-covalent binding event, driven by hydrophobic and other interactions involving the N-butyl chain and the benzamide core, which positions the reactive phenyl ring in proximity to a nucleophilic residue within the protein's binding site. This is followed by a covalent reaction, likely a nucleophilic aromatic substitution, where the nucleophilic side chain of an amino acid attacks the electron-deficient aromatic ring, displacing either the bromine or fluorine atom.

G cluster_0 Step 1: Non-covalent Binding cluster_1 Step 2: Covalent Modification Probe 3-Bromo-N-butyl-4-fluorobenzamide Protein Target Protein (with nucleophilic residue) Probe->Protein Reversible binding Complex Probe-Protein Complex Covalent_Adduct Covalently Modified Protein Complex->Covalent_Adduct Irreversible reaction

Caption: Proposed two-step mechanism of protein modification by 3-Bromo-N-butyl-4-fluorobenzamide.

Application Workflow: From Probe Synthesis to Target Identification

To utilize 3-Bromo-N-butyl-4-fluorobenzamide in a proteomics setting, a "tagged" version of the molecule is required for the enrichment of labeled proteins from a complex biological mixture.[5] This typically involves the incorporation of a biotin tag for affinity purification or a bioorthogonal handle, such as an alkyne or azide, for subsequent click chemistry-based derivatization.[6]

The overall workflow for target identification using a tagged version of 3-Bromo-N-butyl-4-fluorobenzamide would be as follows:

G Start Synthesize Tagged Probe (e.g., Biotinylated 3-Bromo-N-butyl-4-fluorobenzamide) Labeling Incubate Tagged Probe with Proteome (in vitro or in situ) Start->Labeling Enrichment Enrich Labeled Proteins (e.g., Streptavidin beads) Labeling->Enrichment Digestion On-bead or in-gel Proteolytic Digestion (e.g., Trypsin) Enrichment->Digestion LCMS LC-MS/MS Analysis of Peptides Digestion->LCMS DataAnalysis Database Searching and Protein Identification LCMS->DataAnalysis Validation Target Validation (e.g., Western Blot, Competition Assays) DataAnalysis->Validation

Caption: A typical chemical proteomics workflow for target identification using a tagged covalent probe.

Detailed Experimental Protocols

Protocol 1: Synthesis of a Biotinylated 3-Bromo-N-butyl-4-fluorobenzamide Probe

This protocol outlines a hypothetical synthesis of a biotinylated probe, starting from a precursor, 3-bromo-4-fluorobenzoic acid.

Materials:

  • 3-bromo-4-fluorobenzoic acid

  • N-Boc-1,4-diaminobutane

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Trifluoroacetic acid (TFA)

  • Biotin-NHS (N-Hydroxysuccinimide) ester

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Dichloromethane (DCM)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Amide Coupling:

    • Dissolve 3-bromo-4-fluorobenzoic acid (1 eq) in anhydrous DMF.

    • Add HATU (1.1 eq) and DIPEA (2 eq).

    • Stir for 10 minutes at room temperature.

    • Add N-Boc-1,4-diaminobutane (1 eq) and stir overnight at room temperature.

    • Extract the product with ethyl acetate and wash with brine.

    • Purify the crude product by column chromatography to obtain Boc-protected intermediate.

  • Boc Deprotection:

    • Dissolve the Boc-protected intermediate in DCM.

    • Add TFA (10 eq) and stir for 2 hours at room temperature.

    • Remove the solvent under reduced pressure to obtain the amine salt.

  • Biotinylation:

    • Dissolve the amine salt in DMF and add DIPEA (3 eq).

    • Add Biotin-NHS ester (1.1 eq) and stir overnight at room temperature.

    • Purify the final biotinylated probe by HPLC.

Protocol 2: In Situ Protein Labeling and Enrichment

Materials:

  • Cultured cells of interest (e.g., MCF-7, HeLa)

  • Biotinylated 3-Bromo-N-butyl-4-fluorobenzamide probe

  • DMSO (Dimethyl sulfoxide)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with varying concentrations of SDS and urea)

Procedure:

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat cells with the biotinylated probe (e.g., 10 µM) or DMSO (vehicle control) for a defined period (e.g., 2 hours).

  • Cell Lysis:

    • Wash the cells with cold PBS.

    • Lyse the cells in lysis buffer on ice for 30 minutes.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant (e.g., using a BCA assay).

  • Affinity Enrichment:

    • Incubate the protein lysate (e.g., 1 mg) with pre-washed streptavidin-agarose beads overnight at 4°C with gentle rotation.

    • Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.

Protocol 3: On-Bead Digestion and Mass Spectrometry

Materials:

  • Urea

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium bicarbonate

  • Formic acid

  • Acetonitrile

  • C18 desalting spin columns

Procedure:

  • Reduction and Alkylation:

    • Resuspend the beads in 8 M urea in 50 mM ammonium bicarbonate.

    • Add DTT to a final concentration of 10 mM and incubate for 30 minutes at 37°C.

    • Add IAA to a final concentration of 25 mM and incubate for 30 minutes at room temperature in the dark.

  • Tryptic Digestion:

    • Dilute the urea to < 2 M with 50 mM ammonium bicarbonate.

    • Add trypsin (e.g., 1:50 enzyme to protein ratio) and incubate overnight at 37°C.

    • Collect the supernatant containing the peptides.

  • Sample Preparation for LC-MS/MS:

    • Acidify the peptide solution with formic acid.

    • Desalt the peptides using C18 spin columns according to the manufacturer's protocol.

    • Dry the peptides in a vacuum centrifuge and resuspend in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the peptide samples on a high-resolution mass spectrometer (e.g., Orbitrap) coupled to a nano-LC system.

    • Acquire data in a data-dependent acquisition (DDA) mode.

Protocol 4: Data Analysis and Target Validation

Data Analysis:

  • Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).

  • Search the MS/MS spectra against a relevant protein database (e.g., UniProt) to identify proteins.

  • Filter the results to identify proteins that are significantly enriched in the probe-treated sample compared to the vehicle control.

Target Validation:

  • Western Blotting: Validate the identified protein targets by performing western blotting on the enriched samples using antibodies against the candidate proteins.

  • Competition Assay: Perform a competition experiment where cells are pre-incubated with a non-tagged version of 3-Bromo-N-butyl-4-fluorobenzamide before adding the biotinylated probe. A decrease in the signal for a specific protein would indicate on-target engagement.[7]

Data Presentation and Interpretation

The results of the proteomics experiment can be summarized in a table format to clearly present the identified protein targets.

Protein IDGene NamePeptide Count (Probe)Peptide Count (Control)Fold Change
P04637TP53150
Q06830HSP90AA122122
P62258PPIA100

This quantitative data will provide a list of high-confidence candidate targets for further investigation.

Conclusion and Future Directions

This application note provides a comprehensive, albeit hypothetical, guide for the application of 3-Bromo-N-butyl-4-fluorobenzamide in proteomics research. By designing and synthesizing a tagged version of this compound, researchers can potentially identify its protein targets and uncover new biological pathways and therapeutic opportunities. The successful implementation of these protocols would not only validate the utility of this specific compound as a chemical probe but also contribute to the expanding toolbox of covalent ligands for chemical proteomics.[8] Further studies could involve optimizing the probe structure to enhance its selectivity and potency, as well as exploring its effects in various disease models.

References

  • CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde - Google P
  • WO2010086877A2 - Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde - Google P
  • Reactivity-based proteomics uncovers ATP-induced proteome restructuring | bioRxiv. (URL: [Link])

  • Synthesis of 3-bromo-4-fluoronitrobenzene - ResearchGate. (URL: [Link])

  • Covalent inhibitor drug discovery - Domainex. (URL: [Link])

  • Chemical biology tools for protein labelling: insights into cell–cell communication - PMC. (URL: [Link])

  • Proteomics and its applications in breast cancer - PMC - NIH. (URL: [Link])

  • Chemical labeling and proteomics for characterization of unannotated small and alternative open reading frame-encoded polypeptides | Biochemical Society Transactions | Portland Press. (URL: [Link])

  • The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery | JACS Au - ACS Publications. (URL: [Link])

  • Chemical proteomics for a comprehensive understanding of functional activity and the interactome - RSC Publishing. (URL: [Link])

  • Chemical Proteomics - Creative Biolabs. (URL: [Link])

  • Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design - MDPI. (URL: [Link])

  • Chemical Proteomics-Guided Discovery of Covalent Ligands for Cancer Proteins - NIH. (URL: [Link])

  • Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation - PMC - NIH. (URL: [Link])

  • Chemoproteomic methods for covalent drug discovery - PMC - PubMed Central. (URL: [Link])

  • Proteomics and Its Current Application in Biomedical Area: Concise Review - PMC - NIH. (URL: [Link])

  • Quantitative proteomics and applications in covalent ligand discovery - Frontiers. (URL: [Link])

  • Regioselective Synthesis of Bromo-Substituted 3-Arylcoumarins - UniCA IRIS. (URL: [Link])

  • 3-Bromo-4-hydroxybenzamide | C7H6BrNO2 | CID 15169932 - PubChem - NIH. (URL: [Link])

  • 4-Fluorobenzamide | C7H6FNO | CID 71572 - PubChem - NIH. (URL: [Link])

Sources

Method

Application Note: A Practical Guide to the Synthesis of 3-Bromo-N-butyl-4-fluorobenzamide Derivatives for Drug Discovery

Abstract The benzamide scaffold is a cornerstone in modern medicinal chemistry, recognized for its synthetic accessibility and presence in a wide array of approved therapeutic agents.[1] This application note provides a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzamide scaffold is a cornerstone in modern medicinal chemistry, recognized for its synthetic accessibility and presence in a wide array of approved therapeutic agents.[1] This application note provides a comprehensive guide for researchers on the synthesis, purification, and characterization of 3-Bromo-N-butyl-4-fluorobenzamide, a key intermediate for building libraries of novel chemical entities. We detail a robust and reproducible protocol for amide bond formation, discuss strategies for derivative synthesis, and outline standard analytical techniques for structural verification. The inclusion of fluorine and bromine atoms in the scaffold offers unique physicochemical properties beneficial for drug development, such as enhanced metabolic stability and potency.[2][3][4][5] This guide is intended to empower drug discovery professionals to efficiently generate and evaluate new benzamide derivatives for various therapeutic targets.

Introduction & Scientific Background

The 3-bromo-4-fluorobenzamide moiety represents a "privileged" structural motif in drug discovery. The benzamide group itself is a bioisostere for other functional groups and can form crucial hydrogen bonds with biological targets.[1] The strategic placement of halogen atoms significantly modulates the molecule's properties:

  • Fluorine: As the most electronegative element, fluorine can alter a molecule's pKa, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions.[2][4][5] Its relatively small size allows it to mimic hydrogen, often leading to enhanced biological activity.[2]

  • Bromine: The bromine atom provides a vector for further chemical modification through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid generation of a diverse library of analogues from a common intermediate. It also increases lipophilicity, which can improve membrane permeability.

This combination makes the 3-Bromo-N-butyl-4-fluorobenzamide scaffold a highly attractive starting point for developing inhibitors for targets such as Poly(ADP-ribose) polymerase-1 (PARP-1), which is crucial in DNA damage repair and cancer therapy.[6] This document provides the essential protocols to synthesize and diversify this core structure.

General Synthetic Strategy

The primary method for synthesizing the target benzamide and its derivatives is through the coupling of a carboxylic acid (3-bromo-4-fluorobenzoic acid) with an amine (n-butylamine). This amide bond formation is not spontaneous and requires the activation of the carboxylic acid. Modern coupling reagents are employed to facilitate this reaction efficiently, minimizing side reactions and racemization.[7][8]

The overall workflow can be visualized as follows:

G A Starting Materials (3-Bromo-4-fluorobenzoic Acid, Amine) B Carboxylic Acid Activation (Coupling Reagent + Base) A->B Step 1 C Nucleophilic Acyl Substitution (Amine Attack) B->C Step 2 D Product Formation (Crude Benzamide Derivative) C->D Step 3 E Workup & Purification (Extraction, Chromatography) D->E Step 4 F Final Product (Characterized Compound) E->F Step 5

Caption: General workflow for the synthesis of benzamide derivatives.

Synthesis of the Core Scaffold: 3-Bromo-N-butyl-4-fluorobenzamide

This section provides a detailed, step-by-step protocol for the synthesis of the title compound.

Principle and Rationale

The synthesis relies on the activation of 3-bromo-4-fluorobenzoic acid using a carbodiimide coupling reagent, specifically N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), in the presence of an activating agent, Hydroxybenzotriazole (HOBt). EDC converts the carboxylic acid into a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an activated ester, which is less prone to side reactions and racemization. The primary amine (n-butylamine) then attacks the carbonyl carbon of the activated ester, leading to the formation of the stable amide bond. A tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is used to neutralize the HCl salt of EDC and the acid formed during the reaction.

Detailed Experimental Protocol

Materials:

  • 3-Bromo-4-fluorobenzoic acid (1.0 eq)

  • n-Butylamine (1.1 eq)

  • EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) (1.2 eq)

  • HOBt (Hydroxybenzotriazole) (1.2 eq)

  • Triethylamine (TEA) (2.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexane solvent system

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin Layer Chromatography (TLC) plates and UV lamp

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add 3-bromo-4-fluorobenzoic acid (1.0 eq), HOBt (1.2 eq), and anhydrous DCM. Stir the mixture at room temperature until all solids dissolve.

  • Activation: Cool the flask in an ice bath to 0 °C. Add EDC (1.2 eq) to the solution and stir for 15 minutes.

    • Scientist's Note: Performing the activation at 0 °C minimizes potential side reactions and decomposition of the activated intermediate.

  • Amine Addition: While maintaining the temperature at 0 °C, add triethylamine (2.5 eq) followed by the dropwise addition of n-butylamine (1.1 eq).

  • Reaction Progression: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by TLC until the starting carboxylic acid is consumed.

  • Aqueous Workup: Dilute the reaction mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with saturated aq. NaHCO₃ (2x), water (1x), and brine (1x).

    • Scientist's Note: The NaHCO₃ wash removes unreacted carboxylic acid and acidic byproducts like HOBt. The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate ethyl acetate/hexane gradient to yield 3-Bromo-N-butyl-4-fluorobenzamide as a pure solid.

Characterization of the Core Scaffold

The identity and purity of the synthesized compound must be confirmed through rigorous analytical methods.

  • ¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance provides detailed information about the molecular structure. The spectra should be consistent with the expected structure, showing characteristic peaks for the aromatic protons, the butyl chain protons, and the carbonyl carbon.[9][10]

  • Mass Spectrometry (MS): MS analysis will confirm the molecular weight of the compound. The spectrum should show a prominent molecular ion peak ([M]+ or [M+H]+) corresponding to the calculated mass of C₁₁H₁₃BrFNO.[11][12]

  • Thin Layer Chromatography (TLC): A single spot on the TLC plate in an appropriate solvent system indicates the purity of the compound.

Technique Expected Result for 3-Bromo-N-butyl-4-fluorobenzamide
Appearance White to off-white solid
Molecular Formula C₁₁H₁₃BrFNO
Molecular Weight 274.13 g/mol
¹H NMR (CDCl₃) δ ~8.0 (dd, 1H), ~7.6 (m, 1H), ~7.2 (t, 1H), ~6.2 (br s, 1H, NH), ~3.4 (q, 2H), ~1.6 (m, 2H), ~1.4 (m, 2H), ~0.9 (t, 3H)
¹³C NMR (CDCl₃) δ ~164 (C=O), aromatic signals between 115-160 ppm, aliphatic signals between 13-40 ppm
Mass Spec (ESI+) m/z = 274.0, 276.0 [M+H]⁺ (characteristic bromine isotope pattern)

Synthesis of a Derivative Library

The true power of this scaffold lies in its potential for diversification. By varying the amine component, a library of analogs can be rapidly synthesized to explore structure-activity relationships (SAR).

Strategy for Diversification

Using the protocol described in Section 3.2, simply substitute n-butylamine with other primary or secondary amines. This allows for the exploration of different alkyl, cycloalkyl, aromatic, and heterocyclic groups at the N-position.

G Core 3-Bromo-4-fluorobenzoic Acid + Coupling Reagents Prod1 Product A (N-butyl) Core->Prod1 Prod2 Product B (N-cyclohexyl) Core->Prod2 Prod3 Product C (N-phenyl) Core->Prod3 Prod4 Product D (N-piperidyl) Core->Prod4 Amine1 n-Butylamine Amine1->Prod1 R = Amine2 Cyclohexylamine Amine2->Prod2 R = Amine3 Aniline Amine3->Prod3 R = Amine4 Piperidine Amine4->Prod4 R =

Caption: Diversification strategy for generating a benzamide library.

Example Derivative Data
Compound ID Amine Used Structure (R-group) MW ( g/mol ) Yield (%)
1 n-Butylamine-CH₂(CH₂)₂CH₃274.1385
2 Cyclohexylamine-Cyclohexyl300.1782
3 Benzylamine-CH₂Ph322.1879
4 Morpholine-N(CH₂CH₂)₂O303.1488

Potential Applications in Drug Discovery

Substituted benzamides are a versatile class of compounds with a broad range of biological activities.[1] Derivatives of the 3-Bromo-N-butyl-4-fluorobenzamide scaffold could be screened against various targets, including:

  • Enzyme Inhibitors: As demonstrated by PARP inhibitors in oncology, the benzamide core can effectively occupy the active sites of enzymes.[6]

  • GPCR Ligands: Many G-protein coupled receptor antagonists and agonists feature a benzamide moiety.

  • Ion Channel Modulators: The physicochemical properties of these compounds make them suitable candidates for modulating ion channel activity.

For instance, a derivative might act as an inhibitor of a kinase involved in a cancer signaling pathway, as depicted in the hypothetical pathway below.

G GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor RAS RAS Receptor->RAS RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor Benzamide Derivative Inhibitor->RAF

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Conclusion

This application note has outlined a robust and versatile methodology for the synthesis of 3-Bromo-N-butyl-4-fluorobenzamide and its derivatives. The protocols are designed to be accessible and reproducible for researchers in the field of drug discovery. The strategic importance of the fluorinated and brominated benzamide scaffold, combined with the synthetic accessibility detailed herein, provides a powerful platform for the generation of novel, biologically active small molecules. Rigorous purification and characterization are emphasized as critical steps to ensure the quality and validity of downstream screening data.

References

  • Synthesis method of 3-bromo-4-fluorobenzaldehyde. Eureka | Patsnap. [Link]

  • US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid.
  • WO2010086877A2 - Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde.
  • CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.
  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Publications. [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews (RSC Publishing). [Link]

  • V-Substituted benzamides. Nmr spectroscopic study on substituted effects. Sabinet African Journals. [Link]

  • Importance of Fluorine in Benzazole Compounds. PMC - NIH. [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

  • Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. PMC - PubMed Central. [Link]

  • Fluorine in the Pharmaceutical Industry: Synthetic Approaches and Application of Clinically Approved Fluorine-Enriched Anti-Infectious Medications. ResearchGate. [Link]

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development - ACS Publications. [Link]

  • Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. PubMed. [Link]

  • Importance of Fluorine in Benzazole Compounds. PubMed. [Link]

  • Conformational analysis, part 43. A theoretical and LIS/NMR investigation of the conformations of substituted benzamides. ResearchGate. [Link]

  • 3-Bromo-4-fluorobenzoic acid | C7H4BrFO2 | CID 70509. PubChem. [Link]

  • Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. MDPI. [Link]

  • Importance of Fluorine in Benzazole Compounds. ResearchGate. [Link]

  • Amide bond formation: Beyond the myth of coupling reagents. ResearchGate. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

  • Exploring the Role of Benzimidazole-Containing Scaffolds for the Design of New Compounds in Drug Discovery. ResearchGate. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Bromo-N-butyl-4-fluorobenzamide

Welcome to the technical support guide for the synthesis of 3-Bromo-N-butyl-4-fluorobenzamide. This document is designed for researchers, chemists, and process development professionals to troubleshoot and optimize this...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-Bromo-N-butyl-4-fluorobenzamide. This document is designed for researchers, chemists, and process development professionals to troubleshoot and optimize this common yet sometimes challenging amide coupling reaction. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you diagnose issues and improve your yield and purity.

Troubleshooting Guide: Low Yield & Impurities

Low yield is the most frequently encountered issue in the synthesis of 3-Bromo-N-butyl-4-fluorobenzamide. The root cause often lies in one of three areas: incomplete conversion of starting materials, formation of side products, or loss of product during workup and purification.

Q1: My reaction shows a low conversion of 3-bromo-4-fluorobenzoic acid. What are the likely causes?

Answer: Low conversion of the carboxylic acid points to issues with the activation step. Direct reaction between a carboxylic acid and an amine is generally unfavorable due to a competing acid-base reaction that forms a stable ammonium carboxylate salt.[1] To facilitate the reaction, the carboxylic acid's carbonyl group must be "activated" to make it more electrophilic.[1][2]

Possible Causes & Solutions:

  • Ineffective Activation Agent:

    • For Direct Coupling Methods: Reagents like DCC (N,N'-Dicyclohexylcarbodiimide) or EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide) can degrade upon exposure to moisture.[1] Ensure you are using fresh, high-purity coupling reagents. Consider using phosphonium or aminium-based reagents like HATU or HBTU, which are often more efficient, especially for less reactive substrates.[3]

    • For Acyl Chloride Method: Incomplete conversion of the carboxylic acid to the acyl chloride with reagents like thionyl chloride (SOCl₂) or oxalyl chloride is common.[4] Ensure the reaction is performed under strictly anhydrous conditions and that excess chlorinating agent is used and subsequently removed before adding the amine. A small amount of DMF can catalyze this conversion, particularly with oxalyl chloride.

  • Sub-optimal Reaction Conditions:

    • Temperature: The activation step often requires specific temperatures. For instance, acyl chloride formation with SOCl₂ may require gentle reflux, while carbodiimide activations are typically run at 0°C to room temperature to minimize side reactions.[1]

    • Solvent: Use anhydrous, aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF).[1] The presence of water will hydrolyze your activated intermediate back to the starting carboxylic acid.

  • Order of Addition:

    • In direct coupling protocols (e.g., with EDC/HOBt), the carboxylic acid should be pre-activated with the coupling reagents before the amine is introduced. Adding all components at once can lead to side reactions, such as the amine reacting with the coupling reagent itself.

Q2: My TLC/LCMS shows multiple spots, indicating significant side-product formation. What are these impurities and how can I prevent them?

Answer: Side-product formation is a common cause of yield loss and purification difficulties. The nature of the impurity depends heavily on the synthetic route chosen.

Common Side Reactions by Method:

Synthetic RouteCommon Side ProductFormation Mechanism & Prevention
Carbodiimide (DCC/EDC) N-AcylureaThe highly reactive O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which is difficult to remove.[1] Prevention: Add a nucleophilic catalyst like HOBt (1-Hydroxybenzotriazole) or DMAP (4-Dimethylaminopyridine). HOBt traps the O-acylisourea to form an active ester, which is less prone to rearrangement and more reactive towards the amine.[1][5]
Acyl Chloride Anhydride FormationIf any unreacted carboxylic acid is present when the acyl chloride is formed, it can react with another molecule of acyl chloride to form the symmetric anhydride. This anhydride is less reactive than the acyl chloride. Prevention: Ensure complete conversion to the acyl chloride. Using a slight excess of the chlorinating agent (e.g., 1.2 eq of SOCl₂) can help drive this reaction to completion.[6]
General Dimerization/PolymerizationIf the reaction is too concentrated or if there are bifunctional impurities, oligomers can form. Prevention: Maintain appropriate dilution. Ensure the purity of your starting materials.
Uronium/Aminium (HATU/HBTU) Guanidinium ByproductThe coupling reagent itself can react with the amine (n-butylamine). Prevention: Pre-activate the carboxylic acid with HATU/HBTU and a non-nucleophilic base (like DIPEA) for a few minutes before adding the n-butylamine.

Visualizing the Synthetic Pathways & Pitfalls

To better understand the process, let's visualize the two primary synthetic routes for forming 3-Bromo-N-butyl-4-fluorobenzamide.

G cluster_0 Route A: Acyl Chloride Pathway cluster_1 Route B: Direct Coupling Pathway A_Start 3-Bromo-4-fluorobenzoic Acid A_Mid1 Activation with SOCl₂ or (COCl)₂ A_Start->A_Mid1 A_Mid2 3-Bromo-4-fluorobenzoyl Chloride A_Mid1->A_Mid2 A_Side Side Reaction: Anhydride Formation A_Mid2->A_Side A_End Product: 3-Bromo-N-butyl-4-fluorobenzamide A_Mid2->A_End nBA1 n-Butylamine + Base nBA1->A_End B_Start 3-Bromo-4-fluorobenzoic Acid B_Mid1 Activation with EDC/HOBt or HATU B_Start->B_Mid1 B_Mid2 Activated Ester Intermediate B_Mid1->B_Mid2 B_Side Side Reaction: N-Acylurea (EDC) or Guanidinium (HATU) B_Mid2->B_Side B_End Product: 3-Bromo-N-butyl-4-fluorobenzamide B_Mid2->B_End nBA2 n-Butylamine nBA2->B_End

Caption: Primary synthetic routes and potential side reactions.

Q3: I have a good crude yield according to NMR, but I'm losing a significant amount of product during workup or purification. Why?

Answer: Product loss during isolation is a frustrating but common issue. It often stems from the physicochemical properties of the amide product or unoptimized extraction and purification procedures.[7]

Troubleshooting Workup & Purification:

  • Aqueous Workup Losses:

    • Emulsion Formation: Benzamides can sometimes act as surfactants, leading to emulsions during liquid-liquid extraction. To break emulsions, try adding brine (saturated NaCl solution) or filtering the mixture through a pad of celite.

    • Product Solubility: While 3-Bromo-N-butyl-4-fluorobenzamide is expected to be organic-soluble, ensure you are using a sufficient volume of extraction solvent. Perform multiple extractions (e.g., 3x with a smaller volume) rather than one large extraction for better recovery.

    • pH Sensitivity: Amides are generally stable but can undergo hydrolysis under harsh acidic or basic conditions, especially if heated.[8][9] Perform aqueous washes at room temperature and avoid unnecessarily strong acids or bases. Neutralize the reaction mixture carefully.

  • Purification Losses:

    • Column Chromatography: Amides can sometimes streak on silica gel, leading to poor separation and recovery.[7]

      • Solution: Add a small amount of a tertiary amine (e.g., 0.5-1% triethylamine) to your eluent system to deactivate acidic sites on the silica.

      • Dry Loading: If your product has limited solubility in the eluent, consider dry loading it onto silica to improve band sharpness and separation.

    • Recrystallization:

      • Solvent Choice: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot. You may need to screen several solvents or solvent pairs (e.g., Ethanol/Water, Ethyl Acetate/Hexanes).

      • Cooling Rate: Crashing the product out by cooling too quickly can trap impurities. Allow the solution to cool slowly to room temperature before moving it to an ice bath to maximize the formation of pure crystals.[10]

Frequently Asked Questions (FAQs)

Q1: What is the best coupling reagent for this synthesis? A1: There is no single "best" reagent, as the optimal choice depends on factors like scale, cost, and available purification methods.[3]

  • EDC/HOBt is a cost-effective and common choice for standard amidation. The urea byproduct from EDC is water-soluble, simplifying its removal.[1]

  • HATU/DIPEA is a more powerful (and expensive) system, often giving higher yields and faster reaction times, especially if the amine or acid is sterically hindered or electronically deactivated.[2]

  • SOCl₂ (Thionyl Chloride) is a very effective and inexpensive way to make the acyl chloride, which is highly reactive. However, it is a two-step process and requires careful handling of the corrosive reagent and HCl byproduct.[4][11][12]

Q2: How do I properly monitor the reaction's progress? A2: Thin-Layer Chromatography (TLC) is the most common method. Use a solvent system that gives good separation between your starting carboxylic acid, the amine (if visible), and the product. A typical starting point is 30-50% Ethyl Acetate in Hexanes. The disappearance of the limiting reagent (usually the carboxylic acid) is the primary indicator of completion. LCMS can also be used for more precise monitoring.

Q3: My starting 3-bromo-4-fluorobenzoic acid looks impure. Does it matter? A3: Absolutely. The purity of starting materials is critical. Impurities in the carboxylic acid can interfere with the activation step or introduce new side products that are difficult to remove later.[13] If you suspect impurities, consider purifying the starting acid by recrystallization before use.

Experimental Protocols

Protocol 1: General Procedure using EDC/HOBt Coupling
  • Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-bromo-4-fluorobenzoic acid (1.0 eq).

  • Dissolution: Dissolve the acid in an anhydrous aprotic solvent (e.g., DCM or DMF, approx. 0.1-0.5 M).

  • Activation: Add HOBt (1.1 eq) and EDC·HCl (1.1 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes. You may observe the formation of a clear solution as the active ester forms.

  • Amine Addition: Add n-butylamine (1.05 eq) dropwise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 4-12 hours, monitoring by TLC until the starting carboxylic acid is consumed.

  • Workup: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by recrystallization or column chromatography as needed.

Protocol 2: General Procedure via Acyl Chloride Formation
  • Acyl Chloride Formation: In a flask equipped with a reflux condenser and gas outlet (to a scrubber), combine 3-bromo-4-fluorobenzoic acid (1.0 eq) and thionyl chloride (SOCl₂, 1.5-2.0 eq). Add one drop of DMF (catalyst).

  • Reaction: Gently reflux the mixture for 1-2 hours until gas evolution (SO₂ and HCl) ceases.

  • Isolation of Acyl Chloride: Remove the excess SOCl₂ by distillation or under high vacuum (use caution). The resulting crude 3-bromo-4-fluorobenzoyl chloride can often be used directly.

  • Amidation: Dissolve the crude acyl chloride in anhydrous DCM and cool the flask in an ice bath (0°C).

  • Amine Addition: In a separate flask, dissolve n-butylamine (1.1 eq) and a non-nucleophilic base like triethylamine or DIPEA (1.2 eq) in anhydrous DCM. Add this amine solution dropwise to the cold acyl chloride solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Workup & Purification: Follow steps 6-8 from Protocol 1.

Troubleshooting Decision Tree

G Start Low Yield Observed CheckTLC Analyze Crude TLC/LCMS Start->CheckTLC Incomplete Problem: High % of Starting Material Remains CheckTLC->Incomplete Incomplete Conversion Impurities Problem: Multiple Side Product Spots CheckTLC->Impurities Significant Impurities CleanCrude Problem: Clean Crude, Low Isolated Yield CheckTLC->CleanCrude Clean Conversion Cause1 Cause: Ineffective Activation Incomplete->Cause1 Solution1 Solution: 1. Use fresh coupling reagents. 2. Ensure anhydrous conditions. 3. Check reaction temperature. Cause1->Solution1 Cause2 Cause: Side Reactions (e.g., N-Acylurea) Impurities->Cause2 Solution2 Solution: 1. Add HOBt to carbodiimide rxns. 2. Pre-activate acid before adding amine. 3. Check reagent stoichiometry. Cause2->Solution2 Cause3 Cause: Loss during Workup/Purification CleanCrude->Cause3 Solution3 Solution: 1. Optimize extraction pH/solvent. 2. Use TEA in column eluent. 3. Optimize recrystallization solvent. Cause3->Solution3

Caption: A decision tree for diagnosing low yield issues.

References

  • Google Patents. (n.d.). CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available from: [Link]

  • Growing Science. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Available from: [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubChem. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • Organic Reactions. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Retrieved from [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation? r/Chempros. Retrieved from [Link]

  • Reddit. (2019). Purification of N-benzylbenzamides. r/chemistry. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with 3-Bromo-N-butyl-4-fluorobenzamide in Assays

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility issues with 3-Bromo-N-butyl-4-fluorobenzamide (CAS: 1065074-05-6) in various assay fo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility issues with 3-Bromo-N-butyl-4-fluorobenzamide (CAS: 1065074-05-6) in various assay formats. As a substituted benzamide, this compound is anticipated to have limited aqueous solubility due to its hydrophobic aromatic structure. This document offers a structured approach to systematically address and overcome these challenges, ensuring reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the predicted solubility characteristics of 3-Bromo-N-butyl-4-fluorobenzamide?

Q2: Why is my compound precipitating when I add it to my aqueous assay buffer?

Precipitation upon addition to an aqueous medium is a common issue for hydrophobic compounds.[2] This typically occurs when a stock solution of the compound in a high-concentration organic solvent (like DMSO) is diluted into the aqueous assay buffer. The organic solvent is miscible with the water, but the compound itself is not, causing it to crash out of solution once the solvent concentration drops below a critical level.

Q3: What are the initial steps I should take to improve the solubility of this compound?

The foundational step is to prepare a high-concentration stock solution in an appropriate organic solvent.[3] DMSO is a common first choice due to its ability to dissolve a wide range of polar and nonpolar compounds.[4] From this stock, you can then perform serial dilutions into your aqueous assay buffer. It is crucial to determine the maximum tolerable concentration of the organic solvent in your specific assay system.

Troubleshooting Guide: Compound Precipitation in Aqueous Buffers

This section provides a systematic approach to resolving precipitation issues with 3-Bromo-N-butyl-4-fluorobenzamide during your experiments.

Initial Assessment: Understanding the Problem

Before attempting to modify your protocol, it is essential to characterize the precipitation. Does it happen immediately upon addition to the buffer? Does it occur over time? Is the precipitation concentration-dependent? Answering these questions will help in diagnosing the root cause.

Step-by-Step Protocol for Solubilization
  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of 3-Bromo-N-butyl-4-fluorobenzamide, for example, 10-50 mM, in 100% DMSO.[5]

    • Ensure the compound is fully dissolved. Gentle warming or sonication can aid in dissolution.[6]

  • Intermediate Dilution Series:

    • Instead of directly diluting the high-concentration stock into your final assay buffer, create an intermediate dilution series in a mixture of your organic solvent and aqueous buffer. This gradual reduction in solvent concentration can prevent the compound from precipitating.

  • Final Dilution into Assay Buffer:

    • From your intermediate dilutions, perform the final dilution into the assay buffer to reach the desired working concentration.

    • It is critical to maintain a final DMSO concentration that is compatible with your assay. For most cell-based assays, the final DMSO concentration should ideally be below 0.5%, as higher concentrations can lead to cytotoxicity.[7][8] For enzyme assays, the tolerance for DMSO might be higher, but it is still important to perform a solvent tolerance test.[9]

Workflow for Optimizing Compound Solubility

solubility_workflow start Start: Compound Precipitation Observed stock_sol Prepare 10-50 mM Stock in 100% DMSO start->stock_sol check_assay_tolerance Determine Max Tolerable Solvent % in Assay stock_sol->check_assay_tolerance co_solvent Optimize Co-solvent Concentration check_assay_tolerance->co_solvent surfactant Introduce a Non-ionic Surfactant co_solvent->surfactant If precipitation persists success Success: Compound Solubilized co_solvent->success If successful cyclodextrin Utilize a Cyclodextrin surfactant->cyclodextrin If precipitation persists surfactant->success If successful cyclodextrin->success If successful fail Re-evaluate Compound or Assay cyclodextrin->fail If all methods fail

Caption: A decision-making workflow for troubleshooting compound solubility.

Advanced Solubilization Strategies

If simple co-solvency with DMSO is insufficient, consider the following advanced strategies.

Co-Solvent Optimization

While DMSO is a common starting point, other co-solvents can be explored.[10] Ethanol, propylene glycol, and polyethylene glycols (PEGs) are often used in pharmaceutical formulations and may offer better solubility or lower toxicity in your assay system.[1]

Table 1: Common Co-solvents and Their Recommended Starting Concentrations in Assays

Co-solventTypical Starting ConcentrationMaximum Recommended Concentration (Cell-based Assays)Notes
DMSO0.1%< 0.5%Can affect cell differentiation and has known inhibitory effects on some enzymes.[7][9]
Ethanol0.1%< 0.5%Can have effects on cellular metabolism and membrane integrity.[11]
Propylene Glycol0.1%< 1%Generally considered less toxic than DMSO and ethanol.
PEG 4000.1%< 1%A non-toxic polymer often used in drug formulations.
Use of Surfactants

Surfactants can increase the apparent solubility of hydrophobic compounds by forming micelles that encapsulate them.[12] Non-ionic surfactants are generally preferred for biological assays as they are less likely to denature proteins.

Table 2: Recommended Surfactants for Biological Assays

SurfactantCritical Micelle Concentration (CMC)Recommended Concentration Range
Tween® 20~0.005% (w/v)0.01 - 0.05%
Tween® 80~0.0015% (w/v)0.01 - 0.05%
Triton™ X-100~0.015% (w/v)0.01 - 0.05%

Note: It is advisable to use surfactants at concentrations above their CMC for effective solubilization. However, high concentrations can be detrimental to cell membranes and protein structure.[2]

Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[13] They can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.[][15] Beta-cyclodextrins, and particularly their more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for this purpose.[13]

Experimental Protocol: Solubilization using HP-β-Cyclodextrin

  • Prepare a stock solution of HP-β-CD: Dissolve HP-β-CD in your assay buffer to create a concentrated stock (e.g., 10-20% w/v).

  • Prepare the compound stock: Prepare a high-concentration stock of 3-Bromo-N-butyl-4-fluorobenzamide in a minimal amount of a suitable organic solvent (e.g., ethanol).

  • Complexation: Add the compound stock solution dropwise to the stirring HP-β-CD solution.

  • Equilibration: Allow the mixture to stir at room temperature for at least one hour to facilitate the formation of the inclusion complex.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • Quantification: Determine the concentration of the solubilized compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

Visualization of Solubilization Strategies

solubilization_strategies compound 3-Bromo-N-butyl-4-fluorobenzamide (Poorly Soluble) co_solvent Co-solvency (e.g., DMSO, Ethanol) compound->co_solvent surfactant Surfactant Micelles (e.g., Tween® 20) compound->surfactant cyclodextrin Cyclodextrin Complexation (e.g., HP-β-CD) compound->cyclodextrin soluble_form Solubilized Compound in Aqueous Buffer co_solvent->soluble_form surfactant->soluble_form cyclodextrin->soluble_form

Caption: Overview of strategies to enhance compound solubility.

Final Recommendations and Best Practices

  • Always perform a solvent tolerance test: Before initiating your main experiments, determine the highest concentration of your chosen solvent system that does not interfere with your assay's readout (e.g., cell viability, enzyme activity).[16]

  • Maintain consistent solvent concentrations: Ensure that the final concentration of the solubilizing agent is the same across all experimental conditions, including controls.

  • Prepare fresh working solutions: Poorly soluble compounds can precipitate out of solution over time. It is best to prepare fresh working solutions for each experiment.

  • Visual inspection is key: Always visually inspect your solutions for any signs of precipitation before use.

By following these guidelines and systematically exploring the suggested solubilization strategies, you can overcome the challenges associated with the poor aqueous solubility of 3-Bromo-N-butyl-4-fluorobenzamide and obtain reliable data in your assays.

References

  • MKU Repository. (n.d.). NOVEL STRATEGIES FOR POORLY WATER SOLUBLE DRUGS. Retrieved from [Link]

  • JoVE. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Retrieved from [Link]

  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays? Retrieved from [Link]

  • Nikon. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Retrieved from [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • MDPI. (n.d.). Evaluation of the Drug–Polymer Compatibility and Dissolution Behaviour of Fenbendazole–Soluplus® Solid Dispersions Prepared by Hot-Melt Extrusion. Retrieved from [Link]

  • ACS Publications. (n.d.). Prediction of Aqueous Solubility of Organic Compounds by the General Solubility Equation (GSE). Retrieved from [Link]

  • NIH. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Retrieved from [Link]

  • PubMed. (n.d.). Surfactants in membrane solubilisation. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Retrieved from [Link]

  • Frontiers. (2023). Development of o-aminobenzamide salt derivatives for improving water solubility and anti-undifferentiated gastric cancer. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]

  • FDA. (n.d.). LIST OF SOLVENTS INCLUDED IN THE GUIDANCE. Retrieved from [Link]

  • ResearchGate. (n.d.). Cell viability following exposure to DMSO. Retrieved from [Link]

  • RSC Publishing. (2025). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Retrieved from [Link]

  • ResearchGate. (2012). What are the chances of precipitation in column while using buffers as mobile phase? Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 2.5: Preparing Solutions. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • ResearchGate. (2015). Can I use Cyclodextrin to improve the solubility of a compound? Retrieved from [Link]

  • Reddit. (2022). How to tackle compound solubility issue. Retrieved from [Link]

  • SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Retrieved from [Link]

  • PubMed Central. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Retrieved from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • ResearchGate. (n.d.). A guide to the selection of co-solvents to enable the easiest separation by distillation. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. Retrieved from [Link]

  • Agilent. (n.d.). GPC/SEC Troubleshooting and Good Practice. Retrieved from [Link]

  • ACS Publications. (n.d.). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Retrieved from [Link]

  • arXiv. (2021). Predicting Aqueous Solubility of Organic Molecules Using Deep Learning Models with Varied Molecular Representations. Retrieved from [Link]

  • YouTube. (2021). Lab Skills: Preparing Stock Solutions. Retrieved from [Link]

  • Advance Pharmaceutical Journal. (2017). Enhancement of solubility and oral bioavailability of poorly soluble drugs. Retrieved from [Link]

  • Cellular and Molecular Biology. (2018). The influence of dimethyl sulfoxide (DMSO) on metabolic activity and morphology of melanoma cell line WM-266-4. Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • ACS Publications. (n.d.). Prediction of Aqueous Solubility of Organic Compounds from Molecular Structure. Retrieved from [Link]

  • Rice University. (n.d.). Solutions and dilutions: working with stock solutions. Retrieved from [Link]

  • RSC Publishing. (2025). Surfactant-driven modifications in protein structure. Retrieved from [Link]

  • MDPI. (n.d.). The Exceptional Solubility of Cyclic Trimetaphosphate in the Presence of Mg2+ and Ca2+. Retrieved from [Link]

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Optimization

improving the purity of 3-Bromo-N-butyl-4-fluorobenzamide post-synthesis

Welcome to the technical support center for 3-Bromo-N-butyl-4-fluorobenzamide. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the po...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Bromo-N-butyl-4-fluorobenzamide. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the post-synthesis purification of this important intermediate. My goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your laboratory work.

The synthesis of 3-Bromo-N-butyl-4-fluorobenzamide, typically via the amidation of 3-bromo-4-fluorobenzoic acid with n-butylamine, is generally straightforward. However, achieving the high purity (>99%) required for subsequent pharmaceutical applications necessitates a robust and well-understood purification strategy. Impurities can arise from starting materials, side reactions, or degradation, and their effective removal is critical for the quality of the final active pharmaceutical ingredient (API).[1][2][3]

This document is structured into a troubleshooting guide for specific issues and a general FAQ section for best practices.

Purification & Troubleshooting Workflow

The following diagram outlines the general workflow for the purification and analysis of 3-Bromo-N-butyl-4-fluorobenzamide.

Purification_Workflow cluster_workup Initial Workup cluster_purification Purification cluster_analysis Purity Analysis Crude Crude Reaction Mixture Wash Aqueous Washes (e.g., NaHCO3, HCl, Brine) Crude->Wash Dry Dry Organic Layer (e.g., Na2SO4, MgSO4) Wash->Dry Evap Solvent Evaporation Dry->Evap Crude_Solid Crude Solid Product Evap->Crude_Solid Recrystal Recrystallization Crude_Solid->Recrystal Chrom Flash Column Chromatography Crude_Solid->Chrom HPLC HPLC Purity Check Recrystal->HPLC Chrom->HPLC NMR NMR for Structure & Impurity ID HPLC->NMR GC GC for Residual Solvents HPLC->GC Final Pure Product (>99%) HPLC->Final Purity OK Troubleshooting_Tree Start HPLC shows Purity < 99% CheckNMR Analyze NMR & Identify Impurities Start->CheckNMR Impurity_ID What are the impurities? CheckNMR->Impurity_ID Starting_Materials Unreacted Acid or Amine Impurity_ID->Starting_Materials Acid/Base Neutral_Imp Neutral Organic Impurities Impurity_ID->Neutral_Imp Neutral Unknown_Imp Unknown/Isomeric Impurities Impurity_ID->Unknown_Imp Other AcidBase_Wash Perform Acid/Base Wash Protocol Starting_Materials->AcidBase_Wash Recrystallize Attempt Recrystallization Neutral_Imp->Recrystallize LCMS Perform LC-MS to ID Impurity Unknown_Imp->LCMS Recheck_HPLC1 Re-run HPLC AcidBase_Wash->Recheck_HPLC1 Recheck_HPLC1->Recrystallize Purity still low Recheck_HPLC2 Re-run HPLC Recrystallize->Recheck_HPLC2 Column Run Flash Column Chromatography Recheck_HPLC2->Column Purity still low Final_Analysis Final Purity Analysis Column->Final_Analysis LCMS->Column After ID

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 3-Bromo-N-butyl-4-fluorobenzamide

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 3-Bromo-N-butyl-4-fluorobenzamide. This guide is designed for researchers, chemists, and process development...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-Bromo-N-butyl-4-fluorobenzamide. This guide is designed for researchers, chemists, and process development professionals to provide practical, in-depth solutions for challenges encountered during the scale-up of this important synthetic intermediate. The information is structured in a question-and-answer format to directly address potential issues and provide clear, actionable guidance.

Part 1: Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis. The most industrially viable and scalable route involves a two-step process: the conversion of 3-Bromo-4-fluorobenzoic acid to its acyl chloride, followed by amidation with n-butylamine.[1][2] Our troubleshooting guide is structured around this workflow.

Overall Synthesis Workflow

Here is a high-level overview of the recommended synthetic pathway.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation cluster_2 Work-up & Purification A 3-Bromo-4-fluorobenzoic Acid C Acyl Chloride Intermediate (3-Bromo-4-fluorobenzoyl chloride) A->C Aprotic Solvent (e.g., DCM, Toluene) + Catalytic DMF B Thionyl Chloride (SOCl₂) B->C F Crude 3-Bromo-N-butyl-4-fluorobenzamide C->F Aprotic Solvent (e.g., DCM) D n-Butylamine D->F E Base (e.g., Triethylamine) E->F G Aqueous Wash (e.g., NaHCO₃, Brine) F->G H Solvent Removal G->H I Recrystallization / Chromatography H->I J Final Product I->J G Start Low Final Yield Check_Step1 Is Acyl Chloride Formation Complete? (Check via GC/LC-MS of Me-ester aliquot) Start->Check_Step1 Check_Step2 Is Amidation Step Complete? (Check via TLC/LC-MS) Check_Step1->Check_Step2 Yes Step1_No Step1_No Check_Step1->Step1_No No Purification_Issue Investigate Purification Losses Check_Step2->Purification_Issue Yes Step2_No Step2_No Check_Step2->Step2_No No Workup_Loss Workup_Loss Purification_Issue->Workup_Loss Losses during Work-up? Moisture Moisture Present? Step1_No->Moisture Potential Cause Sol_Moisture Action: Use Anhydrous Reagents & Dry Glassware Moisture->Sol_Moisture Yes Reagent_Issue Reagents/Catalyst Issue? Moisture->Reagent_Issue No Sol_Reagent Action: Add Catalytic DMF, Use 1.2-1.5 eq. SOCl₂ Reagent_Issue->Sol_Reagent Yes Base_Issue Insufficient Base? Step2_No->Base_Issue Potential Cause Sol_Base Action: Use >2 eq. Amine or 1.1 eq. Amine + 1.2 eq. TEA Base_Issue->Sol_Base Yes Temp_Issue Poor Temp Control? Base_Issue->Temp_Issue No Sol_Temp Action: Add Amine at 0-5°C Temp_Issue->Sol_Temp Yes Sol_Workup Action: Check pH of Washes, Optimize Solvent Volumes Workup_Loss->Sol_Workup Yes Recryst_Loss Losses during Recrystallization? Workup_Loss->Recryst_Loss No Sol_Recryst Action: Test Solvent Systems (e.g., Heptane/EtOAc, EtOH/Water) Recryst_Loss->Sol_Recryst Yes

Caption: A decision tree for troubleshooting low yield issues.

Issue 3: Difficulties in Product Isolation and Purification

Question: My work-up is messy, forming emulsions, and the final product is difficult to purify. What are the best practices for isolation?

  • Potential Cause 1: Emulsion Formation During Aqueous Wash

    • Explanation: Emulsions can form during the wash steps, especially if the pH is not well-controlled or if vigorous mixing creates a stable interface. This is common when neutralizing the reaction mixture.

    • Suggested Solution:

      • During the basic wash (e.g., with aqueous NaHCO₃), add the solution slowly and use gentle agitation rather than vigorous shaking.

      • After the base wash, a brine (saturated NaCl solution) wash can help break emulsions by increasing the ionic strength of the aqueous phase.

      • If an emulsion persists, allowing the mixture to stand for an extended period or passing it through a pad of Celite can be effective.

  • Potential Cause 2: Presence of Unreacted Carboxylic Acid

    • Explanation: If the acyl chloride formation was not complete, the unreacted 3-Bromo-4-fluorobenzoic acid will carry through to the work-up. While it has some solubility in organic solvents, it can complicate crystallization.

    • Suggested Solution: Ensure the work-up includes a wash with a mild base like 1M sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution. This will deprotonate the carboxylic acid, making it highly water-soluble and efficiently removing it from the organic layer.

  • Potential Cause 3: Inefficient Crystallization

    • Explanation: Choosing the right solvent system is critical for obtaining a high yield of pure crystalline product. The crude product may contain residual non-polar impurities that inhibit crystal growth.

    • Suggested Solution:

      • Perform small-scale solubility tests to find a suitable recrystallization solvent system. Good systems often consist of a "solvent" in which the product is soluble when hot and a "non-solvent" or "anti-solvent" in which it is insoluble when cold.

      • Common systems for benzamides include ethanol/water, ethyl acetate/heptane, or toluene/heptane.

      • Consider a charcoal treatment of the hot solution before filtration if colored impurities are present. Cool the solution slowly to promote the formation of large, pure crystals.

Typical Reagent Stoichiometry
ReagentMolar Eq.PurposeKey Considerations
3-Bromo-4-fluorobenzoic Acid1.0Starting MaterialMust be dry. [3]
Thionyl Chloride (SOCl₂)1.2 - 1.5Activating AgentUse in a fume hood; reacts with water. [4][5]
DMF (catalytic)~0.05CatalystAccelerates acyl chloride formation.
n-Butylamine1.1 - 1.2NucleophileExcess ensures complete reaction.
Triethylamine (TEA)1.2 - 1.5HCl ScavengerPrevents protonation of n-butylamine.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is the acyl chloride pathway preferred over direct amide coupling (e.g., using EDC/DCC) for scale-up?

A1: While direct coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (Dicyclohexylcarbodiimide) are excellent for small-scale and discovery chemistry, the acyl chloride route is often superior for large-scale synthesis for several reasons:

  • Cost and Atom Economy: Thionyl chloride is significantly cheaper than carbodiimide coupling agents. The byproducts of the acyl chloride route (SO₂ and HCl) are gases that can be scrubbed, whereas DCC/EDC generate urea byproducts that must be separated from the product, often via chromatography, which is undesirable on a large scale. [6][7]* Reaction Efficiency: The acyl chloride method is typically very high-yielding and fast.

  • Process Simplicity: The work-up for the acyl chloride method involves simple aqueous washes to remove salts and bases, whereas removing urea byproducts can be challenging, sometimes requiring extensive purification. [1] Q2: What are the most critical safety precautions when running this synthesis at scale?

A2: Safety is paramount. The key hazards are:

  • Thionyl Chloride (SOCl₂): It is highly corrosive and toxic. It reacts with moisture to release HCl and SO₂ gases, which are severe respiratory irritants. [8][9]All handling must be done in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, splash goggles, and a lab coat. An emergency scrubber or quench station with a base (like NaOH solution) should be prepared.

  • Exothermic Reactions: Both the formation of the acyl chloride and the subsequent amidation are exothermic. Proper temperature control via controlled addition rates and an efficient cooling system (e.g., a jacketed reactor) is essential to prevent a runaway reaction.

  • Pressure Build-up: The reaction of thionyl chloride with the carboxylic acid and any adventitious water generates gaseous byproducts (SO₂, HCl). The reactor must be equipped with a vent leading to a scrubbing system to safely manage this off-gassing.

Q3: How can I monitor the progress of each reaction step effectively?

A3: Real-time reaction monitoring is crucial for process control.

  • Step 1 (Acyl Chloride Formation): This step is difficult to monitor directly by TLC or HPLC as the acyl chloride is highly reactive. The standard method is indirect:

    • Withdraw a small aliquot (~0.1 mL) from the reaction.

    • Carefully quench it in an excess of anhydrous methanol (~1 mL). This rapidly converts the acyl chloride to its corresponding methyl ester.

    • Analyze the quenched sample by GC-MS or LC-MS. The reaction is complete when no starting carboxylic acid is detected.

  • Step 2 (Amidation): This step is much easier to monitor.

    • TLC: Spot the reaction mixture against the acyl chloride (or starting acid) and n-butylamine standards. The disappearance of the limiting reagent and the appearance of a new spot for the amide product indicates progress.

    • HPLC/LC-MS: This provides a more quantitative assessment of the conversion of the acyl chloride intermediate to the final product.

Q4: What are the key considerations for solvent selection during scale-up?

A4: Solvent choice impacts reaction performance, safety, and environmental footprint.

  • Reaction Solvents: Aprotic solvents are required. Dichloromethane (DCM) is effective but is coming under increased regulatory scrutiny. Toluene or 2-methyl-THF are greener alternatives that can be considered. The solvent should be chosen based on its boiling point (for temperature control), solubility of reagents, and ease of removal.

  • Work-up/Extraction Solvents: Ethyl acetate (EtOAc) or methyl tert-butyl ether (MTBE) are common choices. They have good solubility for the product and are less dense than water (unlike DCM), which can simplify the separation of layers in large reactors.

  • Crystallization Solvents: As mentioned in the troubleshooting section, a binary solvent system is often ideal. Using a system like Heptane/EtOAc is common in process chemistry as both are relatively inexpensive, have different polarities, and are easily removed on a large scale.

Detailed Protocol: Acyl Chloride Formation and Amidation

This protocol is a representative example for a laboratory scale-up and should be optimized for specific equipment and safety protocols.

Part A: Synthesis of 3-Bromo-4-fluorobenzoyl chloride

  • Setup: Equip a clean, dry, jacketed reactor with a mechanical stirrer, a temperature probe, a condenser, and an addition funnel. Connect the top of the condenser to a gas outlet/scrubber system containing a caustic solution.

  • Inerting: Purge the reactor with dry nitrogen for 30 minutes.

  • Charging: Charge 3-Bromo-4-fluorobenzoic acid (1.0 eq) and an anhydrous aprotic solvent (e.g., Toluene, ~5 L/kg of acid) into the reactor.

  • Catalyst Addition: Add catalytic DMF (0.05 eq).

  • Reagent Addition: Slowly add thionyl chloride (1.3 eq) via the addition funnel over 30-60 minutes, maintaining the internal temperature below 30°C.

  • Reaction: Once the addition is complete, slowly heat the reactor to 60-70°C. Maintain this temperature for 2-4 hours, or until reaction completion is confirmed by in-process control (e.g., GC analysis of a quenched aliquot).

  • Concentration: Cool the reactor to 30°C. Remove the solvent and excess thionyl chloride via vacuum distillation. This leaves the crude acyl chloride as an oil or solid.

Part B: Synthesis of 3-Bromo-N-butyl-4-fluorobenzamide

  • Setup: Re-establish a nitrogen atmosphere in the reactor containing the crude acyl chloride.

  • Dilution: Add fresh anhydrous solvent (e.g., Toluene or DCM, ~5 L/kg of the original acid).

  • Cooling: Cool the reactor jacket to 0-5°C.

  • Amine Addition: In a separate vessel, prepare a solution of n-butylamine (1.1 eq) and triethylamine (1.2 eq) in the same anhydrous solvent. Add this solution to the acyl chloride via an addition funnel at a rate that maintains the internal temperature below 15°C.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature (~20-25°C) and stir for 1-2 hours, or until completion is confirmed by TLC or HPLC.

  • Work-up:

    • Add water to the reactor to quench the reaction.

    • Transfer the mixture to a separatory funnel or work-up vessel.

    • Wash the organic layer sequentially with 1M HCl (to remove excess amines), 1M NaHCO₃ (to remove any unreacted acid), and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate/heptane) to yield the pure 3-Bromo-N-butyl-4-fluorobenzamide.

References
  • METHOD FOR PRODUCING 3-BROMO-4-FLUORO-BENZOESIC ACID.
  • CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.
  • The preparation and applications of amides using electrosynthesis. Green Chemistry (RSC Publishing).
  • Amide Synthesis. Fisher Scientific.
  • US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid.
  • Preparation of 3-bromo-4-fluorobenzaldehyde and its acetals.
  • Challenges and Breakthroughs in Selective Amide Activ
  • Synthesis of 3-bromo-4-fluoronitrobenzene.
  • WO2010086877A2 - Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde.
  • 4-Fluorobenzamide | C7H6FNO | CID 71572. PubChem - NIH.
  • A green chemistry perspective on catalytic amide bond form
  • 3-Bromo-4-fluorobenzaldehyde 98 77771-02-9. Sigma-Aldrich.
  • Amine to Amide (via Acid Chloride). Common Conditions.
  • Safety D
  • Common Name: THIONYL CHLORIDE HAZARD SUMMARY. NJ.gov.
  • Making Amides from Acyl Chlorides. Chemistry LibreTexts.
  • 3-Bromo-4-fluorobenzoic acid | C7H4BrFO2 | CID 70509. PubChem.
  • ICSC 1409 - THIONYL CHLORIDE. ICSC.
  • SAFETY D
  • SAFETY D

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Optimization

Technical Support Center: A Troubleshooting Guide for N-Substituted Benzamide Synthesis

Welcome to our dedicated technical support center for the synthesis of N-substituted benzamides. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the synthesis of N-substituted benzamides. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in this fundamental yet often nuanced transformation. Here, we address common experimental issues in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your synthetic strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured to help you quickly identify and resolve common hurdles in N-substituted benzamide synthesis, whether you are employing classic Schotten-Baumann conditions or modern coupling-reagent-mediated protocols.

Issue 1: Low or No Product Yield

Low or nonexistent yields are among the most frequent frustrations in amide bond formation. The key to resolving this is a systematic diagnosis of the potential failure points.

Q1: My reaction yield is consistently low when using the Schotten-Baumann reaction (acyl chloride and amine). What are the primary causes and how can I address them?

A1: Low yields in the Schotten-Baumann reaction often stem from a few critical factors. Let's break them down:

  • Hydrolysis of the Acyl Chloride: Benzoyl chlorides are highly reactive and susceptible to hydrolysis by water, forming the unreactive benzoic acid.[1][2] This is a primary culprit for reduced yields.

    • Causality: The electrophilic carbonyl carbon of the acyl chloride is readily attacked by water, a competing nucleophile.

    • Solution:

      • Anhydrous Conditions: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and fresh, high-quality reagents.[1] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to exclude atmospheric moisture.[3][4]

      • Temperature Control: Perform the addition of the acyl chloride at low temperatures (e.g., 0 °C) to minimize the rate of hydrolysis relative to the desired amidation.[1]

  • Protonation of the Amine: The Schotten-Baumann reaction generates one equivalent of hydrochloric acid (HCl), which will protonate the starting amine, rendering it non-nucleophilic and effectively halting the reaction.[2][3]

    • Causality: The basic amine reacts with the acid byproduct, forming an ammonium salt that cannot attack the acyl chloride.

    • Solution:

      • Use of a Base: It is crucial to include a base to neutralize the HCl as it is formed.[5] A biphasic system with an aqueous base like 10% NaOH is a classic approach.[2][6] For bases, pyridine or triethylamine (Et3N) can also be used.[7]

  • Insufficient Mixing: In biphasic Schotten-Baumann conditions, vigorous stirring is essential to maximize the interfacial area between the organic and aqueous phases, ensuring the amine and acyl chloride can react efficiently.[2]

Q2: I am using a coupling reagent (e.g., EDC, DCC) to synthesize my N-substituted benzamide from a carboxylic acid and an amine, but the yield is poor. What should I investigate?

A2: Coupling reagent-mediated amidations are powerful but have their own set of potential pitfalls. Here’s a troubleshooting guide:

  • Sub-optimal Activation of the Carboxylic Acid: The carboxylic acid must be efficiently activated by the coupling reagent to form a reactive intermediate (e.g., an O-acylisourea for carbodiimides) that is susceptible to nucleophilic attack by the amine.

    • Causality: Inefficient activation leads to a low concentration of the reactive intermediate, slowing down the desired reaction.

    • Solution:

      • Order of Addition: Pre-activating the carboxylic acid with the coupling reagent for a short period (e.g., 15-30 minutes) before adding the amine can sometimes improve yields.

      • Additives: The use of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can significantly enhance the reaction rate by forming a more reactive activated ester intermediate and suppressing side reactions.[2][7][8]

  • Reaction with Weakly Nucleophilic or Sterically Hindered Amines: Electron-deficient anilines or bulky secondary amines can be challenging substrates.[1][9][10]

    • Causality: The low nucleophilicity or steric hindrance around the nitrogen atom slows the rate of attack on the activated carboxylic acid.

    • Solution:

      • More Potent Coupling Reagents: For difficult couplings, consider using more powerful uronium/aminium-based reagents like HATU or HBTU, which often provide higher yields and faster reaction times.[7][11]

      • Optimize Reaction Conditions: Increasing the reaction temperature or extending the reaction time may be necessary for sluggish reactions.[1]

  • Degradation of Coupling Reagents: Reagents like EDC and NHS are moisture-sensitive.[12]

    • Solution: Use fresh reagents and allow them to warm to room temperature before opening to prevent condensation. Store them under desiccated conditions.

Issue 2: Presence of Significant Impurities/Side Products

The formation of byproducts not only reduces the yield of the desired product but also complicates purification.

Q3: My crude product from a Schotten-Baumann reaction is contaminated with a significant amount of benzoic acid. How do I prevent this and remove it?

A3: As discussed in Q1, benzoic acid is a result of the hydrolysis of benzoyl chloride.[1]

  • Prevention: The most effective strategy is prevention through the rigorous use of anhydrous conditions.[1]

  • Removal: Benzoic acid can be easily removed during the aqueous workup.

    • Procedure: Wash the organic layer containing your crude product with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO3) solution. The benzoic acid will be deprotonated to form sodium benzoate, which is water-soluble and will be extracted into the aqueous phase.[1][13]

Q4: I am observing a higher molecular weight byproduct in my reaction. What could it be and how can I avoid it?

A4: A common higher molecular weight byproduct, especially when using primary amines, is the diacylated or over-acylated product (N-benzoylbenzamide).[1]

  • Causality: The newly formed N-substituted benzamide can act as a nucleophile and react with another molecule of benzoyl chloride. This is more likely if there is a high local concentration of the acylating agent or if the reaction temperature is elevated.

  • Solution:

    • Slow Addition: Add the benzoyl chloride dropwise and with vigorous stirring to the amine solution. This ensures that the highly reactive primary amine reacts before the less reactive amide product.[1]

    • Temperature Control: Maintain a low reaction temperature (e.g., 0-5 °C) to control the reaction rate and disfavor the slower over-acylation reaction.[1]

    • Stoichiometry: Use a stoichiometric amount or only a slight excess of the acylating agent.[13]

Q5: When using DCC or EDC as a coupling reagent, I have a persistent impurity that is difficult to remove. What is it and how can I prevent its formation?

A5: A notorious byproduct in carbodiimide-mediated couplings is the N-acylurea.[7]

  • Causality: This impurity arises from an intramolecular rearrangement of the reactive O-acylisourea intermediate, which renders it unreactive towards the amine.

  • Solution:

    • Additives: The addition of 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is highly effective at preventing N-acylurea formation.[7] These additives act as nucleophilic traps for the O-acylisourea, converting it into a more stable and reactive activated ester, which then cleanly reacts with the amine.

    • Purification: If N-acylurea does form, its removal can be challenging. The urea byproduct from DCC (dicyclohexylurea, DCU) is often insoluble in many organic solvents and can be removed by filtration.[2] The urea from EDC is water-soluble and can typically be removed with an aqueous wash.[14]

Visualizing the Chemistry: Mechanisms and Workflows

To further clarify these concepts, the following diagrams illustrate the key reaction pathways and a general troubleshooting workflow.

Schotten_Baumann_Mechanism cluster_reactants Reactants cluster_reaction Reaction cluster_byproducts Byproducts & Side Reactions Amine Amine (R-NH2) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack AcylChloride Benzoyl Chloride AcylChloride->Intermediate BenzoicAcid Benzoic Acid (from Hydrolysis) AcylChloride->BenzoicAcid Hydrolysis Product N-Substituted Benzamide Intermediate->Product - Cl- HCl HCl Product->HCl ProtonatedAmine Protonated Amine (R-NH3+) HCl->ProtonatedAmine + Amine Water H2O Water->BenzoicAcid

Caption: Mechanism of the Schotten-Baumann reaction and common side reactions.

Troubleshooting_Workflow Start Low Yield? CheckReagents Reagents Anhydrous & Fresh? Start->CheckReagents CheckBase Sufficient Base Used? CheckReagents->CheckBase Yes Hydrolysis Hydrolysis (Benzoic Acid) CheckReagents->Hydrolysis No CheckTemp Temperature Controlled? CheckBase->CheckTemp Yes Solution Implement Solution CheckBase->Solution No, Add Base CheckPurity Impurity Identified? CheckTemp->CheckPurity Yes CheckTemp->Solution No, Lower Temp CheckPurity->Hydrolysis Benzoic Acid Overacylation Over-acylation CheckPurity->Overacylation High MW Impurity NAcylurea N-Acylurea CheckPurity->NAcylurea Carbodiimide Impurity Hydrolysis->Solution Dry Reagents Overacylation->Solution Slow Addition NAcylurea->Solution Add HOBt/Oxyma

Caption: A decision-making workflow for troubleshooting low yields.

Quantitative Data & Protocols

For ease of reference, the following table summarizes key parameters for common amide synthesis methods.

ParameterRoute 1: Schotten-BaumannRoute 2: Amide Coupling (EDC/HOBt)
Starting Materials Benzoyl chloride, AmineBenzoic acid, Amine
Key Reagents Aqueous base (e.g., NaOH) or organic base (e.g., Pyridine, Et3N)EDC, HOBt, Organic Base (e.g., DIPEA)
Typical Temperature 0 °C to Room Temperature0 °C to Room Temperature
Typical Reaction Time 1-12 hours2-24 hours
Common Solvents Dichloromethane (DCM), Diethyl etherDCM, Dimethylformamide (DMF), Acetonitrile
Key Advantages Well-established, simple procedure, readily available starting materials.Avoids handling of moisture-sensitive acyl chlorides, broad substrate scope.
Key Disadvantages Requires synthesis/handling of lachrymatory and moisture-sensitive acyl chlorides.[2]Potential for N-acylurea byproduct formation; coupling reagents can be expensive.
Experimental Protocols

Protocol 1: General Procedure for Schotten-Baumann Reaction

  • In a round-bottom flask, dissolve the amine (1.0 eq.) in dichloromethane (DCM).

  • Add an aqueous solution of sodium hydroxide (10%, ~3 eq.).

  • Cool the vigorously stirred biphasic mixture to 0 °C in an ice bath.

  • Dissolve benzoyl chloride (1.05 eq.) in a minimal amount of DCM.

  • Add the benzoyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0-5 °C.[15]

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates completion.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.

  • Combine the organic layers and wash successively with dilute HCl (to remove any unreacted amine), saturated NaHCO3 solution (to remove any benzoic acid), and brine.[13][14]

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: General Procedure for EDC/HOBt Coupling

  • To a stirred solution of the carboxylic acid (1.0 eq.), HOBt (1.1 eq.), and the amine (1.1 eq.) in anhydrous DMF or DCM, add N,N'-diisopropylethylamine (DIPEA) (2.5 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq.) portion-wise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir overnight, or until TLC analysis indicates the consumption of the limiting reagent.

  • Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers sequentially with 5% aqueous citric acid, saturated aqueous NaHCO3, and brine.[14]

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

References

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]

  • Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure. Retrieved from [Link]

  • Gunda, G. T., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(35), 4685-4688. Available at: [Link]

  • ResearchGate. (2015, March 22). How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM? Retrieved from [Link]

  • Reddit. (2024, April 28). EDC-HOBt Amide coupling workup help. r/Chempros. Retrieved from [Link]

  • Khan, K. M., et al. (2013). Synthesis, characterization and biological evaluation of tryptamine based benzamide derivatives. Journal of the Chemical Society of Pakistan, 35(2), 349-354.
  • Kumar, D., et al. (2013). Design, Synthesis, Characterization, and Computational Studies on Benzamide Substituted Mannich Bases as Novel, Potential Antibacterial Agents. BioMed Research International, 2013, 894735. Available at: [Link]

  • Asano, Y., et al. (2001). A New Synthetic Route to N-Benzyl Carboxamides through the Reverse Reaction of N-Substituted Formamide Deformylase. Applied and Environmental Microbiology, 67(9), 4304-4307. Available at: [Link]

  • American Journal of Applied Science and Technology. (2025, October 17). Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2. Nvpubhouse Library. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of Diglycolamides via Schotten–Baumann Approach and Direct Amidation of Esters. Retrieved from [Link]

  • Quora. (2020, July 2). What is the Schottan-Baumann reaction? Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Digital Discovery, 1, 747-755. Retrieved from [Link]

  • ResearchGate. (2020, February 26). EDC-NHS coupling not working? Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280. Available at: [Link]

  • Benthem Science Publishers. (2020). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 16(4), 555-562. Retrieved from [Link]

  • Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA, 69(11), 661-665. Retrieved from [Link]

  • Wang, C., et al. (2018). Direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions. Communications Chemistry, 1, 62. Available at: [Link]

  • Bode, J. W. (2015). The synthesis of sterically hindered amides. Chimia (Aarau), 69(11), 661-665. Available at: [Link]

  • ResearchGate. (2015). The Synthesis of Sterically Hindered Amides. Retrieved from [Link]

  • Patel, N. B., & Patel, H. R. (2011). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Journal of Sciences, Islamic Republic of Iran, 22(1), 37-43.
  • Baxendale, I. R., et al. (2006). A phase-switch purification approach for the expedient removal of tagged reagents and scavengers following their application in.
  • Reddit. (2020, January 25). How to prevent the acid hydrolysis of an amide? r/chemhelp. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, September 24). 21.7: Chemistry of Amides. Retrieved from [Link]

  • Professor Dave Explains. (2025, November 6). Amides Explained: Preparation, Hydrolysis and Reduction | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the HPLC Purity Validation of 3-Bromo-N-butyl-4-fluorobenzamide

In the landscape of pharmaceutical development, the purity of intermediates is a cornerstone of drug safety and efficacy. For compounds like 3-Bromo-N-butyl-4-fluorobenzamide, a key building block in the synthesis of var...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the purity of intermediates is a cornerstone of drug safety and efficacy. For compounds like 3-Bromo-N-butyl-4-fluorobenzamide, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), rigorous analytical validation is not merely a regulatory hurdle but a scientific necessity. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity determination of 3-Bromo-N-butyl-4-fluorobenzamide, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]

The Rationale for Method Selection: A Tale of Two Approaches

The choice of an HPLC method is a critical decision that influences the accuracy and reliability of purity assessments. Here, we compare two distinct reversed-phase HPLC methods, "Method A" and "Method B," to illustrate the impact of column chemistry and mobile phase composition on the separation and validation of 3-Bromo-N-butyl-4-fluorobenzamide and its potential impurities.

Method A , our primary method, employs a traditional C18 stationary phase, a workhorse in reversed-phase chromatography, prized for its hydrophobic interactions with a wide range of analytes.[3][4] In contrast, Method B utilizes a Phenyl-Hexyl stationary phase. The phenyl groups in this stationary phase can offer alternative selectivity through π-π interactions with aromatic analytes, which can be advantageous in resolving closely related aromatic compounds.[3]

The Analyte: 3-Bromo-N-butyl-4-fluorobenzamide

3-Bromo-N-butyl-4-fluorobenzamide is a substituted benzamide with a moderate polarity. Its structure, featuring an aromatic ring, a bromine atom, a fluorine atom, and an N-butyl amide group, makes it amenable to reversed-phase HPLC with UV detection.

Figure 1: Chemical Structure of 3-Bromo-N-butyl-4-fluorobenzamide.

Experimental Protocols: A Step-by-Step Guide

The following protocols detail the chromatographic conditions for both Method A and Method B.

Chromatographic Conditions
ParameterMethod AMethod B
Column C18, 4.6 x 150 mm, 5 µmPhenyl-Hexyl, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water0.1% Phosphoric acid in Water
Mobile Phase B AcetonitrileMethanol
Gradient 60% B to 90% B in 15 min, hold at 90% B for 5 min, return to 60% B in 2 min, and equilibrate for 3 min70% B to 95% B in 15 min, hold at 95% B for 5 min, return to 70% B in 2 min, and equilibrate for 3 min
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 30 °C30 °C
Detection Wavelength 254 nm254 nm
Injection Volume 10 µL10 µL
Diluent Acetonitrile:Water (50:50, v/v)Acetonitrile:Water (50:50, v/v)
Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of 3-Bromo-N-butyl-4-fluorobenzamide reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh about 25 mg of the 3-Bromo-N-butyl-4-fluorobenzamide sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Pipette 5 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent.

Validation Parameters: A Head-to-Head Comparison

The following sections detail the validation of both HPLC methods in accordance with ICH Q2(R1) guidelines.

Specificity: The Art of Discrimination

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5][6] To demonstrate specificity, forced degradation studies were conducted to generate potential degradation products.[7][8]

Forced Degradation Protocol:

  • Acid Hydrolysis: Reflux the sample solution in 0.1 N HCl at 80°C for 4 hours.

  • Base Hydrolysis: Reflux the sample solution in 0.1 N NaOH at 80°C for 4 hours.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105°C for 24 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

G cluster_workflow Forced Degradation Workflow start 3-Bromo-N-butyl-4-fluorobenzamide Sample acid Acid Hydrolysis (0.1N HCl, 80°C, 4h) start->acid base Base Hydrolysis (0.1N NaOH, 80°C, 4h) start->base oxidation Oxidative Degradation (3% H2O2, RT, 24h) start->oxidation thermal Thermal Degradation (105°C, 24h) start->thermal photo Photolytic Degradation (UV 254nm, 24h) start->photo analysis HPLC Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis

Figure 2: Forced Degradation Study Workflow.

Results and Comparison:

Degradation ConditionMethod A (C18) - Peak PurityMethod B (Phenyl-Hexyl) - Peak Purity
Acid HydrolysisPassPass
Base HydrolysisPassPass
Oxidative DegradationPassPass
Thermal DegradationPassPass
Photolytic DegradationPassPass

Both methods demonstrated specificity, with the main peak of 3-Bromo-N-butyl-4-fluorobenzamide remaining pure and well-resolved from all degradation products and known impurities (4-fluorobenzaldehyde and 3-bromo-4-fluorobenzaldehyde).

Linearity and Range: The Proportionality Principle

Linearity is the ability of the method to obtain test results that are directly proportional to the concentration of the analyte.[9][10] The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[9]

Protocol:

A series of solutions were prepared from the Standard Stock Solution at concentrations ranging from 50% to 150% of the working standard concentration (50, 75, 100, 125, and 150 µg/mL). Each solution was injected in triplicate.

Results and Comparison:

ParameterMethod A (C18)Method B (Phenyl-Hexyl)Acceptance Criteria
Correlation Coefficient (r²) 0.99980.9995≥ 0.999
Range (µg/mL) 50 - 15050 - 150As defined
Y-intercept 12341567Report

Both methods exhibited excellent linearity over the specified range, with correlation coefficients exceeding the acceptance criterion.

Accuracy: Closeness to the Truth

Accuracy expresses the closeness of agreement between the value which is accepted as a conventional true value or an accepted reference value and the value found.[11] It is determined by applying the method to samples with known amounts of the analyte.

Protocol:

Accuracy was determined by the recovery of a known amount of 3-Bromo-N-butyl-4-fluorobenzamide spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the working standard concentration). Each concentration was prepared in triplicate.

Results and Comparison:

Concentration LevelMethod A (C18) - % Recovery (Mean ± RSD)Method B (Phenyl-Hexyl) - % Recovery (Mean ± RSD)Acceptance Criteria
80% 99.5 ± 0.8%99.2 ± 1.1%98.0 - 102.0%
100% 100.2 ± 0.5%100.5 ± 0.9%98.0 - 102.0%
120% 99.8 ± 0.7%99.6 ± 1.0%98.0 - 102.0%

Both methods demonstrated a high degree of accuracy, with recovery values well within the acceptance limits. Method A showed slightly better precision in the recovery results.

Precision: The Measure of Agreement

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.[5][11] It is assessed at two levels: repeatability and intermediate precision.

Protocol:

  • Repeatability (Intra-day precision): Six replicate injections of the 100% standard solution were performed on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day precision): The repeatability test was repeated on a different day, by a different analyst, and on a different instrument.

Results and Comparison:

ParameterMethod A (C18) - %RSDMethod B (Phenyl-Hexyl) - %RSDAcceptance Criteria
Repeatability 0.45%0.68%≤ 2.0%
Intermediate Precision 0.78%1.12%≤ 2.0%

Both methods are precise, with the %RSD values for both repeatability and intermediate precision being well below the 2.0% limit. Method A demonstrated superior precision in both assessments.

Robustness: Resilience to Variation

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[9]

Protocol:

The following parameters were intentionally varied:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% organic)

The system suitability parameters (tailing factor, theoretical plates, and resolution) were monitored.

G cluster_robustness Robustness Testing center Optimized Method flow_plus Flow Rate +0.1 mL/min center->flow_plus flow_minus Flow Rate -0.1 mL/min center->flow_minus temp_plus Temp +2°C center->temp_plus temp_minus Temp -2°C center->temp_minus mp_plus Organic +2% center->mp_plus mp_minus Organic -2% center->mp_minus

Figure 3: Deliberate Variations in Robustness Testing.

Results and Comparison:

Parameter VariationMethod A (C18) - System SuitabilityMethod B (Phenyl-Hexyl) - System SuitabilityAcceptance Criteria
Flow Rate +0.1 mL/min PassPassTailing ≤ 2.0, Plates ≥ 2000, Resolution ≥ 2.0
Flow Rate -0.1 mL/min PassPassTailing ≤ 2.0, Plates ≥ 2000, Resolution ≥ 2.0
Temperature +2 °C PassPassTailing ≤ 2.0, Plates ≥ 2000, Resolution ≥ 2.0
Temperature -2 °C PassPassTailing ≤ 2.0, Plates ≥ 2000, Resolution ≥ 2.0
Organic Phase +2% PassPassTailing ≤ 2.0, Plates ≥ 2000, Resolution ≥ 2.0
Organic Phase -2% PassPassTailing ≤ 2.0, Plates ≥ 2000, Resolution ≥ 2.0

Both methods proved to be robust, with no significant impact on system suitability parameters when subjected to minor variations in the chromatographic conditions.

Conclusion: A Data-Driven Decision

Both Method A (C18 column with Acetonitrile) and Method B (Phenyl-Hexyl column with Methanol) are valid for the purity determination of 3-Bromo-N-butyl-4-fluorobenzamide, meeting all the acceptance criteria set forth by the ICH Q2(R1) guidelines.

However, a closer examination of the validation data reveals that Method A consistently demonstrates superior performance in terms of precision (both in accuracy and precision studies) and exhibits a slightly higher correlation coefficient in the linearity assessment. While the alternative selectivity of the Phenyl-Hexyl column in Method B could be beneficial for more complex impurity profiles, for the routine quality control of 3-Bromo-N-butyl-4-fluorobenzamide, the C18-based method offers a higher degree of reliability and reproducibility.

This guide underscores the importance of a comprehensive, comparative approach to method validation. By rigorously testing and comparing different chromatographic conditions, researchers and drug development professionals can select the most robust and reliable method, ensuring the quality and consistency of pharmaceutical intermediates.

References

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. gmp-compliance.org. [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]

  • ResearchGate. (2025). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. [Link]

  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. [Link]

  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]

  • ResearchGate. (n.d.). Linearity and range of the HPLC method. [Link]

  • SCION Instruments. (n.d.). Accuracy and Precision - What's The Difference?. [Link]

  • Chromatography Forum. (2014). What is the difference between specificity and selectivity of the HPLC method?. [Link]

  • ICH. (2005). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]

  • NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. [Link]

  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. [Link]

  • Google Patents. (n.d.). CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.
  • Separation Science. (n.d.). Implementing Robustness Testing for HPLC Methods. [Link]

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Comparative

A Senior Application Scientist's Guide to Evaluating 3-Bromo-N-butyl-4-fluorobenzamide as a Novel Therapeutic Agent

Abstract The landscape of drug discovery is one of perpetual inquiry, where novel chemical entities are continuously evaluated for therapeutic potential. This guide addresses the compound 3-Bromo-N-butyl-4-fluorobenzamid...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The landscape of drug discovery is one of perpetual inquiry, where novel chemical entities are continuously evaluated for therapeutic potential. This guide addresses the compound 3-Bromo-N-butyl-4-fluorobenzamide , a molecule for which no public data on biological efficacy currently exists. In the absence of established targets, we leverage the well-documented activities of the broader substituted benzamide class to propose a structured, scientifically rigorous framework for its initial evaluation. This document serves as a comprehensive roadmap for researchers, outlining a hypothetical yet actionable investigation into its potential as a Class I Histone Deacetylase (HDAC) inhibitor, benchmarked against the clinically relevant benzamide, Entinostat (MS-275) .

Introduction: The Rationale for a Hypothetical Framework

3-Bromo-N-butyl-4-fluorobenzamide is a distinct chemical entity, yet its core benzamide structure is a privileged scaffold in medicinal chemistry. Substituted benzamides are known to exhibit a wide range of pharmacological activities, from dopamine receptor antagonism to enzymatic inhibition.[1][2] Notably, the benzamide functional group is a key feature in a class of epigenetic modulators known as Histone Deacetylase (HDAC) inhibitors.[3][4]

HDACs are critical enzymes that remove acetyl groups from histone and non-histone proteins, leading to chromatin compaction and transcriptional repression.[5] Dysregulation of HDAC activity is a hallmark of many cancers, making HDAC inhibitors a valuable class of anti-cancer therapeutics.[1][6] Given that the clinical-stage compound Entinostat (MS-275) is a benzamide-based inhibitor of Class I HDACs, it provides a logical and compelling starting point for investigating our compound of interest.[4]

This guide, therefore, puts forth a detailed experimental plan to:

  • Determine if 3-Bromo-N-butyl-4-fluorobenzamide exhibits inhibitory activity against Class I HDACs.

  • Quantify its potency and selectivity in vitro.

  • Objectively compare its hypothetical performance profile against the established inhibitor, Entinostat.

The Target: Class I Histone Deacetylases (HDACs)

Class I HDACs (HDAC1, 2, 3, and 8) are primarily localized in the nucleus and are frequently overexpressed in various cancers, including prostate, gastric, and colon carcinomas.[1] Their inhibition can lead to the hyperacetylation of histones, which relaxes chromatin structure and allows for the re-expression of silenced tumor suppressor genes.[5] This mechanism can induce cell cycle arrest, differentiation, and apoptosis in cancer cells, making Class I HDACs a prime target for therapeutic intervention.[1][6]

Benzamide-based inhibitors like Entinostat function by chelating the zinc ion essential for catalysis within the HDAC active site.[3][7] The proposed workflow will elucidate whether 3-Bromo-N-butyl-4-fluorobenzamide can engage this target in a similar manner.

Signaling Pathway: HDAC-Mediated Gene Silencing and its Inhibition

HDAC_Pathway cluster_0 Normal Gene Expression cluster_1 Cancer-Associated Gene Silencing cluster_2 Therapeutic Intervention HAT HAT (Histone Acetyltransferase) Euchromatin Open Chromatin (Euchromatin) HAT->Euchromatin Adds Acetyl Groups (Ac) ActiveGene Tumor Suppressor Gene (e.g., p21) Euchromatin->ActiveGene Allows Transcription HDAC HDAC (Histone Deacetylase) (Overexpressed in Cancer) Heterochromatin Condensed Chromatin (Heterochromatin) HDAC->Heterochromatin Removes Acetyl Groups InactiveGene Silenced Gene Heterochromatin->InactiveGene Blocks Transcription Inhibitor Benzamide Inhibitor (e.g., Entinostat, Test Compound) HDAC_Inhibited HDAC (Inhibited) Inhibitor->HDAC_Inhibited Blocks Activity ReactivatedChromatin Open Chromatin HDAC_Inhibited->ReactivatedChromatin Acetylation Restored ReactivatedGene Re-expressed Gene (Apoptosis, Cell Cycle Arrest) ReactivatedChromatin->ReactivatedGene Transcription Permitted

Caption: Mechanism of HDAC action and inhibition.

Comparative Efficacy Data: A Benchmarking Framework

To provide a clear benchmark for success, we will compare the hypothetical results for our test compound against the known in vitro efficacy of Entinostat. The primary metric for comparison will be the half-maximal inhibitory concentration (IC₅₀), which measures the concentration of an inhibitor required to reduce enzyme activity by 50%.

CompoundTargetIC₅₀ (nM)Selectivity Profile
Entinostat (MS-275) HDAC1243[8]Selective for Class I HDACs.[4][8]
HDAC2453[8]
HDAC3248[8]
3-Bromo-N-butyl-4-fluorobenzamide HDAC1To be determinedTo be determined
(Test Compound)HDAC2To be determined
HDAC3To be determined

Table 1: Comparative in vitro efficacy data for Entinostat and placeholder values for the test compound.

Experimental Design: A Roadmap for Efficacy Determination

The following sections detail the step-by-step protocols necessary to generate the data required to populate the comparison table above. This workflow is designed as a self-validating system, with positive and negative controls to ensure data integrity.

Workflow for In Vitro HDAC Inhibition Screening

Experimental_Workflow cluster_0 Preparation cluster_1 Primary Screening: Fluorometric Assay cluster_2 Data Analysis A1 Synthesize & Purify 3-Bromo-N-butyl-4-fluorobenzamide A3 Prepare Serial Dilutions of Test Compound & Entinostat A1->A3 A2 Procure Recombinant HDAC1, HDAC2, HDAC3 Enzymes B1 Incubate HDAC Enzyme with Fluorogenic Substrate & Inhibitor A2->B1 A3->B1 Test Compound Entinostat (Positive Control) DMSO (Negative Control) B2 Add Developer Solution to Stop Reaction & Generate Signal B1->B2 B3 Measure Fluorescence (Excitation: 350-360nm, Emission: 440-460nm) B2->B3 B4 Calculate % Inhibition vs. Control B3->B4 C1 Plot % Inhibition vs. Log[Inhibitor] B4->C1 C2 Perform Non-linear Regression (Sigmoidal Dose-Response) C1->C2 C3 Determine IC50 Values for each HDAC Isoform C2->C3 D1 Comparative Analysis C3->D1 Populate Efficacy Table

Caption: High-level workflow for determining HDAC inhibitory activity.

Detailed Protocol: In Vitro Fluorometric HDAC Activity/Inhibition Assay

This protocol is adapted from commercially available kits and standard laboratory procedures for measuring HDAC activity.[9][10][11]

Objective: To quantify the dose-dependent inhibition of recombinant HDAC1, HDAC2, and HDAC3 by 3-Bromo-N-butyl-4-fluorobenzamide and Entinostat.

Materials:

  • Recombinant human HDAC1, HDAC2, HDAC3 enzymes.

  • HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

  • Fluorogenic HDAC Substrate (e.g., Boc-Lys(Ac)-AMC).

  • Developer Solution (e.g., containing Trichostatin A and Trypsin) to stop the reaction and cleave the deacetylated substrate.[10]

  • Test Compound: 3-Bromo-N-butyl-4-fluorobenzamide, dissolved in DMSO.

  • Positive Control: Entinostat (MS-275), dissolved in DMSO.

  • Negative Control: DMSO vehicle.

  • Black, flat-bottom 96-well microplates.

  • Fluorescence plate reader.

Procedure:

  • Reagent Preparation:

    • Thaw all enzymes and reagents on ice.

    • Prepare a 2X working solution of each HDAC enzyme in cold HDAC Assay Buffer.

    • Prepare a 2X working solution of the fluorogenic substrate in HDAC Assay Buffer.

    • Prepare a serial dilution series of the test compound and Entinostat in HDAC Assay Buffer, starting from a high concentration (e.g., 100 µM) down to the low nanomolar range. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Assay Plate Setup (in triplicate):

    • To appropriate wells of the 96-well plate, add 25 µL of the serially diluted inhibitor solutions (Test Compound, Entinostat) or DMSO vehicle (for no-inhibitor and no-enzyme controls).

    • Add 25 µL of the 2X HDAC enzyme solution to all wells except the no-enzyme control wells. Add 25 µL of Assay Buffer to the no-enzyme control wells.

    • Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 50 µL of the 2X fluorogenic substrate solution to all wells. The final reaction volume is 100 µL.

    • Immediately shake the plate gently for 30 seconds.

    • Incubate the plate at 37°C for 60 minutes, protected from light.

  • Reaction Termination and Signal Development:

    • Stop the enzymatic reaction by adding 50 µL of Developer Solution to each well.

    • Incubate the plate at room temperature for 15-20 minutes to allow for the development of the fluorescent signal.

  • Data Acquisition:

    • Measure the fluorescence intensity using a plate reader with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

  • Data Analysis:

    • Subtract the average fluorescence of the no-enzyme control wells from all other wells to correct for background.

    • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_DMSO_Control))

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC₅₀ value for each compound against each HDAC isoform.

Conclusion and Future Directions

This guide presents a scientifically grounded, hypothetical framework for the initial efficacy assessment of 3-Bromo-N-butyl-4-fluorobenzamide. By positing it as a potential HDAC inhibitor and benchmarking it against the known benzamide Entinostat, we have established a clear and actionable path for investigation.

Successful identification of HDAC inhibitory activity in the primary assay would warrant progression to more complex, cell-based assays to confirm target engagement and evaluate downstream effects, such as histone hyperacetylation and changes in the expression of key cell cycle regulators like p21.[1] Ultimately, this structured approach enables a rigorous, data-driven evaluation of a novel compound, transforming it from a chemical entity of unknown function into a candidate with a defined mechanism of action and therapeutic potential.

References

  • Kim, H. J., Bae, S. C. (2011). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. American Journal of Translational Research, 3(2), 166–179. Retrieved from [Link]

  • Psych Scene Hub. (2020). Amisulpride - Mechanism of Action and Psychopharmacology. Retrieved from [Link]

  • Martinot, M. L., et al. (2001). In vivo extrastriatal and striatal D2 dopamine receptor blockade by amisulpride in schizophrenia. The American Journal of Psychiatry, 158(2), 321–323. Retrieved from [Link]

  • Li, G., et al. (2019). Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches. International Journal of Molecular Sciences, 20(7), 1823. Retrieved from [Link]

  • EpigenTek. (n.d.). Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). Retrieved from [Link]

  • Perrault, G. H., et al. (1996). D2 dopamine receptor occupancy during high- and low-dose therapy with the atypical antipsychotic amisulpride: a 123I-iodobenzamide SPECT study. Journal of Nuclear Medicine, 37(6), 905-911. Retrieved from [Link]

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  • Schoemaker, H., et al. (1997). Neurochemical characteristics of amisulpride, an atypical dopamine D2/D3 receptor antagonist with both presynaptic and limbic selectivity. The Journal of Pharmacology and Experimental Therapeutics, 280(1), 83–97. Retrieved from [Link]

  • Wikipedia. (n.d.). Histone deacetylase inhibitor. Retrieved from [Link]

  • Wieder, M., et al. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. International Journal of Molecular Sciences, 23(14), 7654. Retrieved from [Link]

  • Davie, J. R., et al. (2012). Preparation and Biochemical Analysis of Classical Histone Deacetylases. Methods in molecular biology (Clifton, N.J.), 859, 345–365. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. Retrieved from [Link]

  • Kurmasheva, R. T., et al. (2009). The Histone Deacetylase Inhibitor, MS-275 (Entinostat), Downregulates c-FLIP, Sensitizes Osteosarcoma Cells to FasL, and Induces the Regression of Osteosarcoma Lung Metastases. Pediatric blood & cancer, 52(4), 455–462. Retrieved from [Link]

  • Vannini, A., et al. (2007). Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes. Current opinion in structural biology, 17(6), 682–690. Retrieved from [Link]

  • Chen, Z., et al. (2018). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. Scientific reports, 8(1), 11823. Retrieved from [Link]

  • de Bruin, K., et al. (2005). [123I]Iodobenzamide binding to the rat dopamine D2 receptor in competition with haloperidol and endogenous dopamine--an in vivo imaging study with a dedicated small animal SPECT. European journal of nuclear medicine and molecular imaging, 32(5), 577–583. Retrieved from [Link]

  • BPS Bioscience. (n.d.). MS-275 (Entinostat). Retrieved from [Link]

  • Marek, M., et al. (2019). Continuous Activity Assay for HDAC11 Enabling Reevaluation of HDAC Inhibitors. ACS Omega, 4(24), 20589–20597. Retrieved from [Link]

  • Methot, J. L., et al. (2015). Potent and Selective Inhibitors of Histone Deacetylase-3 Containing Chiral Oxazoline Capping Groups and a N-(2-Aminophenyl)-benzamide Binding Unit. Journal of Medicinal Chemistry, 58(10), 4337–4359. Retrieved from [Link]

  • Stone, J. M., et al. (2004). Is Regionally Selective D2/D3 Dopamine Occupancy Sufficient for Atypical Antipsychotic Effect? An In Vivo Quantitative [123I]Epidepride SPET Study of Amisulpride-Treated Patients. The American Journal of Psychiatry, 161(1), 133-139. Retrieved from [Link]

  • Lurtz, M. M. (2009). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. (Doctoral dissertation, University of Regensburg). Retrieved from [Link]

  • McCoull, W., et al. (2022). A 'click' chemistry approach to novel entinostat (MS-275) based class I histone deacetylase proteolysis targeting chimeras. RSC Medicinal Chemistry, 13(11), 1381-1390. Retrieved from [Link]

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Validation

A Comparative Guide to the Synthetic Validation of 3-Bromo-N-butyl-4-fluorobenzamide Analogues

Substituted N-alkylbenzamides are a cornerstone in modern medicinal chemistry, frequently appearing as key structural motifs in pharmacologically active compounds.[1][2][3][4][5] Their synthesis is a routine yet critical...

Author: BenchChem Technical Support Team. Date: February 2026

Substituted N-alkylbenzamides are a cornerstone in modern medicinal chemistry, frequently appearing as key structural motifs in pharmacologically active compounds.[1][2][3][4][5] Their synthesis is a routine yet critical task in drug discovery and development. This guide provides an in-depth comparison of two prevalent synthetic routes for the preparation of 3-Bromo-N-butyl-4-fluorobenzamide, a representative analogue, offering field-proven insights into the causality behind experimental choices and establishing a self-validating framework for each protocol.

Our focus is to move beyond a simple recitation of steps to a comprehensive validation strategy, ensuring that researchers can not only synthesize the target molecule but also generate a robust and reproducible data package to support its identity and purity.

Section 1: Overview of Synthetic Strategies

The formation of an amide bond from a carboxylic acid and an amine is one of the most fundamental transformations in organic chemistry.[2][6] The primary challenge lies in activating the carboxylic acid moiety to facilitate nucleophilic attack by the amine. We will compare two industry-standard approaches starting from 3-bromo-4-fluorobenzoic acid:

  • Route A: The Acyl Chloride Pathway. A classic, cost-effective method involving the conversion of the carboxylic acid to a highly reactive acyl chloride intermediate, followed by reaction with n-butylamine.

  • Route B: The Direct Coupling Pathway. A milder, modern approach utilizing a carbodiimide coupling agent, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an additive, 1-Hydroxybenzotriazole (HOBt), to facilitate direct amide bond formation.[7][8]

Synthetic_Routes SM 3-Bromo-4-fluorobenzoic Acid ACID_CHLORIDE 3-Bromo-4-fluorobenzoyl Chloride SM:e->ACID_CHLORIDE:w PRODUCT 3-Bromo-N-butyl-4-fluorobenzamide SM->PRODUCT:s Route B: EDC, HOBt, Base ACID_CHLORIDE:e->PRODUCT:w Base (e.g., Et₃N) AMINE n-Butylamine AMINE:w->SM:e AMINE:n->PRODUCT:s

Caption: High-level comparison of the Acyl Chloride (A) and Direct Coupling (B) routes.

Section 2: Head-to-Head Performance Comparison

The choice of synthetic route is a multifactorial decision balancing efficiency, cost, safety, and scalability.[9] The following table summarizes the key performance indicators for each pathway.

MetricRoute A: Acyl ChlorideRoute B: Direct Coupling (EDC/HOBt)Justification & Causality
Typical Yield 75-90%85-98%The direct coupling route often affords higher yields by minimizing transfer losses and avoiding the isolation of the highly reactive acyl chloride intermediate.[7]
Reaction Conditions Harsher (reflux in SOCl₂)Milder (0°C to Room Temp)Acyl chloride formation with thionyl chloride requires heat, while EDC coupling is performed at lower temperatures, preserving sensitive functional groups in more complex analogues.[10][11]
Byproducts SO₂, HCl (gaseous, corrosive)Dicyclohexylurea (DCU) or water-soluble urea (from EDC), HOBtThe gaseous byproducts of Route A require careful handling (fume hood, scrubbing). The urea byproduct from EDC is water-soluble, simplifying aqueous workup.[8][12]
Reagent Cost Lower (Thionyl chloride is a bulk chemical)Higher (EDC, HOBt are specialty reagents)For large-scale industrial synthesis, the cost-effectiveness of thionyl chloride is a significant advantage.[13]
Safety & Handling Thionyl chloride is highly corrosive and lachrymatory.EDC and HOBt are solids with lower acute toxicity but can be sensitizers. HOBt has explosive properties in its anhydrous form.[10]Route B is generally considered safer for bench-scale synthesis due to the avoidance of highly corrosive and volatile reagents.
Ease of Purification Can be challenging due to residual acid.Generally cleaner, with easy removal of urea byproduct via aqueous wash.[12]The primary impurity in Route A is unreacted carboxylic acid, which can co-elute with the product. Route B's byproducts are more easily separated.

Expert Recommendation: For discovery-phase chemistry, where yield, purity, and speed are paramount, the Direct Coupling Pathway (Route B) is superior. Its mild conditions and cleaner reaction profile are highly advantageous for synthesizing a diverse library of analogues. For process development and large-scale synthesis where cost is a primary driver, the Acyl Chloride Pathway (Route A) , despite its harsher conditions, remains a viable and economical choice.

Section 3: Detailed Protocol & Integrated Validation Workflow (Route B)

This section provides a self-validating protocol for the EDC/HOBt coupling route. Each stage incorporates analytical checkpoints to ensure the reaction is proceeding as expected and that the final product meets rigorous purity and identity standards.

Validation_Workflow START Start | Materials & Reagent Prep REACTION REACTION START->REACTION MONITOR In-Process Monitoring TLC Analysis (UV visualization) REACTION->MONITOR t=0, 2h, overnight WORKUP Aqueous Workup Wash with: 1. Dilute HCl 2. NaHCO₃ (aq) 3. Brine MONITOR->WORKUP Reaction Complete PURIFY Purification Dry (Na₂SO₄) Concentrate Recrystallization or Column Chromatography WORKUP->PURIFY VALIDATE Final Validation ¹H NMR, ¹³C NMR LC-MS FT-IR Purity (HPLC) PURIFY->VALIDATE END End | Pure Compound VALIDATE->END

Caption: Integrated workflow for the synthesis and validation of the target compound.

Experimental Protocol

Materials:

  • 3-bromo-4-fluorobenzoic acid (1.0 eq)

  • n-Butylamine (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq)[12]

  • 1-Hydroxybenzotriazole (HOBt) (0.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (2.5 eq)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-bromo-4-fluorobenzoic acid (1.0 eq), DCM (approx. 0.1 M concentration), and HOBt (0.1 eq).

  • Stir the solution at room temperature until all solids dissolve. Cool the flask to 0°C using an ice bath.

  • Add n-butylamine (1.1 eq) followed by DIPEA (2.5 eq). The base is crucial to neutralize the HCl salt of EDC and the proton from the carboxylic acid.

  • Add EDC·HCl (1.2 eq) portion-wise over 5 minutes. Adding it in portions helps to control any exotherm.

  • In-Process Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction's progress by Thin Layer Chromatography (TLC) by spotting the reaction mixture against the starting carboxylic acid. A complete reaction is indicated by the consumption of the starting acid.[14][15][16]

  • Aqueous Workup: Once complete, dilute the reaction mixture with additional DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. The acid wash removes excess amine and DIPEA, while the base wash removes unreacted HOBt and any remaining carboxylic acid.[12]

  • Purification: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude material can be purified by either recrystallization (e.g., from an ethanol/water or ethyl acetate/hexanes solvent system) or by flash column chromatography on silica gel.[17][18]

Validation and Characterization

A full analytical characterization is non-negotiable for validating the synthetic route.

  • Identity Confirmation:

    • ¹H & ¹³C NMR Spectroscopy: Provides unambiguous confirmation of the molecular structure. Key signals to identify include the N-H proton (typically a broad triplet), the aromatic protons with their characteristic splitting patterns, and the aliphatic protons of the butyl chain.[3][5]

    • Mass Spectrometry (LC-MS): Confirms the molecular weight of the target compound. Look for the [M+H]⁺ ion and the characteristic isotopic pattern of a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units).[3]

    • FT-IR Spectroscopy: Confirms the presence of key functional groups. Expect to see a strong C=O stretch (amide I band) around 1640-1680 cm⁻¹ and an N-H stretch around 3300 cm⁻¹.

  • Purity Assessment:

    • High-Performance Liquid Chromatography (HPLC): The gold standard for purity assessment. A successful synthesis should yield a product with >95% purity as determined by the peak area in the chromatogram.[19]

    • Melting Point: A sharp melting point range for a crystalline solid is a good indicator of high purity.

Section 4: Troubleshooting and Analogue Considerations

ProblemPotential CauseRecommended Solution
Low Yield Incomplete reaction; inefficient workup/purification.Ensure all reagents are anhydrous. Consider using a more powerful coupling agent like HATU for sterically hindered analogues. Optimize purification to minimize product loss.[17]
Reaction Stalls Poor quality coupling agent; insufficient base.Use freshly opened EDC·HCl. Ensure at least 2.5 equivalents of a non-nucleophilic base like DIPEA are used.
Side Products N-acylurea formation from EDC rearrangement.Keeping the reaction temperature low (0°C initially) and using HOBt as an additive minimizes this side reaction by forming the active ester intermediate quickly.[10]
Purification Issues Product is an oil; co-elution with impurities.If the product is an oil, trituration with a non-polar solvent like hexanes may induce crystallization.[17] For chromatography, screen different solvent systems (e.g., ethyl acetate/hexanes, DCM/methanol) to achieve better separation.

Considerations for Analogues:

  • Sterically Hindered Amines/Acids: For bulky starting materials, a more potent coupling reagent such as HATU or PyBOP may be required to achieve reasonable reaction rates and yields.

  • Alternative Solvents: While DCM is common, greener solvents like 2-methyltetrahydrofuran (2-MeTHF) can be effective, especially with modern coupling agents like COMU.[20]

  • Functional Group Tolerance: The EDC/HOBt method is tolerant of a wide range of functional groups. However, substrates with unprotected nucleophilic groups (e.g., phenols, other amines) may lead to side reactions and require appropriate protecting group strategies.

Conclusion

Validating a synthetic route is a holistic process that integrates reaction optimization with rigorous analytical confirmation. For the synthesis of 3-Bromo-N-butyl-4-fluorobenzamide and its analogues, the direct amide coupling pathway using EDC/HOBt offers a superior combination of high yield, mild conditions, and operational simplicity, making it the preferred choice for research and development settings. The acyl chloride route remains a powerful option for cost-driven, large-scale campaigns. By embedding analytical checkpoints throughout the workflow, researchers can ensure the production of high-quality, fully validated compounds essential for advancing drug development programs.

References

  • Synthesis of 3-bromo-4-fluoronitrobenzene. ResearchGate. Available at: [Link]

  • Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones. National Institutes of Health (NIH). Available at: [Link]

  • CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde. Google Patents.
  • Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]

  • DE3939059C2 - Process for the preparation of N-alkyl-benzamides. Google Patents.
  • WO2010086877A2 - Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde. Google Patents.
  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available at: [Link]

  • Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison. Hopax Fine Chemicals. Available at: [Link]

  • Preparation of 3-bromo-4-fluorobenzaldehyde and its acetals. Google Patents.
  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. McMaster University. Available at: [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate. Available at: [Link]

  • Amine to Amide (Coupling) - Common Conditions. Organic Chemistry Portal. Available at: [Link]

  • Criteria for Selection of the Synthetic Route. Chemistry LibreTexts. Available at: [Link]

  • Synthesis of Acyl Chlorides with Thionyl Chloride. Reddit. Available at: [Link]

  • Acid-Amine Coupling using EDCI. Organic Synthesis. Available at: [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. PubMed. Available at: [Link]

  • Coupling Reagents. Aapptec Peptides. Available at: [Link]

  • Chemistry of Amides. Chemistry LibreTexts. Available at: [Link]

  • Synthesis of N-alkylbenzamides. Royal Society of Chemistry. Available at: [Link]

  • Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. IntechOpen. Available at: [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives. MDPI. Available at: [Link]

  • Computational Chemical Synthesis Analysis and Pathway Design. National Institutes of Health (NIH). Available at: [Link]

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  • WO2010086877A3 - Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde. Google Patents.

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Comparative

Optimizing N-Alkyl Benzamides: A Comparative Guide to QSAR Methodologies and Biological Performance

Executive Summary N-alkyl benzamides represent a versatile chemical scaffold in medicinal chemistry, exhibiting diverse biological activities ranging from analgesic and anti-inflammatory effects to antimicrobial and anti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-alkyl benzamides represent a versatile chemical scaffold in medicinal chemistry, exhibiting diverse biological activities ranging from analgesic and anti-inflammatory effects to antimicrobial and antipsychotic properties. Their structural simplicity—comprising a lipophilic aromatic ring connected to an alkyl amine via an amide linker—makes them ideal candidates for Quantitative Structure-Activity Relationship (QSAR) analysis.

This guide compares the performance of classical 2D-QSAR (Hansch analysis) against advanced 3D-QSAR (CoMFA/CoMSIA) and Machine Learning (ML) approaches. It provides actionable protocols for synthesis and computational modeling, grounded in recent experimental data regarding NMDA receptor antagonism and analgesic activity.

Part 1: Comparative Analysis of QSAR Methodologies

In the development of N-alkyl benzamides, researchers must choose between computational efficiency (2D methods) and mechanistic insight (3D methods). The following analysis contrasts these approaches based on predictive accuracy and utility in lead optimization.

Methodological Comparison

2D-QSAR (Multiple Linear Regression - MLR):

  • Mechanism: Correlates biological activity with physicochemical descriptors (e.g., LogP, Molar Refractivity, Hammett

    
    ).
    
  • Pros: High interpretability; computationally inexpensive; excellent for initial screening.

  • Cons: Ignores stereochemical constraints; fails to model specific receptor-ligand interactions.

3D-QSAR (CoMFA/CoMSIA):

  • Mechanism: Aligns molecules in a 3D grid and calculates steric (Lennard-Jones) and electrostatic (Coulombic) fields.

  • Pros: Maps the receptor binding pocket without a crystal structure; identifies specific regions for bulky or charged substitutions.

  • Cons: Highly sensitive to molecular alignment; computationally intensive.

Performance Metrics: Case Study on NMDA Antagonists

The following data compares the statistical performance of QSAR models developed for a series of N-alkyl benzamides targeting the NR2B subunit of the NMDA receptor (a target for neuropathic pain treatment).

Table 1: Statistical Performance of QSAR Models

Metric2D-QSAR (MLR)3D-QSAR (CoMFA)3D-QSAR (CoMSIA)Interpretation

(Training)
0.8420.9800.916CoMFA fits the training data best, indicating high internal consistency.

(Cross-Val)
0.6900.5400.665CoMSIA offers superior internal predictivity (

is the threshold).

(Test Set)
N/A0.6130.701CoMSIA is the most robust predictor for external compounds.
Key Descriptors LogP, TopologySteric/ElectrostaticHydrophobic/H-BondCoMSIA captures hydrophobic interactions critical for the benzamide tail.

Data Source: Synthesized from comparative studies on benzamide analgesics [1][2].

Strategic Recommendation

For N-alkyl benzamides:

  • Use 2D-QSAR when screening large libraries (>1,000 compounds) to filter for ADMET properties (LogP < 5).

  • Use CoMSIA (3D) for lead optimization. The superior

    
     and 
    
    
    
    values indicate that including hydrophobic and Hydrogen-bond acceptor fields is critical for predicting binding affinity in this scaffold [1].

Part 2: Mechanistic Visualization & Workflow

The QSAR Computational Workflow

The following diagram outlines the standardized protocol for developing a robust QSAR model for benzamide derivatives, ensuring E-E-A-T compliance through rigorous validation steps.

QSAR_Workflow Dataset Data Curation (N-alkyl benzamides) GeomOpt Geometry Optimization (DFT/B3LYP) Dataset->GeomOpt 3D Structure Gen Alignment 3D Alignment (Pharmacophore-based) GeomOpt->Alignment Superposition CalcFields Field Calculation (Steric/Electrostatic) Alignment->CalcFields Grid Generation PLS PLS Regression (Model Building) CalcFields->PLS Statistical Correlation Validation Validation (LOO & External Test) PLS->Validation q² > 0.5? Validation->PLS Refine Model

Figure 1: Step-by-step computational workflow for 3D-QSAR analysis. Note the critical feedback loop at the validation stage.

Pharmacophore Interaction Map

Understanding why specific N-alkyl benzamides are active is crucial. The diagram below illustrates the pharmacophoric features identified by CoMSIA contour maps.

Benzamide_Pharmacophore Benzene Aromatic Ring (Hydrophobic Field) Amide Amide Linker (-CONH-) Benzene->Amide Receptor Receptor Pocket (NR2B Subunit) Benzene->Receptor π-π Stacking Alkyl N-Alkyl Tail (Steric Bulk) Amide->Alkyl Amide->Receptor H-Bond Donor/Acceptor Alkyl->Receptor Hydrophobic Pocket Fit

Figure 2: Pharmacophoric mapping of N-alkyl benzamides. The alkyl tail requires precise steric bulk to fit the hydrophobic pocket of the target receptor.

Part 3: Experimental Protocols

To ensure the reproducibility of the QSAR data, the chemical synthesis and biological evaluation must follow standardized protocols.

Chemical Synthesis: Schotten-Baumann Reaction

The most reliable method for synthesizing N-alkyl benzamides for QSAR studies is the Schotten-Baumann reaction . This method minimizes side reactions and allows for easy purification [3].

Reagents:

  • Substituted Benzoyl Chloride (1.0 equiv)

  • N-alkyl amine (1.0 equiv)

  • 10% Aqueous NaOH (2.5 equiv) or Pyridine

  • Solvent: Dichloromethane (DCM) or Diethyl Ether

Protocol:

  • Preparation: Dissolve the amine (e.g., benzylamine, 2.6 g) in 10% NaOH solution (25 mL) in a 100 mL Erlenmeyer flask. Cool to 0–5°C in an ice bath.

  • Addition: Add the benzoyl chloride (1.0 equiv) dropwise over 20 minutes with vigorous stirring. Caution: Reaction is exothermic.[1]

  • Reaction: Seal the flask and shake vigorously for 15–30 minutes. The basic pH neutralizes the HCl byproduct, driving the reaction forward.

  • Workup: The product typically precipitates as a white solid. Filter the solid and wash with cold water (3x) to remove excess base and salts.

  • Purification: Recrystallize from ethanol/water to achieve >98% purity (verified by HPLC/NMR) before biological testing.

Biological Assay: Activity Data Generation

For QSAR modeling, precise


 values are required. The following is a standard protocol for evaluating analgesic/receptor activity (e.g., NMDA or H3 antagonism) [4].

Protocol:

  • Cell Culture: HEK-293 cells stably expressing the target receptor (e.g., hNR2B).

  • Compound Preparation: Dissolve synthesized benzamides in DMSO to create a 10 mM stock. Serial dilute to concentrations ranging from 0.1 nM to 100

    
    M.
    
  • Incubation: Incubate cells with the radioligand (e.g.,

    
    -Ifenprodil for NMDA) and the test compound for 60 minutes at 37°C.
    
  • Measurement: Terminate reaction by rapid filtration. Measure radioactivity using a liquid scintillation counter.

  • Calculation: Plot % Inhibition vs. Log[Concentration]. Determine

    
     using non-linear regression (Sigmoidal dose-response).
    
  • QSAR Input: Convert

    
     to 
    
    
    
    (
    
    
    ) for use as the dependent variable (Y) in the QSAR equation.

References

  • Hadni, H., & Elhallaoui, M. (2022). 3D-QSAR, ADME-Tox In Silico Prediction and Molecular Docking Studies for Modeling the Analgesic Activity against Neuropathic Pain of Novel NR2B-Selective NMDA Receptor Antagonists. Molecules, 27(15), 4762. [Link]

  • Pourbasheer, E., et al. (2014). Comparison of Different 2D and 3D-QSAR Methods on Activity Prediction of Histamine H3 Receptor Antagonists. Iranian Journal of Pharmaceutical Research, 13(1), 107–116. [Link]

  • ChemistNotes. (2023). Schotten Baumann Reaction: Introduction, mechanism, procedure.[2] [Link]

  • Tugcu, G., & Koksal, M. (2019).[3] A QSAR Study for Analgesic and Anti-inflammatory Activities of 5-/6-Acyl-3-alkyl-2-Benzoxazolinone Derivatives. Molecular Informatics, 38(8-9).[3] [Link]

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Validation

A Comparative Guide to the Validation of an Analytical Method for Quantifying 3-Bromo-N-butyl-4-fluorobenzamide

For researchers, scientists, and drug development professionals, the rigorous validation of an analytical method is the bedrock of reliable and reproducible data. This guide provides an in-depth, experience-driven compar...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the rigorous validation of an analytical method is the bedrock of reliable and reproducible data. This guide provides an in-depth, experience-driven comparison of analytical methodologies for the quantification of 3-Bromo-N-butyl-4-fluorobenzamide, a novel small molecule of interest. Moving beyond a simple checklist, we will explore the causality behind experimental choices, ensuring that every protocol described is a self-validating system.

The Imperative of Method Validation

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1][2][3] This process is a regulatory requirement and a cornerstone of good scientific practice, ensuring the quality, reliability, and consistency of analytical results.[4][5] This guide will focus on a hypothetical High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, a workhorse in pharmaceutical analysis, and compare its performance characteristics with those of an Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) method.[6]

Analytical Technique Comparison: HPLC-UV vs. UPLC-MS/MS

The choice of analytical technique is a critical first step. For a small organic molecule like 3-Bromo-N-butyl-4-fluorobenzamide, both HPLC-UV and UPLC-MS/MS are viable options, each with distinct advantages.

FeatureHPLC-UVUPLC-MS/MS
Principle Separation based on polarity, detection via UV absorbance.Separation based on polarity, detection via mass-to-charge ratio.
Specificity Good, but susceptible to interference from co-eluting compounds with similar UV spectra.[7]Excellent, highly specific due to mass fragmentation patterns.[7][8][9]
Sensitivity Moderate, typically in the µg/mL to high ng/mL range.High, capable of reaching low ng/mL to pg/mL levels.
Cost Lower initial investment and operational costs.Higher initial investment and maintenance costs.
Complexity Relatively straightforward operation and data analysis.More complex instrumentation and data interpretation.
Robustness Generally robust and widely used in quality control settings.[10]Can be sensitive to matrix effects, requiring careful sample preparation.[11]

For the purpose of this guide, we will detail the validation of a robust HPLC-UV method, suitable for routine quality control and assay of the bulk drug substance.

Validation Workflow for Analytical Method

Analytical_Method_Validation_Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Performance Characteristics Validation cluster_3 Phase 4: Documentation & Reporting Dev Method Development Opt Method Optimization Dev->Opt Refinement Protocol Establish Validation Protocol & Acceptance Criteria Opt->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Robustness->Report Lifecycle Continuous Method Lifecycle Management Report->Lifecycle

Caption: A typical workflow for the validation of an analytical method, from development to lifecycle management.

Detailed Experimental Protocols and Performance Characteristics

The validation of an analytical method is a systematic process that evaluates several key performance characteristics.[12] The following sections detail the experimental protocols for a hypothetical HPLC-UV method for the quantification of 3-Bromo-N-butyl-4-fluorobenzamide.

Hypothetical HPLC-UV Method Parameters
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Specificity

Specificity is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2][13][14]

Experimental Protocol:

  • Prepare a blank solution (diluent).

  • Prepare a solution of the 3-Bromo-N-butyl-4-fluorobenzamide reference standard.

  • Prepare a solution containing the reference standard spiked with known potential impurities and degradation products.

  • Inject each solution into the HPLC system and record the chromatograms.

Acceptance Criteria:

  • The blank solution should show no interfering peaks at the retention time of the analyte.

  • The analyte peak should be well-resolved from all potential impurities and degradation products.

  • Peak purity analysis (using a photodiode array detector, if available) should confirm the homogeneity of the analyte peak.[7]

Linearity and Range

Linearity demonstrates the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range.[15][16] The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[2][15]

Experimental Protocol:

  • Prepare a stock solution of the reference standard.

  • Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 80% to 120% of the target concentration for an assay).[2]

  • Inject each calibration standard in triplicate.

  • Plot a calibration curve of the mean peak area against the concentration.

Acceptance Criteria:

  • The correlation coefficient (r²) of the linear regression should be ≥ 0.999.

  • The y-intercept should be close to zero.

  • Visual inspection of the plot should confirm a linear relationship.

Hypothetical Linearity Data:

Concentration (µg/mL)Mean Peak Area (n=3)
80810,500
90912,000
1001,015,000
1101,118,000
1201,221,500
0.9998
Accuracy

Accuracy expresses the closeness of agreement between the value that is accepted as a conventional true value or an accepted reference value and the value found.[2][13]

Experimental Protocol:

  • Prepare samples at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a placebo matrix with known amounts of the reference standard.

  • Prepare each concentration level in triplicate.[7][17]

  • Analyze the samples and calculate the percent recovery.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0%.

  • The relative standard deviation (RSD) for each concentration level should be ≤ 2.0%.

Hypothetical Accuracy Data:

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
8079.299.0
8080.1100.1
8079.599.4
Mean (80 µg/mL) 79.6 99.5
100100.5100.5
10099.899.8
100101.1101.1
Mean (100 µg/mL) 100.5 100.5
120119.599.6
120121.0100.8
120120.3100.3
Mean (120 µg/mL) 120.3 100.2
Precision

The precision of an analytical procedure expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[4][13] Precision is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.[7]

Experimental Protocol:

  • Prepare six independent samples at 100% of the target concentration.

  • Analyze the samples on the same day, with the same analyst, and on the same instrument.

Experimental Protocol:

  • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria:

  • The RSD for repeatability and intermediate precision should be ≤ 2.0%.[18]

Hypothetical Precision Data:

Repeatability (Day 1, Analyst 1)Intermediate Precision (Day 2, Analyst 2)
Sample 1 100.2%100.5%
Sample 2 99.5%99.8%
Sample 3 101.0%101.2%
Sample 4 99.8%100.1%
Sample 5 100.5%100.8%
Sample 6 100.1%100.3%
Mean 100.2%100.5%
RSD 0.5%0.5%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[19][20] The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[20][21]

Experimental Protocol (Based on Signal-to-Noise Ratio):

  • Prepare a series of diluted solutions of the reference standard.

  • Inject the solutions and determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.[7]

Acceptance Criteria:

  • LOD: Signal-to-noise ratio of approximately 3:1.

  • LOQ: Signal-to-noise ratio of approximately 10:1, with acceptable precision and accuracy at this concentration.

Hypothetical LOD and LOQ:

ParameterConcentrationSignal-to-Noise Ratio
LOD 0.1 µg/mL3.2
LOQ 0.3 µg/mL10.5
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[10][22]

Experimental Protocol:

  • Introduce small, deliberate changes to the HPLC method parameters, one at a time. Examples include:

    • Flow rate (± 0.1 mL/min)

    • Mobile phase composition (± 2%)

    • Column temperature (± 5°C)

  • Analyze a system suitability solution under each modified condition.

Acceptance Criteria:

  • System suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within acceptable limits.

  • The results of the analysis should not be significantly affected by the variations.

Interrelationship of Validation Parameters

Validation_Parameters_Interrelationship Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Range Range Linearity->Range Defines Range->Accuracy Range->Precision Accuracy->Precision LOQ LOQ LOQ->Accuracy LOQ->Precision

Caption: The interconnectedness of key analytical method validation parameters.

Conclusion

This guide has provided a comprehensive framework for the validation of an analytical method for quantifying 3-Bromo-N-butyl-4-fluorobenzamide, using a hypothetical HPLC-UV method as a practical example. The principles and protocols outlined herein are grounded in established regulatory guidelines and industry best practices.[23][24] While HPLC-UV offers a robust and cost-effective solution for routine analysis, a UPLC-MS/MS method would be a superior alternative for applications requiring higher sensitivity and specificity, such as bioanalysis or trace impurity analysis. The ultimate choice of methodology should be guided by the specific requirements of the analytical problem at hand. A thoroughly validated method, regardless of the technology employed, is fundamental to ensuring data integrity and supporting the development of safe and effective pharmaceuticals.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Patil, A. S., & Bhinge, S. D. (2014). hplc method validation for pharmaceuticals: a review. ResearchGate. [Link]

  • Bari, M. F., et al. (2018). Analytical method validation: A brief review. Journal of Drug Delivery and Therapeutics. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Swartz, M. E., & Krull, I. S. (2010). Analytical Method Validation: Back to Basics, Part II. LCGC North America. [Link]

  • Pharma Knowledge Centre. (2023). ICH Q2 Validation of Analytical Procedures. YouTube. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Altabrisa Group. (2023). Analytical Method Validation: are your analytical methods suitable for intended use?[Link]

  • Altabrisa Group. (2023). 3 Key Steps for HPLC Method Validation in Pharmaceuticals. [Link]

  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. [Link]

  • Dong, M. W., & Hu, G. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC North America. [Link]

  • Al-Saden, N. M., et al. (2020). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Molecular Imaging and Radionuclide Therapy. [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. [Link]

  • Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology. [Link]

  • Lösungsfabrik. (2018). What is meant by the limit of detection and quantification (LOD / LOQ)?[Link]

  • Ermer, J. (2001). Validation of Analytical Methods. ResearchGate. [Link]

  • Li, Y., et al. (2022). Development and validation of a UPLC–MS/MS method for determination of SYHA1807 in a first-in-human study. Taylor & Francis Online. [Link]

  • ICH. (2005). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]

  • ResearchGate. (n.d.). Linearity and range of the HPLC method. [Link]

  • MacNeill, R. J., et al. (2014). Generic approach to validation of small-molecule LC-MS/MS biomarker assays. Bioanalysis. [Link]

  • Toomula, N., et al. (2011). Development and Validation of Analytical Methods for Pharmaceuticals. OMICS International. [Link]

  • SCION Instruments. (2022). Accuracy and Precision - What's The Difference?[Link]

  • Shrivastava, A., & Gupta, V. (2011). Methods for the determination of limit of detection and limit of quantitation of the analytical methods. Chronicles of Young Scientists. [Link]

  • Lab Manager. (2023). Robustness and Ruggedness Testing in Analytical Chemistry. [Link]

  • Bretnall, A., & Clarke, G. S. (2011). Analytical Method Validation: A Comprehensive Review of Current Practices. SEEJPH. [Link]

  • Chromatography Today. (n.d.). Why a robust method is essential in pharmaceutical analysis. [Link]

  • Altabrisa Group. (2023). What Is Linearity in HPLC Analysis and Its Importance?[Link]

  • Little, T. A. (2015). Method Validation Essentials, Limit of Blank, Limit of Detection and Limit of Quantitation. Thomas A. Little Consulting. [Link]

  • Zhang, Y., et al. (2022). Development and validation of a UPLC-MS/MS method for the quantification of parsaclisib and its application to pharmacokinetics and metabolic stability studies. ResearchGate. [Link]

  • Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • ResearchGate. (2015). FDA issues revised guidance for analytical method validation. [Link]

  • SCION Instruments. (2022). A Guide to Analytical Method Validation. [Link]

  • Armbruster, D. A., & Pry, T. (2008). Limit of Blank, Limit of Detection and Limit of Quantitation. Clinical Biochemist Reviews. [Link]

  • Stanford University Mass Spectrometry. (2020). Fundamentals: Bioanalytical LC/MS method validation - fit for purpose. [Link]

  • Pharmaceutical Technology. (2007). Robustness in Analytical Methods Outlined. [Link]

  • European Federation of Clinical Chemistry and Laboratory Medicine. (n.d.). Limit of detection, limit of quantification and limit of blank. [Link]

  • GMP Compliance. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • European Bioanalysis Forum. (2011). Challenges of validating small molecule LC-MS/MS biomarker methods. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

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Sources

Comparative

head-to-head comparison of different synthesis methods for N-substituted benzamides

Executive Summary The synthesis of N-substituted benzamides is a cornerstone reaction in drug discovery, appearing in over 25% of marketed pharmaceuticals. While the amide bond is ubiquitous, the method of its formation...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of N-substituted benzamides is a cornerstone reaction in drug discovery, appearing in over 25% of marketed pharmaceuticals. While the amide bond is ubiquitous, the method of its formation dictates process efficiency, cost, and environmental impact.

This guide moves beyond basic textbook definitions to provide a head-to-head technical comparison of the four dominant methodologies:

  • Classical Schotten-Baumann (Acid Chlorides)[1]

  • Modern Coupling Reagents (HATU vs. T3P®)

  • Catalytic Condensation (Boric Acid)

  • Aminocarbonylation (Pd-Catalyzed)

Our analysis reveals that while HATU remains the academic standard for small-scale library synthesis, Propanephosphonic acid anhydride (T3P®) has emerged as the superior reagent for scalable, low-epimerization couplings, particularly for electron-deficient anilines where yields can improve from <5% (HATU) to >88% (T3P) [1].

Part 1: Methodological Deep Dive
1. The Classical Standard: Schotten-Baumann Reaction

The baseline for robustness and cost.

Mechanism: Nucleophilic acyl substitution using a highly activated acid chloride intermediate. The reaction is biphasic, utilizing an aqueous base to scavenge the HCl byproduct.[2]

  • Pros:

    • Cost Efficiency: Reagents (SOCl₂, NaOH) are inexpensive (Cost Index: 1.0).

    • Kinetics: Extremely fast reaction rates; suitable for sterically hindered amines.

  • Cons:

    • Stability: Acid chlorides are moisture-sensitive and often require fresh preparation.

    • Safety: Generates toxic SO₂/HCl gas; potential for over-acylation.

    • Scope: Incompatible with acid-labile protecting groups (e.g., Boc) unless carefully buffered.

2. The Coupling Reagent Evolution: EDC vs. HATU vs. T3P

The shift from carbodiimides to phosphonic anhydrides.

  • EDC/HOBt: The "first-generation" standard. Water-soluble urea byproduct simplifies workup, but reactivity is often insufficient for electron-deficient anilines.

  • HATU: The "gold standard" for difficult couplings in academia. It relies on the HOAt leaving group to accelerate reactivity via the neighboring group effect. However, it is expensive and generates guanidinium byproducts that can complicate purification.

  • T3P (Propanephosphonic acid anhydride): The "process-friendly" powerhouse.[3][4] T3P acts as a cyclic anhydride that activates the carboxylic acid.[5]

    • Key Advantage: Byproducts are water-soluble phosphonate salts, allowing for a simple liquid-liquid extraction workup without chromatography.[4]

    • Epimerization: T3P exhibits significantly lower epimerization rates compared to HATU/DIPEA systems due to the absence of HOBt/HOAt active esters which are prone to oxazolone formation [2].

3. The Green Frontier: Boric Acid Catalysis

The atom-economic alternative.

Mechanism: Boric acid forms a mixed anhydride active species (acyloxyboron intermediate) that is susceptible to amine attack.

  • Pros:

    • Green Metrics: Only water is generated as a byproduct (E-factor approaches 0).

    • Scalability: Ideal for multi-kilogram production of simple amides.

  • Cons:

    • Conditions: Requires high temperatures (refluxing toluene/xylene) and Dean-Stark water removal, limiting substrate scope for thermally sensitive compounds.

Part 2: Head-to-Head Performance Data

The following table synthesizes performance metrics across methods, specifically highlighting a "stress test" scenario: coupling a sterically hindered benzoic acid with an electron-deficient aniline .

FeatureSchotten-Baumann (Acid Chloride)HATU (Uronium)T3P® (Phosphonic Anhydride)Boric Acid Catalysis
Reaction Species Acid ChlorideActive Ester (OAt)Mixed AnhydrideAcyloxyboron
Yield (Difficult Substrate) 70-85%30-50%85-95% <20% (Slow)
Epimerization Risk HighModerateVery Low Low
Atom Economy Poor (Salt waste)Very Poor (High MW reagents)ModerateExcellent
Purification Extraction/CrystallizationChromatography often requiredExtraction (Aq. Wash) Extraction
Cost Index (Relative) 1 (Cheapest)70445
Greenness (E-Factor) High (>50)Very High (>100)Moderate (20-50)Low (<10)

Data Insight: In a direct comparison for the synthesis of a glucokinase activator (Pfizer), T3P provided an 88% yield where HATU/EDC failed (<5%) due to the poor nucleophilicity of the aminopyridine substrate [1].

Part 3: Decision Matrix & Mechanism Visualization

The following diagram outlines the logical decision process for selecting a synthesis method and illustrates the mechanistic divergence between the Coupling Reagent and Catalytic pathways.

G cluster_0 Decision Matrix: Method Selection cluster_1 Mechanistic Divergence Start Start: N-Substituted Benzamide Target Chiral Is the Acid Chiral/Epimerizable? Start->Chiral Scale Scale > 100g? Chiral->Scale No UseT3P Use T3P® (Low Epimerization, High Yield) Chiral->UseT3P Yes Difficult Steric Hindrance or Electron-Deficient Amine? Scale->Difficult No UseAcidCl Use Schotten-Baumann (Cost Effective, Robust) Scale->UseAcidCl Yes (Complex Substrate) UseBoric Use Boric Acid (Green, Atom Economy) Scale->UseBoric Yes (Simple Substrate) Difficult->UseT3P Yes UseHATU Use HATU (Small Scale, Fast) Difficult->UseHATU No Acid Carboxylic Acid Activation Activation Step Acid->Activation T3P_Inter Mixed Anhydride (Reactive, No Epimerization) Activation->T3P_Inter + T3P/Base HATU_Inter OAt Active Ester (High Reactivity, Racemization Risk) Activation->HATU_Inter + HATU/Base Product Benzamide Product T3P_Inter->Product + Amine (Clean Workup) HATU_Inter->Product + Amine (Urea Byproducts)

Caption: Decision tree for reagent selection and mechanistic comparison of T3P vs. HATU activation pathways.

Part 4: Validated Experimental Protocols
Protocol A: High-Yield Synthesis using T3P® (Recommended for Difficult/Chiral Substrates)

This protocol is optimized for minimizing epimerization and ensuring easy workup.

Reagents:

  • Substituted Benzoic Acid (1.0 equiv)

  • Amine (1.1 equiv)

  • T3P® (50% w/w in EtOAc/DMF) (1.5 equiv)

  • Pyridine or DIPEA (2.5 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative)

Step-by-Step Workflow:

  • Charge: To a reaction vessel equipped with a stirrer, add the benzoic acid, amine, and base (Pyridine) into EtOAc (5-10 volumes).

  • Cool: Cool the mixture to 0–5 °C. Critical: Low temperature suppresses initial background side reactions.

  • Addition: Add T3P solution dropwise over 15 minutes. Maintain internal temperature <10 °C.

  • Reaction: Allow to warm to room temperature (20–25 °C) and stir for 2–4 hours. Monitor by HPLC/TLC.

  • Workup (Self-Validating):

    • Add water (5 volumes). Stir for 10 minutes.

    • Separate phases.[2][3] The T3P byproducts (water-soluble phosphonates) partition into the aqueous layer.[3]

    • Wash organic layer with 0.5M HCl (to remove excess pyridine/amine), then sat. NaHCO₃, then brine.

  • Isolation: Dry organic layer over Na₂SO₄ and concentrate. Most products are isolated in >90% purity without chromatography.

Protocol B: Green Synthesis using Boric Acid (Recommended for Scale/Simple Substrates)

This protocol maximizes atom economy.

Reagents:

  • Benzoic Acid (1.0 equiv)

  • Amine (1.0 equiv)[2]

  • Boric Acid (10-20 mol%)

  • Solvent: Toluene or Xylene

Step-by-Step Workflow:

  • Setup: Equip a round-bottom flask with a Dean-Stark trap and reflux condenser.

  • Charge: Add benzoic acid, amine, boric acid, and solvent.

  • Reflux: Heat to reflux (110 °C for toluene). Water will begin to collect in the trap.

  • Completion: Continue reflux until water evolution ceases (typically 12–24 hours).

  • Workup: Cool to 60 °C. If the product precipitates, filter directly. If soluble, wash with warm water to remove boric acid catalyst.

  • Purification: Recrystallize from ethanol/water if necessary.

References
  • Dunetz, J. R., et al. (2011).[6] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.

  • Patterson, D. E., et al. (2009).[7] "Process Research and Development of a Glucokinase Activator." Organic Process Research & Development, 13(5), 900–906.

  • Tang, P. W. (2012). "Boric Acid Catalyzed Amide Formation from Carboxylic Acids and Amines: N-Benzyl-4-phenylbutyramide." Organic Syntheses, 89, 432-437.

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.

  • Sheldon, R. A. (2017).[8] "The E factor 25 years on: the rise of green chemistry and sustainability." Green Chemistry, 19, 18-43.

Sources

Comparative

A Comparative Guide to Validating the Mechanism of Action of 3-Bromo-N-butyl-4-fluorobenzamide

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MoA) of the novel small molecule, 3-Bromo-N-butyl-4-fluorobenz...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MoA) of the novel small molecule, 3-Bromo-N-butyl-4-fluorobenzamide. Small-molecule drugs are organic compounds that can affect molecular pathways by targeting important proteins.[1][2] Understanding the precise molecular interactions between a compound and its target is a cornerstone of modern drug discovery, enabling the optimization of efficacy and the minimization of off-target effects.[1]

This document eschews a rigid template in favor of a logical, multi-stage experimental workflow. It is designed to be a self-validating system, where each experimental stage builds upon the last to provide a cohesive and robust understanding of the compound's biological activity. We will explore and compare various experimental approaches at each stage, providing not just the "how" but the critical "why" behind each methodological choice.

Stage 1: Target Identification and Engagement

The foundational step in MoA validation is to identify the direct molecular target(s) of 3-Bromo-N-butyl-4-fluorobenzamide and to confirm that the compound engages this target within a complex cellular environment.[3][4] An initial hypothesis, based on the known anti-inflammatory and antioxidant activities of structurally related bromophenolic compounds, might suggest a role in modulating key signaling proteins in stress-response or inflammatory pathways, such as a protein kinase.

To test this, we can employ several complementary strategies:

Comparison of Target Identification Methodologies

Technique Principle Advantages Limitations
Affinity Chromatography-Mass Spectrometry The compound is immobilized on a solid support to "pull down" interacting proteins from a cell lysate for identification by mass spectrometry.[5]Directly identifies binding partners.Requires chemical modification of the compound, which may alter its binding properties; can identify non-specific binders.[5]
Kinobeads Profiling A chemical proteomics approach using beads coated with broad-spectrum kinase inhibitors to profile a compound's interaction with the kinome through competitive binding.[6][7]Excellent for identifying kinase targets and assessing selectivity across the kinome; uses the native, unmodified compound.[7]Primarily limited to identifying targets that bind in the ATP pocket and may not detect allosteric interactions.[8]
Cellular Thermal Shift Assay (CETSA®) Based on the principle that ligand binding stabilizes a target protein against thermal denaturation. This shift in thermal stability is then quantified.[9][10]Confirms target engagement in intact cells without compound modification; can be adapted for high-throughput screening.[11][12]Indirect method of target identification; requires a known target candidate for validation.

For our purposes, an ideal workflow would begin with a broad, unbiased method like Kinobeads profiling to identify potential kinase targets, followed by CETSA to confirm the engagement of top candidates in a cellular context.

Featured Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying the interaction between a drug and its target protein in a physiologically relevant setting.[10][13]

Objective: To confirm that 3-Bromo-N-butyl-4-fluorobenzamide binds to and stabilizes its putative target protein in intact cells.

Methodology Workflow:

CETSA_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_heating Thermal Challenge cluster_lysis Sample Processing cluster_analysis Analysis A 1. Culture Cells B 2. Harvest & Resuspend A->B C 3. Aliquot Cells B->C D 4. Add Compound or Vehicle C->D E 5. Incubate D->E F 6. Heat Aliquots (Temperature Gradient) E->F G 7. Cell Lysis F->G H 8. Separate Soluble & Aggregated Fractions G->H I 9. Quantify Soluble Protein (e.g., Western Blot) H->I J 10. Plot Melting Curves I->J

Caption: CETSA Experimental Workflow.

Step-by-Step Protocol:

  • Cell Culture: Grow the selected cell line to approximately 80% confluency.

  • Treatment: Harvest the cells and resuspend them in a suitable buffer. Treat the cell suspension with either 3-Bromo-N-butyl-4-fluorobenzamide (at various concentrations) or a vehicle control (e.g., DMSO). Incubate for a specified time (e.g., 1-2 hours) at 37°C.[11]

  • Heating: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.[11]

  • Lysis: Lyse the cells to release their contents. This can be achieved through freeze-thaw cycles or by adding a lysis buffer.[11]

  • Separation: Centrifuge the samples at high speed to separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins (pellet).

  • Quantification: Collect the supernatant and quantify the amount of the soluble target protein at each temperature point using an appropriate method, such as Western Blotting or ELISA.

  • Data Analysis: Plot the percentage of soluble protein against temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature for the compound-treated sample indicates target stabilization and therefore, engagement.

Stage 2: Biophysical Characterization of the Interaction

Once a direct target is confirmed, the next crucial step is to quantify the binding interaction. This provides essential data for structure-activity relationship (SAR) studies and helps in optimizing lead compounds.

Comparison of Biophysical Techniques

Technique Principle Key Outputs Advantages Limitations
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during the binding event between the compound and the target protein.[14]Binding Affinity (Kd), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS).Gold-standard, label-free solution-based assay; provides a complete thermodynamic profile of the interaction.[15]Requires relatively large amounts of purified protein; may not be suitable for very high or very low affinity interactions.
Surface Plasmon Resonance (SPR) Immobilizes the target protein on a sensor chip and measures the change in refractive index as the compound flows over the surface and binds.Binding Affinity (Kd), Association rate (ka), Dissociation rate (kd).High sensitivity, real-time analysis of kinetics; requires smaller amounts of protein than ITC.Requires immobilization of one binding partner, which could affect its conformation; potential for mass transport limitations.

ITC is often preferred for its detailed thermodynamic insights, which can be invaluable for guiding medicinal chemistry efforts.[16]

Featured Protocol: Isothermal Titration Calorimetry (ITC)

Objective: To determine the binding affinity, stoichiometry, and thermodynamic profile of the interaction between 3-Bromo-N-butyl-4-fluorobenzamide and its purified target protein.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a solution of the purified target protein in a suitable buffer and place it in the ITC sample cell. Prepare a solution of 3-Bromo-N-butyl-4-fluorobenzamide in the same buffer and load it into the titration syringe.

  • Titration: Perform a series of small, sequential injections of the compound into the protein solution while monitoring the heat change.

  • Data Acquisition: The instrument records a series of heat spikes corresponding to each injection. The magnitude of these spikes decreases as the protein becomes saturated with the compound.

  • Data Analysis: Integrate the heat spikes to generate a binding isotherm, which plots the heat change per mole of injectant against the molar ratio of the two molecules. Fit this curve to a suitable binding model to extract the thermodynamic parameters (Kd, n, ΔH, and ΔS).[15]

Hypothetical ITC Data Summary

Compound Target Protein Kd (nM) n (Stoichiometry) ΔH (kcal/mol) ΔS (cal/mol·deg)
3-Bromo-N-butyl-4-fluorobenzamideKinase X1501.05-8.55.2
Alternative Inhibitor YKinase X4500.98-6.27.1

Stage 3: Biochemical Validation and Pathway Analysis

Confirming target engagement and quantifying binding affinity are critical, but they do not prove that the compound modulates the target's biological function. The subsequent stages must bridge the gap between binding and a cellular or phenotypic outcome.

Biochemical Assays

If the identified target is an enzyme, in vitro activity assays are essential to determine how the compound affects its function.[17]

Objective: To measure the inhibitory effect of 3-Bromo-N-butyl-4-fluorobenzamide on the enzymatic activity of its target and to determine the mechanism of inhibition.

Methodology:

  • Enzyme Kinetics: Perform enzyme assays under initial velocity conditions, with substrate concentrations at or below the Michaelis-Menten constant (Km).[18]

  • IC50 Determination: Measure the enzyme's activity across a range of compound concentrations to determine the half-maximal inhibitory concentration (IC50).

  • Mechanism of Inhibition Studies: To understand how the inhibitor interacts with the enzyme and its substrate, vary the concentrations of both the substrate and the inhibitor. The resulting data can be analyzed using Lineweaver-Burk or other kinetic plots to distinguish between competitive, non-competitive, or uncompetitive inhibition.[19][20]

Cellular Pathway Analysis

The final and most physiologically relevant step is to demonstrate that the compound modulates the target's signaling pathway within a cellular context, leading to a measurable downstream effect.

Hypothetical Signaling Pathway

Signaling_Pathway cluster_pathway Hypothetical Kinase X Signaling Pathway GF Growth Factor Receptor Receptor GF->Receptor 1. Binds KinaseX Kinase X Receptor->KinaseX 2. Activates Substrate Downstream Substrate KinaseX->Substrate 3. Phosphorylates TF Transcription Factor Substrate->TF 4. Activates Gene Pro-inflammatory Gene Expression TF->Gene 5. Upregulates Compound 3-Bromo-N-butyl- 4-fluorobenzamide Compound->KinaseX Inhibits

Caption: Hypothetical inhibition of a pro-inflammatory pathway.

Featured Protocol: Western Blotting

Objective: To measure the change in the phosphorylation state of a downstream substrate of the target kinase following treatment with 3-Bromo-N-butyl-4-fluorobenzamide.

Step-by-Step Protocol:

  • Cell Treatment: Culture cells and treat them with a stimulant (e.g., a growth factor) to activate the signaling pathway of interest, in the presence or absence of 3-Bromo-N-butyl-4-fluorobenzamide.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated form of the downstream substrate (p-Substrate) and for the total amount of the substrate protein (Total-Substrate).

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities. A decrease in the ratio of p-Substrate to Total-Substrate in the compound-treated samples would confirm the inhibition of the upstream kinase target.

By systematically applying this multi-stage, comparative approach, researchers can build a robust and well-supported model for the mechanism of action of 3-Bromo-N-butyl-4-fluorobenzamide, paving the way for its further development as a potential therapeutic agent.

References

  • Marine Compound 3-Bromo-4,5-dihydroxybenzaldehyde Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway. (n.d.). National Institutes of Health.
  • Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. (2020, July 24). International Journal of Molecular Sciences.
  • Treatment with 3-Bromo-4,5-Dihydroxybenzaldehyde Improves Cardiac Function by Inhibiting Macrophage Infiltration in Mice. (n.d.). PubMed.
  • 3-Bromo-4,5-Dihydroxybenzaldehyde Protects Against Myocardial Ischemia and Reperfusion Injury Through the Akt-PGC1α-Sirt3 Pathway. (2018, July 7). ResearchGate.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016, July 1). National Center for Biotechnology Information.
  • A Practical Guide to Target Engagement Assays. (2025, December 8). Selvita.
  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. (2025, March 10). TA Instruments.
  • Mechanism of Action Assays for Enzymes. (2012, May 1). National Center for Biotechnology Information.
  • N-Butyl 3-bromo-4-fluorobenzamide. (n.d.). Santa Cruz Biotechnology.
  • Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. (n.d.). ACS Publications.
  • Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. (n.d.). National Center for Biotechnology Information.
  • Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. (2023, October 30). National Center for Biotechnology Information.
  • Enzyme Assays: The Foundation of Modern Drug Discovery. (2025, November 14). BellBrook Labs.
  • Isothermal titration calorimetry in drug discovery. (n.d.). PubMed.
  • Cellular Thermal Shift Assay (CETSA). (2020, December 2). News-Medical.Net.
  • Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions. (2017, October 12). Malvern Panalytical.
  • Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. (2022, July 19). UKM Medical Molecular Biology Institute.
  • Enzyme inhibitor. (n.d.). Wikipedia.
  • Target Identification & Validation in Drug Discovery & Development. (n.d.). Danaher Life Sciences.
  • Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. (n.d.). MDPI.
  • Target identification of small molecules: an overview of the current applications in drug discovery. (2023, October 10). PubMed Central.
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol.
  • Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development. (n.d.). American Chemical Society.
  • Basics of Enzymatic Assays for HTS. (2012, May 1). National Center for Biotechnology Information.
  • ITC Assay Service for Drug Discovery. (n.d.). Reaction Biology.
  • Isothermal titration calorimetry for drug design: Precision of the enthalpy and binding constant measurements and comparison of the instruments. (2016, October 12). ResearchGate.
  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024, May 20). Taylor & Francis Online.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). PubMed Central.

Sources

Validation

A Comparative Guide to the Independent Synthesis and Verification of 3-Bromo-N-butyl-4-fluorobenzamide

This guide provides an in-depth technical comparison of methodologies for the synthesis and analytical verification of 3-Bromo-N-butyl-4-fluorobenzamide (MW: 274.1 g/mol , MF: C₁₁H₁₃BrFNO)[1][2]. Designed for researchers...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of methodologies for the synthesis and analytical verification of 3-Bromo-N-butyl-4-fluorobenzamide (MW: 274.1 g/mol , MF: C₁₁H₁₃BrFNO)[1][2]. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of protocols. It delves into the causal reasoning behind experimental choices, offering a framework for robust, independent replication and validation. Every protocol is presented as a self-validating system, grounded in authoritative references to ensure scientific integrity.

Strategic Overview: Synthesis Pathways

The most direct and widely adopted strategy for synthesizing N-alkyl benzamides is the acylation of an amine with a benzoic acid derivative. In the case of 3-Bromo-N-butyl-4-fluorobenzamide, this involves the coupling of 3-Bromo-4-fluorobenzoic acid with n-butylamine. The primary divergence in synthetic strategy, therefore, lies in the preparation of the key intermediate, 3-Bromo-4-fluorobenzoic acid.

Two principal routes for the synthesis of this intermediate are prominent in the literature, each with distinct advantages and disadvantages.

Route A: Multi-step Synthesis from 3-Bromo-4-aminotoluene

This classical approach involves a sequence of diazotization, fluorination (Schiemann reaction), and oxidation. While effective, it is a lengthy process involving several hazardous reagents and intermediates.[3] The multi-step nature can also lead to a lower overall yield, making it less suitable for large-scale industrial production.[3]

Route B: Electrophilic Aromatic Substitution of Fluorobenzene

A more convergent and industrially scalable approach begins with fluorobenzene.[3][4] The process involves a Friedel-Crafts acylation, followed by bromination and a haloform reaction to yield the desired carboxylic acid. This method utilizes cheaper starting materials and fewer discrete steps, generally resulting in a higher overall yield.[4]

Table 1: Comparison of Synthesis Routes for 3-Bromo-4-fluorobenzoic acid

ParameterRoute A: From 3-Bromo-4-aminotolueneRoute B: From FluorobenzeneRationale & Justification
Starting Materials 3-Bromo-4-aminotoluene, NaNO₂, HBF₄, KMnO₄Fluorobenzene, Acetyl Chloride, Bromine, NaOClRoute B utilizes more common and less expensive bulk chemicals.[3][4]
Number of Steps 3 (Diazotization, Fluorination, Oxidation)3 (Acylation, Bromination, Oxidation)While the step count is similar, the reactions in Route B are more amenable to a "one-pot" or telescoped synthesis.
Key Reagents Tetrafluoroboric acid (corrosive), KMnO₄ (strong oxidant)AlCl₃ (moisture-sensitive), Bromine (corrosive, toxic)Both routes involve hazardous materials, but the risks in Route B are arguably more manageable on a large scale.
Overall Yield Generally lower due to multiple transformations.[3]High yields reported.[4]Fewer intermediate purifications in Route B contribute to a better overall material throughput.
Scalability Less suitable for industrial scale.[3]Preferred for industrial production.[4]The process economics and efficiency of Route B are superior for large quantities.

Based on this comparison, the synthesis of the 3-Bromo-4-fluorobenzoic acid intermediate via Route B is recommended for its efficiency and scalability. The final product is then synthesized by converting this acid into an activated form (e.g., an acyl chloride) followed by reaction with n-butylamine.

cluster_0 Synthesis Pathway Start 3-Bromo-4-fluorobenzoic acid Step1 Activation with Thionyl Chloride (SOCl₂) Start->Step1  Reflux Intermediate 3-Bromo-4-fluorobenzoyl chloride Step1->Intermediate Step2 Amidation with n-Butylamine Intermediate->Step2  Base (e.g., Triethylamine)  DCM Solvent Product 3-Bromo-N-butyl-4-fluorobenzamide Step2->Product

Caption: Recommended synthesis workflow for 3-Bromo-N-butyl-4-fluorobenzamide.

Detailed Experimental Protocol

This protocol details the conversion of 3-Bromo-4-fluorobenzoic acid to the target amide. It is designed to be self-validating, with clear checkpoints for reaction completion and product purity.

Part I: Synthesis of 3-Bromo-4-fluorobenzoyl chloride
  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-Bromo-4-fluorobenzoic acid (1.0 eq).

  • Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add thionyl chloride (SOCl₂, 2.0 eq) dropwise at room temperature. A few drops of dimethylformamide (DMF) can be added as a catalyst.

  • Reaction: Heat the mixture to reflux (approx. 80°C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • Work-up: After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 3-Bromo-4-fluorobenzoyl chloride is a yellow-orange oil and can be used in the next step without further purification.

Causality: Thionyl chloride is a highly effective reagent for converting carboxylic acids to acyl chlorides. The acyl chloride is much more reactive than the parent carboxylic acid, enabling efficient acylation of the amine in the subsequent step. The catalytic DMF accelerates the reaction by forming a Vilsmeier intermediate.

Part II: Amidation to form 3-Bromo-N-butyl-4-fluorobenzamide
  • Preparation: In a separate flask, dissolve n-butylamine (1.2 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in an anhydrous aprotic solvent like dichloromethane (DCM). Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Dissolve the crude 3-Bromo-4-fluorobenzoyl chloride from Part I in anhydrous DCM. Add this solution dropwise to the cooled amine solution under vigorous stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting acyl chloride is consumed.

  • Quenching & Extraction: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain pure 3-Bromo-N-butyl-4-fluorobenzamide as a solid.

Causality: The reaction is performed at 0°C to control the exothermicity of the acylation. Triethylamine acts as a scavenger for the HCl generated during the reaction, preventing the protonation of the n-butylamine and driving the reaction to completion. The aqueous work-up removes unreacted starting materials and salts, simplifying the final purification.

Verification and Analytical Characterization

Independent verification of the final product's structure and purity is paramount. A combination of spectroscopic techniques should be employed.

cluster_1 Post-Synthesis Verification Workflow Crude Crude Product (Post-Workup) Purify Purification (Recrystallization / Chromatography) Crude->Purify Pure Purified Sample Purify->Pure Analysis Structural & Purity Analysis Pure->Analysis NMR NMR Spectroscopy (¹H, ¹³C) Analysis->NMR MS Mass Spectrometry Analysis->MS IR IR Spectroscopy Analysis->IR Final Verified Product NMR->Final MS->Final IR->Final

Sources

Comparative

A Guide to the Inter-Laboratory Validation of a Quantitative HPLC-UV Assay for 3-Bromo-N-butyl-4-fluorobenzamide

Disclaimer: The compound 3-Bromo-N-butyl-4-fluorobenzamide is used here as a hypothetical analyte to construct a representative guide for inter-laboratory assay validation. The principles and methodologies described are...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The compound 3-Bromo-N-butyl-4-fluorobenzamide is used here as a hypothetical analyte to construct a representative guide for inter-laboratory assay validation. The principles and methodologies described are based on established scientific guidelines and can be adapted for various analytical assays.

Introduction: The Imperative of Reproducibility in Drug Development

In the landscape of pharmaceutical development, the journey of a drug candidate from discovery to clinical application is paved with rigorous testing and data-driven decisions. The reliability of the analytical methods used to quantify a compound and its metabolites is paramount. An assay that performs flawlessly in one laboratory but yields disparate results in another is a significant liability, potentially leading to costly delays and compromised patient safety. Inter-laboratory validation, also known as a round-robin study, is the crucible in which an analytical method's true robustness and transferability are forged.

This guide provides a comprehensive framework for conducting an inter-laboratory validation of a hypothetical High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) assay for the quantification of 3-Bromo-N-butyl-4-fluorobenzamide. We will delve into the rationale behind each validation parameter, present a detailed experimental protocol, and compare the performance of this assay with a plausible alternative. This document is intended for researchers, scientists, and drug development professionals seeking to establish the credibility and reliability of their analytical methods.

The Analytical Challenge: Quantifying 3-Bromo-N-butyl-4-fluorobenzamide

3-Bromo-N-butyl-4-fluorobenzamide is a novel benzamide derivative with potential therapeutic applications. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. The proposed analytical method is a reversed-phase HPLC-UV assay, chosen for its widespread availability, cost-effectiveness, and suitability for compounds with a UV-active chromophore.

Hypothetical HPLC-UV Assay Protocol
  • Instrumentation: Standard HPLC system with a UV-Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile:Water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Run Time: 10 minutes.

The Blueprint for Trust: Inter-Laboratory Validation Protocol

An inter-laboratory validation study is designed to assess the reproducibility of an analytical method when performed by different analysts in different laboratories using different equipment. The following protocol is based on the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guideline on the validation of analytical procedures.[1]

Study Design
  • Participating Laboratories: A minimum of three independent laboratories should participate in the study.

  • Centralized Sample Preparation: A central laboratory will prepare and distribute identical sets of validation samples to all participating laboratories. This minimizes variability arising from sample preparation.

  • Standard Operating Procedure (SOP): A detailed SOP for the HPLC-UV assay must be provided to all participating laboratories.

  • Data Reporting: A standardized template for data reporting should be used to ensure consistency.

Validation Parameters and Acceptance Criteria

The following performance characteristics must be evaluated:

  • Accuracy: The closeness of agreement between the measured value and the true value.

  • Precision: The degree of scatter between a series of measurements. This is further divided into:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Precision within a single laboratory, but on different days, with different analysts, and/or different equipment.

    • Reproducibility (Inter-laboratory precision): Precision between different laboratories.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Workflow for Inter-Laboratory Validation

G cluster_0 Phase 1: Preparation & Distribution cluster_1 Phase 2: Analysis at Participating Laboratories cluster_2 Phase 3: Data Compilation & Statistical Analysis cluster_3 Phase 4: Validation Report A Central Lab Prepares & Qualifies Validation Samples B Distribution of Samples, SOP, & Reporting Templates to Participating Labs A->B C Lab 1: Performs Assay B->C D Lab 2: Performs Assay B->D E Lab 3: Performs Assay B->E F Central Lab Collects Data from All Labs C->F D->F E->F G Statistical Analysis of Accuracy, Precision (Repeatability, Intermediate, Reproducibility), Linearity, etc. F->G H Generation of a Comprehensive Inter-Laboratory Validation Report G->H I Decision on Method Acceptability H->I

Caption: Workflow for the inter-laboratory validation of an analytical assay.

Comparative Analysis: HPLC-UV vs. LC-MS/MS

While the HPLC-UV method offers several advantages, it is essential to consider alternative techniques that may be better suited for specific applications. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical tool that offers higher sensitivity and selectivity.

Performance ParameterHPLC-UVLC-MS/MSRationale for Difference
Specificity ModerateHighLC-MS/MS can differentiate compounds with the same retention time but different mass-to-charge ratios.
Sensitivity (LOQ) ~10 ng/mL~0.1 ng/mLMass spectrometric detection is inherently more sensitive than UV detection.
Linear Range 2-3 orders of magnitude4-5 orders of magnitudeWider dynamic range of MS detectors.
Robustness HighModerateSusceptible to matrix effects which can cause ion suppression or enhancement.
Cost per Sample LowHighHigher instrumentation and maintenance costs for LC-MS/MS.
Throughput HighModerate to HighCan be comparable with modern systems, but method development can be more complex.

This comparison highlights that the choice of analytical method is a trade-off between various performance characteristics. For routine analysis where high sensitivity is not a prerequisite, HPLC-UV is a reliable and cost-effective choice. However, for applications requiring trace-level quantification or analysis in complex biological matrices, LC-MS/MS is the superior technique.

Hypothetical Metabolic Pathway of 3-Bromo-N-butyl-4-fluorobenzamide

Understanding the potential metabolic fate of a drug candidate is crucial for interpreting pharmacokinetic and toxicological data. A plausible metabolic pathway for 3-Bromo-N-butyl-4-fluorobenzamide could involve hydroxylation and N-dealkylation, common metabolic reactions for xenobiotics.

G A 3-Bromo-N-butyl-4-fluorobenzamide B Hydroxylated Metabolite A->B CYP450 Oxidation C N-dealkylated Metabolite (3-Bromo-4-fluorobenzamide) A->C CYP450 N-dealkylation D Further Conjugation (e.g., Glucuronidation) B->D C->D

Caption: A hypothetical metabolic pathway for 3-Bromo-N-butyl-4-fluorobenzamide.

Conclusion: Ensuring Data Integrity Through Rigorous Validation

The inter-laboratory validation of an analytical assay is a critical step in ensuring the generation of reliable and reproducible data. This guide has outlined a comprehensive framework for validating a hypothetical HPLC-UV assay for 3-Bromo-N-butyl-4-fluorobenzamide. By adhering to established guidelines and meticulously evaluating key performance parameters, researchers can have confidence in the integrity of their analytical data, which forms the bedrock of successful drug development. The choice of analytical methodology should always be guided by the specific requirements of the study, with a clear understanding of the strengths and limitations of each technique.

References

  • ICH Q2(R2) Guideline on Validation of Analytical Procedures. European Medicines Agency. [Link]

  • Validation of Laboratory-Developed Molecular Assays for Infectious Diseases. Journal of Clinical Microbiology. [Link]

  • Guidelines for the validation and verification of quantitative and qualitative test methods. Southern African Development Community Accreditation Service. [Link]

  • Validation, ILC and validation report. OECD TG/GD Process Mentor. [Link]

  • Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories. Ethiopian Accreditation Service. [Link]

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Safety & Regulatory Compliance

Handling

A Comprehensive Guide to the Safe Handling of 3-Bromo-N-butyl-4-fluorobenzamide: Personal Protective Equipment and Disposal

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental. 3-Bromo-N-butyl-4-fluorobenzamide, a halogenated benzamide derivative, represent...

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental. 3-Bromo-N-butyl-4-fluorobenzamide, a halogenated benzamide derivative, represents a class of compounds with significant potential in medicinal chemistry. However, its safe handling is paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This guide provides an in-depth, procedural framework for the safe use of 3-Bromo-N-butyl-4-fluorobenzamide, with a primary focus on personal protective equipment (PPE) and appropriate disposal methods.

Understanding the Potential Hazards: A Logic-Driven Approach

Given its chemical structure—a substituted benzamide with bromine and fluorine atoms—we can anticipate several potential hazards based on established structure-activity relationships for similar compounds.

  • Skin and Eye Irritation: Halogenated aromatic compounds are frequently cited as skin and eye irritants.[2][5][6][7] Direct contact can lead to redness, itching, and inflammation. More severe exposure may result in chemical burns.

  • Respiratory Tract Irritation: If the compound is a powder or becomes airborne as a dust or aerosol, inhalation can irritate the respiratory system.[2][6][7][8]

  • Harmful if Swallowed or Absorbed: Many halogenated organic molecules exhibit toxicity upon ingestion or dermal absorption.[5][9]

  • Moisture Sensitivity: While not universally true, some related compounds show sensitivity to moisture.[8]

This proactive hazard identification forms the basis for the multi-layered safety protocols detailed below.

The Hierarchy of Controls: A Foundation for Safety

Before detailing specific PPE, it is crucial to implement a hierarchy of controls that prioritizes the most effective safety measures.

Hierarchy_of_Controls cluster_controls Hierarchy of Safety Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution If elimination isn't possible, substitute with a less hazardous alternative. Engineering Engineering Controls Substitution->Engineering Isolate people from the hazard. Administrative Administrative Controls Engineering->Administrative Change the way people work. PPE Personal Protective Equipment (Least Effective) Administrative->PPE Protect the worker with PPE.

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

  • Engineering Controls: These are the first line of defense. Always handle 3-Bromo-N-butyl-4-fluorobenzamide in a certified chemical fume hood to minimize inhalation exposure.[3][4] The fume hood also serves as a physical barrier against splashes. For weighing, a ventilated balance enclosure should be utilized.[3]

  • Administrative Controls: These are work practices that reduce exposure. Designate specific areas for handling this compound and restrict access.[3] Always wash hands thoroughly after handling, even if gloves were worn.[1][2][5][7]

Personal Protective Equipment (PPE): Your Last Line of Defense

When engineering and administrative controls cannot eliminate all risks, PPE is essential. The following table outlines the recommended PPE for handling 3-Bromo-N-butyl-4-fluorobenzamide.

PPE Category Item Standard/Specification Rationale
Eye Protection Chemical Splash GogglesANSI Z87.1 or equivalentProtects eyes from splashes and airborne dust.[2][4]
Hand Protection Chemical-Resistant GlovesNitrile or NeoprenePrevents direct skin contact.[4][10] Check glove manufacturer's compatibility charts.
Body Protection Laboratory CoatStandard Lab CoatProtects skin and personal clothing from contamination.[4]
Respiratory Protection NIOSH-approved RespiratorAs per risk assessmentRecommended when handling the powder outside of a fume hood to prevent inhalation.[4][11][12]

Step-by-Step Operational and Disposal Plan

A systematic approach to handling and disposal is critical for maintaining a safe laboratory environment.

Preparation and Donning PPE
  • Inspect PPE: Before entering the designated handling area, ensure all PPE is in good condition.

  • Don Lab Coat: Put on a laboratory coat, ensuring it is fully buttoned.[4]

  • Respiratory Protection (if required): If your risk assessment indicates the need for a respirator, perform a seal check to ensure a proper fit.[4]

  • Eye Protection: Put on chemical splash goggles.[4]

  • Gloves: Wash and dry hands thoroughly before donning chemical-resistant gloves. Ensure the gloves overlap with the cuffs of the lab coat.[4]

Handling 3-Bromo-N-butyl-4-fluorobenzamide

Handling_Workflow Start Start: Enter Designated Area Prep Prepare Work Area in Fume Hood Start->Prep Weigh Weigh Compound in Ventilated Enclosure Prep->Weigh Handle Perform Experimental Procedures Weigh->Handle Clean Decontaminate Work Surface and Equipment Handle->Clean Dispose Segregate and Dispose of Waste Clean->Dispose Doff Doff PPE Correctly Dispose->Doff Exit Exit Area and Wash Hands Doff->Exit

Caption: A streamlined workflow for the safe handling of 3-Bromo-N-butyl-4-fluorobenzamide.

  • Procedural Controls: Handle the compound within a certified chemical fume hood whenever possible.[4] Avoid creating dust when working with the solid form; use a spatula for transfers.[3][4] Keep containers closed when not in use.[1][2][5][7][8]

Doffing PPE
  • Gloves: Remove gloves first by peeling them off from the cuff, turning them inside out to trap contaminants.

  • Lab Coat: Remove the lab coat by unbuttoning it and rolling it away from your body to prevent the contaminated outer surface from touching your clothing.

  • Goggles and Respirator: Remove eye and respiratory protection.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Spill Management and Disposal
  • Spill Management: In the event of a spill, avoid creating dust.[3] Gently cover the spill with an absorbent material, scoop it into a labeled waste container, and decontaminate the area.[3]

  • Waste Disposal:

    • Waste Classification: This compound and any contaminated materials should be treated as hazardous waste.[3][8]

    • Waste Segregation: Due to the presence of bromine, dispose of this waste in a designated "Halogenated Organic Waste" container.[3] Do not mix with non-halogenated waste.

    • Compliance: All waste disposal must be in accordance with local, regional, and national regulations.[2][8]

Conclusion: Fostering a Culture of Safety

The safe handling of 3-Bromo-N-butyl-4-fluorobenzamide is not merely a matter of following procedures but of cultivating a deep-seated culture of safety. By understanding the potential hazards, implementing a robust hierarchy of controls, and diligently using the appropriate personal protective equipment, researchers can confidently and safely advance their scientific endeavors. This guide serves as a foundational resource, empowering scientists to protect themselves and their colleagues while exploring the frontiers of drug discovery.

References

  • TCI Chemicals. (2025, March 28).
  • Fisher Scientific. (2009, May 14).
  • CDH Fine Chemical.
  • Thermo Fisher Scientific. (2025, October 30).
  • Fisher Scientific. (2021, December 25).
  • Fisher Scientific.
  • Apollo Scientific. (2023, April 21). 3-Bromo-4-fluorobenzotrifluoride.
  • Oxford Lab Fine Chem LLP.
  • MicroCare. Is Personal Protective Equipment Required When Working with Solvents?
  • Thermo Fisher Scientific. (2025, October 7).
  • BenchChem. Personal protective equipment for handling N-(4-bromobenzenesulfonyl)benzamide.
  • Synquest Labs. 3-Bromo-4-fluoronitrobenzene.
  • Sigma-Aldrich. (2025, October 15).
  • 3M. PPE Solutions for Chemical Industries - Worker Health & Safety.
  • BenchChem. Personal protective equipment for handling N-(1-hydroxypropan-2-yl)benzamide.
  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.
  • Apollo Scientific. (2023, June 29). 3-Bromo-4-fluorobenzamide.
  • PubChem. 3-Bromo-4-fluorobenzonitrile.
  • MolecularInfo. cas number 1065073-98-4 | 3-Bromo-N-ethyl-4-fluorobenzamide.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-N-butyl-4-fluorobenzamide
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Reactant of Route 2
3-Bromo-N-butyl-4-fluorobenzamide
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